Product packaging for Lysine butyrate(Cat. No.:CAS No. 80407-71-2)

Lysine butyrate

Cat. No.: B1675771
CAS No.: 80407-71-2
M. Wt: 234.29 g/mol
InChI Key: RAQUISHGVNOAMH-JEDNCBNOSA-N
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Description

Lysine butyrate protects against lethal effect of encelphalomyocariditis virus in mice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2O4 B1675771 Lysine butyrate CAS No. 80407-71-2

Properties

CAS No.

80407-71-2

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

butanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C4H8O2/c7-4-2-1-3-5(8)6(9)10;1-2-3-4(5)6/h5H,1-4,7-8H2,(H,9,10);2-3H2,1H3,(H,5,6)/t5-;/m0./s1

InChI Key

RAQUISHGVNOAMH-JEDNCBNOSA-N

SMILES

CCCC(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCCC(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine butyrate

Origin of Product

United States

Foundational & Exploratory

Lysine Butyrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lysine (B10760008) butyrate (B1204436) is a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate. Emerging research has highlighted its potential as a therapeutic agent, primarily due to the biological activities of the butyrate moiety. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor, playing a crucial role in epigenetic regulation, and has been shown to influence a variety of cellular processes including cell cycle progression, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of lysine butyrate. It includes a summary of quantitative data from recent studies, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development efforts in this area.

Chemical Structure and Properties

This compound is an ionic compound formed from the protonation of the amino groups of L-lysine by butyric acid. The resulting salt has enhanced pharmacokinetic properties compared to other forms of butyrate delivery.

Chemical Identity:

PropertyValueReference
IUPAC Name butanoic acid;(2S)-2,6-diaminohexanoic acid[1]
CAS Number 80407-71-2[1]
Molecular Formula C10H22N2O4[1]
Molecular Weight 234.30 g/mol [1]
SMILES Code CCCC(=O)O.C(CCN)C--INVALID-LINK--N[1]

Physicochemical Properties:

PropertyValueReference
Appearance White solid[2]
Solubility Soluble in water[2]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1]

Synthesis of this compound

Biological Synthesis of Butyrate from Lysine:

Butyrate is a natural product of anaerobic bacterial fermentation of dietary fiber and amino acids in the colon. Several species of gut microbiota, including those from the Clostridium and Megasphaera genera, can produce butyrate from lysine.[3] There are four main known pathways for butyrate production in bacteria: the acetyl-CoA pathway, the glutarate pathway, the 4-aminobutyrate pathway, and the lysine pathway.[4] The lysine pathway is a significant contributor to the butyrate pool, especially in the context of protein fermentation.[4]

A key organism in this process is Intestinimonas AF211, which can convert lysine stoichiometrically into butyrate and acetate.[1] The fermentation reaction is proposed as:

C6H14O2N2 (Lysine) + 2H2O → C4H8O2 (Butyrate) + C2H4O2 (Acetate) + 2NH3[1]

The pathway involves several enzymatic steps, with a crucial reaction being the transfer of a CoA moiety catalyzed by a CoA transferase.[1]

Mechanism of Action

The biological effects of this compound are attributed to the butyrate anion, which is a well-established histone deacetylase (HDAC) inhibitor.[5][6]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from the ε-N-acetyl lysine residues on histone tails.[5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5] By inhibiting HDACs, butyrate causes hyperacetylation of histones, which leads to a more relaxed chromatin structure and the activation of gene expression.[6][7] It is noteworthy that butyrate's inhibition of HDAC activity affects the expression of only about 2% of mammalian genes, suggesting a degree of specificity.[7]

dot

HDAC_Inhibition LysineButyrate This compound Butyrate Butyrate LysineButyrate->Butyrate Dissociates HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., p21) OpenChromatin->GeneExpression

Caption: Mechanism of HDAC inhibition by butyrate.

Modulation of Key Signaling Pathways

Through its HDAC inhibitory activity and other mechanisms, butyrate modulates several critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.

3.2.1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate has been shown to inhibit NF-κB activation.[8] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.[8] Some studies suggest butyrate primarily suppresses HDAC8 to blunt the NF-κB pathway.[9]

3.2.2. PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Butyrate has been demonstrated to inhibit the PI3K/Akt pathway, which can contribute to its anti-cancer effects.[10] This inhibition can lead to reduced cell migration and may be mediated through the inhibition of HDAC3.[10]

Signaling_Pathways cluster_HDAC HDAC Inhibition cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway Butyrate Butyrate HDACs HDACs Butyrate->HDACs NFkB NF-κB HDACs->NFkB Inhibits (via IκBα) Akt Akt HDACs->Akt Inhibits IKK IKK IkBa IκBα Nucleus_NFkB Nuclear NF-κB ProInflammatoryGenes Pro-inflammatory Gene Expression PI3K PI3K CellSurvival Cell Survival & Proliferation

Caption: General experimental workflow for in vitro studies.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of Akt, p65, IκBα) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays
  • MTT Assay: To assess cell proliferation, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.

  • ELISA for Histone Release: Apoptosis can be quantified by measuring the amount of histone-associated DNA fragments released into the cytoplasm using a cell death detection ELISA kit.

  • Caspase-3 Activation Assay: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a colorimetric or fluorometric assay.

Cytokine Measurement

The concentration of cytokines in cell culture supernatants or blood samples can be determined using enzyme-linked immunosorbent assays (ELISAs) specific for each cytokine of interest.

Conclusion

This compound represents a promising compound for therapeutic development, offering potential pharmacokinetic advantages for the delivery of the biologically active butyrate molecule. Its primary mechanism of action as a histone deacetylase inhibitor underpins its ability to modulate gene expression and influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts, including cancer and inflammatory disorders. Future in vitro studies specifically utilizing this compound are warranted to further delineate its specific cellular effects and confirm the hypotheses based on the broader butyrate literature.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms through which lysine (B10760008) butyrate (B1204436) exerts its effects within the cellular environment. It focuses on its primary role as a histone deacetylase inhibitor, its influence on key signaling pathways, and its impact on gene expression.

Introduction

Lysine butyrate, a salt of the short-chain fatty acid (SCFA) butyrate, is a molecule of significant interest in cellular biology and therapeutic development. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is recognized for its pleiotropic effects on cell proliferation, differentiation, and apoptosis.[1][2] Its primary and most studied mechanism of action is the inhibition of histone deacetylases (HDACs), which positions it as a key epigenetic modulator.[2][3] This guide will delve into the core mechanisms of this compound's action at the cellular level, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most profound cellular effect of butyrate is its ability to inhibit the activity of class I and II histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate induces a state of histone hyperacetylation, which relaxes chromatin and makes it more accessible to transcription factors, thereby altering gene expression.[2][4]

Quantitative Effects on HDAC Activity and Histone Acetylation

The inhibitory effect of butyrate on HDACs and the subsequent increase in histone acetylation have been quantified in numerous studies.

ParameterObservationCell Line/SystemReference
HDAC Inhibition (IC50) 0.80 mMGeneral[5]
Histone H4 Acetylation Twofold increase in the acetylation state of histone H4 at lysine 8 (H4K8).European Sea Bass (in vivo)[6]
Global Histone Acetylation Treatment with 5 mM sodium butyrate for 24 hours reduces HDAC activity to 25% of control levels in BRIN-BD11 cells.BRIN-BD11 (pancreatic β-cells)[7]
Histone H3 Phosphorylation A 3.5-fold induction of cyclin D3 is observed as early as 6 hours after treatment with 5 mM butyrate.Vascular Smooth Muscle Cells[4]
Gene Expression Treatment with butyrate resulted in over 7000 differentially expressed genes.Colorectal Cancer Cells[8]
Cell Viability Treatment with 2.5 mM sodium butyrate for 48 hours significantly reduces the viability of HT-29 and SW480 colorectal cancer cells.HT-29, SW480[9]
Signaling Pathway for HDAC Inhibition

The following diagram illustrates the direct impact of butyrate on chromatin structure through HDAC inhibition.

HDAC_Inhibition cluster_acetylation Butyrate This compound (Butyrate) HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits AcetylatedHistone Hyperacetylated Histone Tails Histone Histone Tails (Lysine residues) HDAC->Histone Histone->AcetylatedHistone HATs (Acetylation) Chromatin Condensed Chromatin (Transcriptionally repressed) Histone->Chromatin Leads to OpenChromatin Relaxed Chromatin (Transcriptionally active) AcetylatedHistone->OpenChromatin Leads to GeneExpression Altered Gene Expression OpenChromatin->GeneExpression

Butyrate inhibits HDAC, leading to histone hyperacetylation and altered gene expression.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors, notably GPR109A.[10][11] This interaction triggers downstream signaling cascades that are independent of its HDAC inhibitory effects and contribute to its anti-inflammatory and anti-cancer properties.

GPR109A-Mediated Effects

Activation of GPR109A by butyrate has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammation.[12] In the context of cancer, GPR109A activation can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1, thereby promoting apoptosis in cancer cells.[12]

GPR109A Signaling Pathway

The diagram below outlines the signaling cascade initiated by butyrate's interaction with GPR109A.

GPR109A_Signaling Butyrate Butyrate GPR109A GPR109A Receptor Butyrate->GPR109A Activates Downstream Downstream Signaling Cascades GPR109A->Downstream NFkB NF-κB Pathway Downstream->NFkB Inhibits Apoptosis Apoptosis Pathways (e.g., Bcl-2 downregulation) Downstream->Apoptosis Modulates Inflammation Reduced Inflammation NFkB->Inflammation CancerApoptosis Induction of Cancer Cell Apoptosis Apoptosis->CancerApoptosis

Butyrate activates GPR109A, leading to anti-inflammatory and pro-apoptotic effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Culture and Butyrate Treatment
  • Cell Lines: Colorectal cancer cell lines (e.g., HT-29, SW480) and normal colon epithelial cells (e.g., FHC) are commonly used.[9]

  • Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Butyrate Treatment: Sodium butyrate is dissolved in sterile water to prepare a stock solution. Cells are treated with various concentrations of butyrate (e.g., 0, 1.25, 2.5, 5 mM) for specified durations (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.[9]

HDAC Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of butyrate on HDAC activity.

  • Principle: The assay uses a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. The signal is inversely proportional to HDAC activity.

  • Procedure:

    • Prepare crude nuclear extracts from control and butyrate-treated cells.

    • Incubate the nuclear extracts with a fluorogenic HDAC substrate in the presence or absence of butyrate (e.g., 5 mM) or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.[14]

    • After incubation (e.g., 30 minutes), add the developer solution.

    • Measure fluorescence using a microplate reader (excitation ~355 nm, emission ~460 nm).[14]

    • Calculate HDAC inhibition relative to the untreated control.

Western Blotting for Histone Acetylation

This technique is used to visualize and quantify changes in histone acetylation levels.

  • Workflow Diagram:

Western_Blot_Workflow start Butyrate-Treated and Control Cells step1 Histone Extraction (e.g., Acid Extraction) start->step1 step2 Protein Quantification (e.g., BCA Assay) step1->step2 step3 SDS-PAGE (Separation by size) step2->step3 step4 Protein Transfer (to PVDF membrane) step3->step4 step5 Blocking (e.g., 5% milk in PBST) step4->step5 step6 Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-total-H3) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection step7->step8 step9 Densitometry Analysis step8->step9 end Quantification of Histone Acetylation step9->end ChIP_Workflow start Butyrate-Treated and Control Cells step1 Cross-linking (Formaldehyde) start->step1 step2 Cell Lysis and Chromatin Shearing (Sonication) step1->step2 step3 Immunoprecipitation (with anti-acetyl-histone antibody) step2->step3 step4 Wash and Elute Chromatin step3->step4 step5 Reverse Cross-linking and DNA Purification step4->step5 step6 DNA Analysis (qPCR or Sequencing - ChIP-seq) step5->step6 end Identification of Genomic Regions with Histone Acetylation step6->end

References

Lysine Butyrate: A Comprehensive Technical Guide on Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate (B1204436), a short-chain fatty acid, is a key product of gut microbial fermentation of dietary fiber and has garnered significant interest for its wide-ranging therapeutic potential. However, its clinical application is often hampered by its unpleasant odor and rapid metabolism. Lysine (B10760008) butyrate, a salt of butyric acid and the essential amino acid lysine, has emerged as a promising alternative with potentially improved pharmacokinetic characteristics. This technical guide provides an in-depth analysis of the current understanding of the pharmacokinetic properties of lysine butyrate, including its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for its quantification in biological matrices and a summary of its key pharmacokinetic parameters are presented. Furthermore, this guide elucidates the primary signaling pathways through which butyrate exerts its biological effects.

Introduction

Butyrate is a well-documented histone deacetylase (HDAC) inhibitor and a ligand for several G-protein coupled receptors (GPCRs), influencing a multitude of physiological processes including gut health, immune modulation, and metabolic regulation.[1] Despite its therapeutic promise, the direct oral administration of butyrate is challenging due to its malodorous nature and swift absorption and metabolism by colonocytes and hepatocytes, leading to low systemic bioavailability.[2]

This compound (LysB) is a novel formulation designed to overcome these limitations. As a salt of L-lysine and butyric acid, it offers a more palatable alternative to other butyrate forms.[2] Recent clinical evidence suggests that this compound exhibits favorable pharmacokinetic properties, leading to enhanced systemic exposure compared to other butyrate formulations like tributyrin (B1683025).[3][4] This guide synthesizes the available scientific literature to provide a detailed overview of the pharmacokinetic profile of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action. Understanding the ADME of this compound is crucial for its development as a therapeutic agent.

Absorption

Following oral administration, this compound is expected to dissociate into lysine and butyrate ions in the gastrointestinal tract. Butyrate is then rapidly absorbed by both passive diffusion and carrier-mediated transport.[2] A recent human clinical study demonstrated that this compound leads to a rapid systemic appearance of butyrate.[3]

Key pharmacokinetic parameters from a randomized, crossover clinical trial in healthy men are summarized in the table below.[5][6] This study compared the serum butyrate concentrations after oral ingestion of equimolar amounts of butyric acid from this compound, sodium butyrate (NaB), and tributyrin (TB).[5]

Table 1: Pharmacokinetic Parameters of Butyrate Following Oral Administration of Different Formulations [5]

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190

Data are presented as Mean ± SD. Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC₀₋₂₁₀: Area under the concentration-time curve from 0 to 210 minutes.

The data clearly indicate that this compound results in a significantly higher peak plasma concentration (Cmax) and a faster time to reach this peak (Tmax) compared to tributyrin.[5] Notably, this compound demonstrated a 180% greater Cmax than sodium butyrate and a 500% greater Cmax than tributyrin.[4][6] This suggests a more rapid and efficient absorption of butyrate from the lysine salt formulation.

Distribution

Once absorbed into the portal circulation, a significant portion of butyrate is metabolized by the liver in a first-pass effect.[2] The remaining butyrate that reaches systemic circulation is distributed to various tissues. While specific tissue distribution studies for this compound are not yet available, studies with other butyrate forms have shown distribution to the spleen, pancreas, and, in lower concentrations, the brain.[7]

Metabolism

Butyrate is extensively metabolized by colonocytes, which use it as a primary energy source.[2] Butyrate that enters the portal vein is largely metabolized by hepatocytes.[2] The primary metabolic pathway for butyrate is β-oxidation, where it is converted to acetyl-CoA, which then enters the Krebs cycle.[5] Any remaining butyrate can be a substrate for the synthesis of fatty acids and cholesterol.[5] The lysine component of this compound is metabolized through its own well-established pathways.

Excretion

Due to its extensive metabolism, very little unchanged butyrate is excreted in the urine.[5] The primary routes of elimination for the carbon atoms from butyrate are through respiration as carbon dioxide and, to a lesser extent, in the urine.[5]

Signaling Pathways of Butyrate

Butyrate's diverse biological effects are mediated through two primary signaling pathways: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Butyrate_Signaling_Pathways cluster_HDAC HDAC Inhibition Pathway cluster_GPCR GPCR Signaling Pathway Butyrate1 Butyrate HDACs Histone Deacetylases (HDACs) Butyrate1->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Butyrate2 Butyrate GPCRs GPCRs (GPR41, GPR43, GPR109a) Butyrate2->GPCRs Activates Downstream_Signaling Downstream Signaling Cascades GPCRs->Downstream_Signaling Cellular_Response Cellular Responses (e.g., GLP-1 secretion) Downstream_Signaling->Cellular_Response

Caption: Major signaling pathways of butyrate.

Experimental Protocols

Accurate quantification of butyrate in biological matrices is essential for pharmacokinetic studies. The following provides a detailed methodology for a typical gas chromatography-mass spectrometry (GC-MS) based analysis.

Quantification of Butyrate in Human Serum/Plasma by GC-MS

This protocol is a composite of established methods for short-chain fatty acid analysis.

4.1.1. Sample Preparation and Extraction

  • Thawing and Internal Standard Spiking: Thaw frozen serum or plasma samples on ice. To 100 µL of sample, add 10 µL of an internal standard solution (e.g., deuterated butyrate) to correct for extraction efficiency and analytical variability.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Acidification: Acidify the supernatant by adding 10 µL of hydrochloric acid (HCl) to protonate the butyrate, making it more volatile.

  • Extraction: Add 500 µL of an organic solvent such as methyl tert-butyl ether (MTBE). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Collection of Organic Layer: Carefully transfer the upper organic layer containing the extracted butyrate to a clean autosampler vial for GC-MS analysis.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column suitable for fatty acid analysis (e.g., Agilent J&W DB-FATWAX UI).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification of butyrate and the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Serum/Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Acidify Acidification (HCl) Transfer_Supernatant->Acidify Extract Liquid-Liquid Extraction (MTBE) Acidify->Extract Centrifuge2 Centrifugation Extract->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic GCMS_Analysis GC-MS Analysis Collect_Organic->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for butyrate quantification.

Conclusion

This compound represents a significant advancement in the oral delivery of butyrate. Pharmacokinetic data from a human clinical trial demonstrates its superior bioavailability, characterized by a higher Cmax and faster Tmax compared to other butyrate formulations such as tributyrin.[5] This enhanced systemic exposure may translate to greater efficacy in therapeutic applications targeting conditions beyond the gut. The well-established safety profile of both lysine and butyrate further supports its development as a novel therapeutic agent. Future research should focus on elucidating the specific tissue distribution of butyrate following this compound administration and exploring its efficacy in various preclinical disease models to fully realize its therapeutic potential.

References

Endogenous Production of Butyrate from Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical processes underlying the endogenous production of butyrate (B1204436) from the essential amino acid lysine (B10760008). Primarily driven by the metabolic activity of specific gut commensal bacteria, this pathway represents a significant, yet often overlooked, source of a critical short-chain fatty acid (SCFA) with pleiotropic effects on host physiology. This document provides a detailed overview of the biochemical cascade, key microbial players, quantitative production data, and the experimental protocols necessary to investigate this metabolic route.

Introduction: The Significance of Lysine-Derived Butyrate

Butyrate, a four-carbon SCFA, is a key energy source for colonocytes and a potent signaling molecule with well-documented anti-inflammatory, anti-proliferative, and gut barrier-enhancing properties. While typically associated with the fermentation of dietary fibers, the conversion of amino acids, particularly lysine, provides an alternative and significant pathway for butyrate synthesis.[1][2] This process is of particular interest in the context of protein-rich diets and the metabolic interplay within the gut microbiome. Understanding the nuances of this pathway is crucial for developing novel therapeutic strategies targeting gut health and systemic diseases.

The Biochemical Pathway of Butyrate Production from Lysine

The fermentation of L-lysine to butyrate is a complex, multi-step enzymatic process carried out by a select group of anaerobic bacteria.[3][4] The pathway ultimately yields butyrate, acetate, and ammonia (B1221849). The key intermediate in this pathway is crotonyl-CoA, which is also a convergence point for other butyrate synthesis routes.[5][6][7]

The established pathway involves the following key enzymatic conversions:

  • L-Lysine is first isomerized to β-L-lysine by L-lysine-2,3-aminomutase.

  • β-L-lysine is then converted to L-erythro-3,5-diaminohexanoate by β-L-lysine-5,6-aminomutase.

  • This is followed by the oxidative deamination to 3-keto-5-aminohexanoate catalyzed by 3,5-diaminohexanoate (B231605) dehydrogenase.

  • The 3-keto-5-aminohexanoate cleavage enzyme then acts on this intermediate in the presence of acetyl-CoA to yield 3-aminobutyryl-CoA and acetoacetate .

  • 3-aminobutyryl-CoA is subsequently deaminated to form crotonyl-CoA by 3-aminobutyryl-CoA ammonia lyase.

  • Crotonyl-CoA is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase.

  • Finally, a CoA transferase, such as butyrate-acetoacetate CoA-transferase, facilitates the transfer of the CoA moiety from butyryl-CoA to acetoacetate, yielding butyrate and acetoacetyl-CoA .[3][4][8]

  • Acetoacetyl-CoA can then be converted to two molecules of acetyl-CoA, which can be further metabolized to acetate.

Mandatory Visualization: Biochemical Pathway

Butyrate_from_Lysine cluster_pathway Lysine to Butyrate Pathway Lysine L-Lysine betaLysine β-L-Lysine Lysine->betaLysine L-lysine-2,3-aminomutase Diaminohexanoate L-erythro-3,5-Diaminohexanoate betaLysine->Diaminohexanoate β-L-lysine-5,6-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-diaminohexanoate dehydrogenase AminobutyrylCoA 3-Aminobutyryl-CoA Ketoaminohexanoate->AminobutyrylCoA 3-keto-5-aminohexanoate cleavage enzyme Acetoacetate Acetoacetate Ketoaminohexanoate->Acetoacetate CrotonylCoA Crotonyl-CoA AminobutyrylCoA->CrotonylCoA 3-aminobutyryl-CoA ammonia lyase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyryl-CoA dehydrogenase Butyrate Butyrate ButyrylCoA->Butyrate Butyrate-acetoacetate CoA-transferase AcetoacetylCoA Acetoacetyl-CoA ButyrylCoA->AcetoacetylCoA Acetoacetate->ButyrylCoA AcetylCoA_out Acetyl-CoA AcetoacetylCoA->AcetylCoA_out Acetoacetyl-CoA thiolase Acetate Acetate AcetylCoA_in Acetyl-CoA AcetylCoA_in->Ketoaminohexanoate AcetylCoA_out->Acetate Phosphate acetyltransferase, Acetate kinase Experimental_Workflow cluster_workflow In Vitro Fermentation Workflow Prep Prepare Anaerobic Medium with L-Lysine Inoculate Inoculate with Bacterial Culture Prep->Inoculate Incubate Anaerobic Incubation (37°C) Inoculate->Incubate Sample Collect Samples Over Time Incubate->Sample Centrifuge Centrifuge to Separate Supernatant Sample->Centrifuge Analyze Quantify SCFAs (GC-MS/LC-MS) Centrifuge->Analyze Data Analyze Data and Determine Production Rates Analyze->Data Butyrate_Signaling cluster_signaling Butyrate Signaling Mechanisms cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Butyrate Butyrate (from Lysine) HDAC HDACs Butyrate->HDAC Inhibits IKK IKK Butyrate->IKK Inhibits GPCRs GPR41, GPR43, GPR109A Butyrate->GPCRs Activates Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression (Cell Cycle, Apoptosis) Histones->GeneExpression Regulates NFkB_nuc NF-κB InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto Releases NFkB_cyto->NFkB_nuc Translocates Signaling_GPCR Downstream Signaling GPCRs->Signaling_GPCR ImmuneModulation Immune Modulation & Hormone Secretion Signaling_GPCR->ImmuneModulation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK

References

Lysine Butyrate and the Gut-Brain Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a bidirectional communication network that links the central nervous system (CNS) with the gastrointestinal tract. Emerging evidence highlights the profound influence of gut microbiota and their metabolites on brain health and disease. Among these metabolites, the short-chain fatty acid (SCFA) butyrate (B1204436) has garnered significant attention for its neuroprotective and immunomodulatory properties. Lysine (B10760008) butyrate, a salt of butyric acid and the amino acid lysine, is a formulation designed to improve the delivery and palatability of butyrate. This technical guide provides an in-depth overview of the mechanisms through which lysine butyrate, by delivering butyrate, impacts gut-brain axis signaling, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Core Mechanisms of Butyrate's Action on the Gut-Brain Axis

Butyrate exerts its effects on the gut-brain axis through several key mechanisms, primarily as a histone deacetylase (HDAC) inhibitor and as a ligand for G-protein coupled receptors (GPCRs).[1][2] These actions lead to downstream effects on gene expression, immune cell function, and neuronal activity.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and IIa histone deacetylases (HDACs).[1][3][4] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more relaxed chromatin structure and increased transcription of genes involved in neuroprotection, synaptic plasticity, and anti-inflammatory responses.[1][5] For instance, butyrate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth.[6][7]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a signaling molecule by activating several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[8][9] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and neurons.[8][10] Activation of these receptors can modulate immune responses, regulate neurotransmitter release, and influence neuronal activity.[10][11]

Key Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by butyrate that mediate its effects on the gut-brain axis.

Butyrate Butyrate (from this compound) HDAC HDAC Inhibition Butyrate->HDAC GPCRs GPCR Activation (GPR41, GPR43, GPR109a) Butyrate->GPCRs Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Signaling_Cascades Intracellular Signaling Cascades (e.g., PI3K/Akt, MAPK) GPCRs->Signaling_Cascades Gene_Expression Altered Gene Expression (e.g., BDNF, anti-inflammatory genes) Histone_Acetylation->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Anti_Inflammation Reduced Neuroinflammation Gene_Expression->Anti_Inflammation Signaling_Cascades->Neuroprotection Signaling_Cascades->Anti_Inflammation BBB_Integrity Improved Blood-Brain Barrier Integrity Signaling_Cascades->BBB_Integrity

Figure 1. Core signaling pathways of butyrate in the gut-brain axis.

Quantitative Data on Butyrate's Effects

The following tables summarize quantitative data from preclinical studies investigating the effects of butyrate on various aspects of the gut-brain axis.

Table 1: Effects of Butyrate on Neuroinflammation
Model Butyrate Formulation & Dosage Key Findings Parameter Measured Reference
Diet-Induced Obese MiceSodium ButyrateReduced pro-inflammatory cytokines in the brain cortex and synaptosomes.TNF-α, IL-1β, IL-6[12]
MPTP-Induced Parkinson's Disease MiceSodium ButyrateDecreased levels of pro-inflammatory cytokines in the striatum and serum.TNF-α, IL-6[13]
Aged MiceSodium ButyrateAttenuated LPS-induced IL-1β expression in microglia.IL-1β mRNA[14]
Middle-Aged Female Rats with Ischemic StrokeSodium Butyrate (300 mg/kg)Reduced levels of inflammatory cytokines in the ischemic hemisphere and circulation.IL-1β, IL-18[4]
Table 2: Effects of Butyrate on Cognitive Function and Neuroprotection
Model Butyrate Formulation & Dosage Key Findings Parameter Measured Reference
Diet-Induced Obese Mice with Quinolinic Acid-Induced Cognitive DeclineSodium ButyratePrevented a decline in the discrimination index in the temporal order memory test.Behavioral test[15]
Alzheimer's Disease Mouse Model (Advanced Stage)Sodium ButyrateImproved associative memory.Behavioral test[7]
Rat Model of Middle Cerebral Artery Occlusion (MCAO)Sodium ButyrateReduced infarct volume and improved neurological function.Infarct volume, neurological score[10]
Ischemic Stroke Animal Models (Meta-analysis)ButyrateSignificantly increased BDNF levels in the brain.BDNF protein levels[16]
Table 3: Effects of Butyrate on Gut and Blood-Brain Barrier Integrity
Model Butyrate Formulation & Dosage Key Findings Parameter Measured Reference
Germ-Free MiceHigh-fiber diet (to increase butyrate)Increased expression of tight junction proteins in the frontal cortex, hippocampus, and striatum.Claudin-5, Occludin[1]
Caco-2 cell monolayerButyrate (1-10 mM)Improved intestinal epithelial integrity.Transepithelial electrical resistance (TEER)[17]
Alzheimer's Disease Cell Culture ModelButyrateRestored claudin-5 tight junction protein levels that were reduced with Aβ treatment.Claudin-5 protein expression[18]
Parkinson's Disease Mouse ModelSodium ButyrateUpregulated occludin and zonulin-1 protein expression, restoring BBB integrity.Occludin, Zonulin-1 protein expression[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for investigating the effects of this compound (administered as butyrate) in preclinical models.

Protocol 1: Oral Gavage of Butyrate in a Mouse Model of Neuroinflammation

This protocol is adapted from studies investigating the anti-inflammatory effects of butyrate in vivo.[19]

1. Preparation of Butyrate Solution:

  • Dissolve sodium butyrate in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., to deliver a dosage of 200-400 mg/kg).

  • Adjust the pH of the solution to ~7.2-7.4 using 0.1 N NaOH or 0.1 N HCl to prevent adverse effects from an acidic or alkaline solution.[19]

  • Filter the final solution through a 0.22 µm sterile filter.[19]

2. Animal Model and Administration:

  • Use a relevant mouse model, such as C57BL/6J mice for lipopolysaccharide (LPS)-induced neuroinflammation.

  • Administer the butyrate solution via oral gavage using a 20-22 gauge feeding needle with a ball tip.[19] The typical volume for a mouse is 100-200 µL.[19]

  • A control group should receive an equivalent volume of the vehicle (PBS).

3. Induction of Neuroinflammation:

  • Induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • Butyrate can be administered as a pretreatment before the LPS challenge or concurrently.

4. Endpoint Analysis:

  • At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and blood samples.

  • Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain tissue and serum using ELISA or qPCR.

  • Assess microglial activation in the brain using immunohistochemistry for markers like Iba1.

Protocol 2: Assessment of Cognitive Function in a Mouse Model of Alzheimer's Disease

This protocol is based on studies evaluating the cognitive-enhancing effects of butyrate.[7]

1. Animal Model and Butyrate Administration:

  • Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

  • Administer sodium butyrate (e.g., via drinking water or oral gavage) for a specified duration (e.g., 4 weeks).

2. Behavioral Testing:

  • Conduct behavioral tests to assess learning and memory, such as the Morris water maze or contextual fear conditioning.

  • Morris Water Maze:

    • Train the mice to find a hidden platform in a circular pool of water over several days.

    • Record the escape latency (time to find the platform) and the path length.

    • On the final day, remove the platform and conduct a probe trial to assess memory retention by measuring the time spent in the target quadrant.

  • Contextual Fear Conditioning:

    • Train the mice to associate a specific context (a chamber) with an aversive stimulus (a mild foot shock).

    • 24 hours later, re-expose the mice to the context and measure the freezing behavior as an indicator of fear memory.

3. Molecular Analysis:

  • After behavioral testing, collect brain tissue for molecular analysis.

  • Measure the levels of synaptic plasticity markers (e.g., BDNF, CREB) and histone acetylation using Western blotting or immunohistochemistry.[7]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on the gut-brain axis in a preclinical setting.

Start Start: Select Animal Model (e.g., Neuroinflammation, Neurodegeneration) Grouping Randomly Assign to Groups: 1. Control (Vehicle) 2. This compound Start->Grouping Treatment Administer Treatment (e.g., Oral Gavage, Medicated Diet) Grouping->Treatment Induction Induce Pathology (if applicable) (e.g., LPS injection, Aging) Treatment->Induction Behavioral Behavioral Assessment (Cognitive tests, Motor function) Induction->Behavioral Sacrifice Euthanasia and Tissue Collection (Brain, Gut, Blood) Behavioral->Sacrifice Molecular Molecular & Cellular Analysis: - Cytokine levels (ELISA) - Protein expression (Western Blot) - Gene expression (qPCR) - Histology (IHC) Sacrifice->Molecular Data_Analysis Data Analysis & Interpretation Molecular->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. Preclinical experimental workflow for studying this compound.

Conclusion

This compound, as a delivery form of butyrate, represents a promising therapeutic strategy for targeting the gut-brain axis. Through its dual action as an HDAC inhibitor and a GPCR agonist, butyrate can modulate gene expression, reduce neuroinflammation, enhance neuroprotection, and improve cognitive function. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in neurological and psychiatric disorders. Future research should focus on optimizing delivery strategies, elucidating the full spectrum of its molecular targets, and translating these preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on lysine (B10760008) butyrate (B1204436) is limited. This document synthesizes the well-established cellular and metabolic pathways of its constituent molecules, lysine and butyrate, to provide a foundational guide for research and development.

Introduction

Butyrate, a short-chain fatty acid (SCFA), is a product of microbial fermentation in the colon and serves as a primary energy source for colonocytes.[1][2] It is also a well-documented histone deacetylase (HDAC) inhibitor, giving it potential therapeutic applications in oncology and inflammatory diseases.[3][4] Lysine is an essential amino acid crucial for protein synthesis and various other metabolic functions.[5][6] The conjugation of lysine to butyrate may offer advantages in terms of targeted delivery, cellular uptake, and therapeutic efficacy. This guide details the known cellular uptake and metabolic pathways of lysine and butyrate, providing a framework for understanding the potential behavior of lysine butyrate.

Cellular Uptake Mechanisms

The entry of this compound into a cell could hypothetically occur via three main routes:

  • Intact Conjugate Uptake: Transport via an amino acid or other transporter that recognizes the lysine moiety.

  • Extracellular Hydrolysis: Cleavage of the amide bond by extracellular enzymes, followed by independent uptake of lysine and butyrate.

  • Passive Diffusion: Limited transit of the molecule across the cell membrane.

Given the distinct transport mechanisms for lysine and butyrate, it is crucial to understand each.

Butyrate Uptake

Butyrate is taken up by cells through both passive diffusion and carrier-mediated transport.[7] The primary transporters involved are:

  • Monocarboxylate Transporters (MCTs): These are proton-coupled transporters. MCT1 (SLC16A1) is a major transporter of butyrate into colonocytes and other cells.[8][9][10] The expression of MCT1 can be upregulated by butyrate itself.[11]

  • Sodium-Coupled Monocarboxylate Transporters (SMCTs): SMCT1 (SLC5A8) is a high-affinity transporter that uses a sodium gradient to drive the uptake of butyrate.[12][13][14] Its expression is often silenced in colon cancer.[13][14]

Lysine Uptake

Lysine, a cationic amino acid, is transported into cells by specific carrier systems:[15]

  • System y+: This is a high-capacity, low-affinity transport system specific for cationic amino acids. The CAT-1, CAT-2A, CAT-2B, and CAT-3 transporters are part of this system.[15][16]

  • System y+L: This is a high-affinity, low-capacity transporter that carries both cationic and large neutral amino acids.[15]

  • System b0,+: A sodium-independent transporter for both cationic and neutral amino acids.[17]

  • System B0,+: A sodium-dependent transporter for both cationic and neutral amino acids.[18]

Metabolic Fates

Once inside the cell, this compound would likely be hydrolyzed by intracellular amidases or proteases to release lysine and butyrate. These molecules would then enter their respective metabolic pathways.

Metabolism of Butyrate

Butyrate has two primary and well-defined roles within the cell:

  • Energy Metabolism: In the mitochondria, butyrate undergoes β-oxidation to produce acetyl-CoA.[1][2] Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1][2] This is the primary energy source for normal colonocytes.[1]

  • HDAC Inhibition: In the nucleus, butyrate acts as a non-competitive inhibitor of class I and II histone deacetylases (HDACs).[3][4][19] This leads to hyperacetylation of histones, altering chromatin structure and gene expression.[3][20] This is a key mechanism behind its anti-cancer effects.[21][22] Butyrate can also influence cellular processes like apoptosis and autophagy.[2]

Metabolism of Lysine

Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[5][6] Its primary roles are:

  • Protein Synthesis: Lysine is a fundamental building block for proteins.[5]

  • Catabolism: Excess lysine is degraded primarily through two pathways:[5][6][23]

    • Saccharopine Pathway: This is the major degradation pathway in the liver and other tissues.[6][24][25] It occurs in the mitochondria and involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then further metabolized.[26][27][28]

    • Pipecolate Pathway: This pathway is more active in the brain.[23] The ultimate goal of both pathways is to produce intermediates like acetyl-CoA that can enter the TCA cycle for energy production.[5]

  • Other Roles: Lysine is also a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism, and is involved in the crosslinking of collagen.[6][29]

Quantitative Data

The following tables summarize key quantitative parameters for the uptake and metabolism of butyrate and lysine.

Table 1: Butyrate Uptake and Metabolism

ParameterCell TypeValueReference
Butyrate Uptake (Km)
High-affinity transportBCS-TC2 colon adenocarcinoma17.9 ± 4.0 µM[7]
Low-affinity transportBCS-TC2 colon adenocarcinoma109 ± 16 mM[7]
HDAC Inhibition (IC50)
Sodium ButyrateGeneral0.80 mM[19]
Metabolic Rate
Oxidation to CO2Caco-2 colon cancer cellsHigher rate than glucose[30]
Energy ProvisionColonocytes~70% of energy needs[2]

Table 2: Lysine Uptake and Intracellular Concentration

ParameterCell Type/ConditionValueReference
Lysine Uptake (Km)
CAT-1 transporter (for arginine)Expressed in X. laevis oocytes70-250 µM[16]
CAT-2A transporter (for arginine)Expressed in X. laevis oocytes2-5 mM[16]
High-affinity siteNSC-34/hSOD1G93A (ALS model)9.4-fold higher affinity than control[18][31]
Intracellular Concentration
Yeast cellsWild-typeVaries with growth conditions[32]
Human granulocytesNormal adultsHigher than plasma concentration[33]
S. clavuligerusWild-typeVaries with growth phase[34]

Experimental Protocols

Protocol for Measuring Butyrate Uptake

This protocol is adapted from studies using radiolabeled butyrate in cell culture.[10][35]

Objective: To measure the rate of [14C]butyrate uptake into cultured cells.

Materials:

  • Cultured cells (e.g., Caco-2, HT-29) grown on permeable supports or in plates.

  • [14C]Butyrate (radiolabeled butyrate).

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4).

  • Wash buffer (ice-cold phosphate-buffered saline, PBS).

  • Cell lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Inhibitors (optional, e.g., α-cyano-4-hydroxycinnamate for MCTs).

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells twice with pre-warmed uptake buffer.

  • Initiate the uptake by adding uptake buffer containing a known concentration of [14C]butyrate. For inhibition studies, pre-incubate with inhibitors before adding the radiolabeled substrate.

  • Incubate for a specific time period (e.g., 5 minutes). Uptake should be measured during the initial linear phase.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

  • Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes.

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate from parallel wells (e.g., using a BCA protein assay).

  • Calculate the uptake rate as nmol of butyrate per mg of protein per unit of time.

Protocol for Histone Deacetylase (HDAC) Activity Assay

This is a general protocol for a fluorometric HDAC activity assay.[36][37][38][39]

Objective: To measure the HDAC activity in nuclear extracts or with purified enzymes in the presence or absence of inhibitors like butyrate.

Materials:

  • Nuclear extraction buffer.

  • HDAC assay kit (commercially available kits typically include a fluorogenic substrate, developer, and a reference standard).

  • HDAC inhibitor (e.g., sodium butyrate, Trichostatin A as a positive control).

  • 96-well microplate suitable for fluorescence measurements.

  • Fluorometric microplate reader.

Procedure:

  • Prepare nuclear extracts from cells treated with or without the test compound (this compound).

  • In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the nuclear extract or purified enzyme.

  • For inhibitor studies, add varying concentrations of sodium butyrate or this compound to the wells. Include a known HDAC inhibitor like Trichostatin A as a positive control.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate.

  • Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Quantify the HDAC activity by comparing the fluorescence of the samples to a standard curve. Calculate the IC50 value for the inhibitors.

Protocol for Measuring Lysine Uptake

This protocol is based on measuring the uptake of radiolabeled lysine.[18][31]

Objective: To determine the rate of [3H]L-lysine uptake into cultured cells.

Materials:

  • Cultured cells.

  • [3H]L-lysine.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Wash buffer (ice-cold PBS).

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Competitive inhibitors (optional, e.g., unlabeled L-lysine, L-arginine, L-leucine).

Procedure:

  • Seed cells in appropriate culture plates and grow to confluency.

  • Wash the cell monolayer twice with pre-warmed uptake buffer.

  • Start the uptake by adding uptake buffer containing [3H]L-lysine and any inhibitors.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the transport by aspirating the uptake solution and quickly washing the cells three times with ice-cold wash buffer.

  • Lyse the cells with the lysis buffer.

  • Measure the radioactivity in the lysate using a scintillation counter.

  • Normalize the uptake to the protein content of the lysate.

  • Calculate the uptake rate and perform kinetic analysis (e.g., Michaelis-Menten) by varying the concentration of unlabeled lysine.

Signaling Pathways and Experimental Workflows

Proposed Cellular Fate of this compound

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound Extracellular\nEnzymes Extracellular Enzymes This compound->Extracellular\nEnzymes Lysine Butyrate_in This compound This compound->Lysine Butyrate_in Transporter? Butyrate Butyrate Butyrate_in Butyrate Butyrate->Butyrate_in MCT/SMCT Lysine Lysine Lysine_in Lysine Lysine->Lysine_in CAT/y+L Extracellular\nEnzymes->Butyrate Extracellular\nEnzymes->Lysine Metabolism Metabolism Lysine_in->Metabolism Butyrate_in->Metabolism Intracellular\nEnzymes Intracellular Enzymes Lysine Butyrate_in->Intracellular\nEnzymes Intracellular\nEnzymes->Lysine_in Intracellular\nEnzymes->Butyrate_in caption Proposed cellular uptake pathways for this compound.

Caption: Proposed cellular uptake pathways for this compound.

Butyrate Metabolism and Action

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus Butyrate Butyrate Butyrate_cyto Butyrate Butyrate->Butyrate_cyto Uptake Butyrate_mito Butyrate Butyrate_cyto->Butyrate_mito Butyrate_nuc Butyrate Butyrate_cyto->Butyrate_nuc Butyryl-CoA Butyryl-CoA Acetyl-CoA Acetyl-CoA Butyryl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP Butyrate_mito->Butyryl-CoA HDAC HDAC Histone\nAcetylation Histone Acetylation HDAC->Histone\nAcetylation Gene\nExpression Gene Expression Histone\nAcetylation->Gene\nExpression Butyrate_nuc->HDAC inhibition caption Dual metabolic roles of intracellular butyrate.

Caption: Dual metabolic roles of intracellular butyrate.

Lysine Catabolism via Saccharopine Pathway

G cluster_mito Mitochondrion Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine LKR alpha-KG α-Ketoglutarate alpha-KG->Saccharopine AASA α-Aminoadipate Semialdehyde Saccharopine->AASA SDH AAA α-Aminoadipic Acid AASA->AAA Acetyl-CoA Acetyl-CoA AAA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle caption Major steps of the mitochondrial saccharopine pathway.

References

A Technical Guide to the Physicochemical and Biological Properties of Lysine Butyrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for lysine (B10760008) butyrate (B1204436), a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate. This compound is of significant interest to the research community, primarily as a more palatable and potentially more bioavailable prodrug of butyrate, a key molecule in gut health and epigenetic regulation.

Physicochemical Properties of Lysine Butyrate

This compound is a salt formed from the reaction of L-lysine and butyric acid. Its properties are derived from these two constituent components. Quantitative data for this compound are summarized below.

PropertyDataSource
Molecular Formula C₁₀H₂₂N₂O₄[1][2]
Molecular Weight ~234.30 g/mol [1][2]
IUPAC Name butanoic acid;(2S)-2,6-diaminohexanoic acid[1]
CAS Number 80407-71-2[1]
Synonyms L-Lysine, monobutanoate[2]
Appearance A solid, with improved taste and odor over butyric acid.[3][4]
Solubility Completely soluble in liquid solutions.[4]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Pharmacokinetics (Human) Cmax: 4.53 µg/mL Tmax: 20.0 min AUC₀₋₂₁₀: 189 µg/mL/min[3][5]

Note: Pharmacokinetic data is based on a single study and may vary based on formulation and individual patient characteristics.[3][5]

Core Biological Activity and Signaling Pathways

The primary biological effects of this compound are attributed to the action of butyrate following its dissociation. Butyrate has two main mechanisms of action: inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs).

Butyrate is a well-established inhibitor of class I and II HDAC enzymes.[6] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from lysine residues on histone tails.[7][8] This action maintains a state of histone hyperacetylation, leading to a more open chromatin structure and altered transcription of various genes.[9][10] This epigenetic modulation is central to butyrate's anti-inflammatory and anti-proliferative effects.[10][11]

HDAC_Inhibition cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LysineButyrate This compound Butyrate Butyrate LysineButyrate->Butyrate Dissociation & Cellular Uptake HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Open Chromatin) Histones->AcetylatedHistones Acetylation Maintained GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Leads to

Caption: Mechanism of HDAC inhibition by butyrate.

Butyrate also functions as a signaling molecule by activating specific GPCRs, notably Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41) and Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A).[12] Activation of these receptors on the surface of various cells, including intestinal epithelial and immune cells, triggers downstream signaling cascades that contribute to the regulation of inflammation, gut motility, and metabolic homeostasis.[11][12]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCRs (e.g., FFAR3, GPR109A) Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) GPCR->Downstream Initiates Butyrate Butyrate Butyrate->GPCR Binds to & Activates Response Physiological Response (e.g., Anti-inflammatory effects, Gut hormone release) Downstream->Response Leads to

Caption: Butyrate signaling via G-protein coupled receptors.

Experimental Protocols

The following sections outline generalized protocols relevant to the study of this compound. Researchers should adapt these methodologies to their specific experimental contexts.

This compound is not typically produced via fermentation directly. A common approach involves the separate production of L-lysine (often via fermentation) and its subsequent reaction with butyric acid. Purification is critical to remove unreacted precursors and byproducts.

Synthesis_Workflow Fermentation L-Lysine Production (e.g., Bacterial Fermentation) Separation Cell Separation (Centrifugation / Filtration) Fermentation->Separation Reaction Salt Formation Reaction (L-Lysine + Butyric Acid) Separation->Reaction IonExchange Purification (Ion-Exchange Chromatography) Reaction->IonExchange Elution Elution & Neutralization IonExchange->Elution Final Concentration, Crystallization & Drying Elution->Final Product Purified this compound Final->Product

Caption: General workflow for this compound synthesis.

Methodology:

  • L-Lysine Production: L-lysine is produced in a large-scale fermenter using a bacterial strain such as Corynebacterium glutamicum.

  • Cell Separation: The fermentation broth is processed via centrifugation or microfiltration to remove bacterial cells and other solids, yielding a clarified lysine-rich solution.[13]

  • Salt Formation: The clarified L-lysine solution is reacted with butyric acid in a stoichiometric ratio. The pH is carefully monitored and adjusted to facilitate the formation of the this compound salt.

  • Purification via Ion-Exchange Chromatography: The crude salt solution is passed through a strong acid cation-exchange resin column. L-lysine butyrate (as positively charged lysine) binds to the resin, while anionic impurities and uncharged molecules are washed out.[13]

  • Elution: The bound this compound is eluted from the column using a basic solution, such as aqueous ammonia, which neutralizes the charge on lysine, releasing it from the resin.[13]

  • Final Processing: The eluate is concentrated under reduced pressure to remove the eluting solvent. The concentrated solution is then cooled to induce crystallization. The resulting crystals are collected, washed (e.g., with cold ethanol), and dried under vacuum to yield the final purified product.[13]

This protocol provides a method to confirm the HDAC inhibitory activity of this compound.

  • Reagents and Materials: HeLa cell nuclear extract (as a source of HDACs), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, Trichostatin A (TSA) as a positive control, and this compound.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the positive control (TSA) in assay buffer.

    • In a 96-well microplate, add the HeLa nuclear extract to each well.

    • Add the diluted compounds (this compound, TSA, vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for enzyme inhibition.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

This protocol outlines a design for assessing the bioavailability of this compound in a preclinical or clinical setting.

  • Subjects: Select appropriate subjects (e.g., male Wistar rats for preclinical, healthy human volunteers for clinical).[5][14] Subjects should be fasted overnight prior to dosing.

  • Dosing: Administer a single oral dose of this compound. The dose should be calculated based on the desired butyric acid delivery. A control group receiving an equimolar amount of sodium butyrate or tributyrin (B1683025) can be included for comparison.[5]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., pre-dose, 20, 45, 90, 150, and 210 minutes).[5] Samples should be collected into tubes containing an appropriate anticoagulant and immediately processed to obtain plasma.

  • Sample Analysis: Plasma concentrations of butyrate are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14]

  • Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time. These parameters provide insights into the rate and extent of butyrate absorption from the this compound salt.[5]

References

Beyond HDAC Inhibition: A Technical Guide to the Multifaceted Biological Functions of Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) butyrate (B1204436), a salt of the short-chain fatty acid (SCFA) butyrate and the essential amino acid lysine, is emerging as a molecule of significant interest in therapeutic development. While butyrate is well-documented as a potent histone deacetylase (HDAC) inhibitor, a growing body of evidence reveals a diverse range of biological activities that are independent of this epigenetic mechanism. These non-HDAC functions contribute to its profound effects on gut health, metabolism, and inflammatory responses. This technical guide provides an in-depth exploration of these functions, offering researchers and drug development professionals a comprehensive resource on the mechanisms of action of lysine butyrate beyond HDAC inhibition. A key advantage of this compound over other butyrate formulations lies in its pharmacokinetic profile, exhibiting superior peak plasma concentrations.

Pharmacokinetics of this compound: A Comparative Advantage

A recent clinical trial in ten healthy men compared the pharmacokinetic parameters of this compound to sodium butyrate and tributyrin, with each product delivering 786 mg of butyric acid. The results demonstrated that this compound and sodium butyrate have greater bioavailability and more rapid systemic appearance than tributyrin[1][2][3][4]. Notably, this compound showed a 180% greater peak plasma concentration (Cmax) than sodium butyrate and a 500% greater Cmax than tributyrin[3].

Table 1: Comparative Pharmacokinetic Parameters of Different Butyrate Formulations [1][2][3][4]

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190

Data are presented as mean ± standard deviation.

Core Biological Functions Beyond HDAC Inhibition

Primary Energy Source for Colonocytes

Butyrate is the preferred energy substrate for colonocytes, the epithelial cells lining the colon. This metabolic function is crucial for maintaining a healthy gut epithelium.

  • Mechanism: Butyrate is taken up by colonocytes via monocarboxylate transporters (MCTs) and undergoes β-oxidation within the mitochondria to produce acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP, the primary cellular energy currency. This process is vital for the high energy demands of the rapidly proliferating colonic epithelium. The oxidation of butyrate by colonocytes consumes a significant amount of oxygen, which helps to maintain a hypoxic environment in the colonic lumen, a key factor for the stability of the anaerobic gut microbiota.

cluster_mito Mitochondrion Butyrate Butyrate (extracellular) MCT Monocarboxylate Transporter (MCT) Butyrate->MCT Uptake Butyrate_cyto Butyrate (cytosol) MCT->Butyrate_cyto AcetylCoA Acetyl-CoA Butyrate_cyto->AcetylCoA β-oxidation TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Oxidative Phosphorylation Mitochondrion Mitochondrion

Butyrate as an Energy Source for Colonocytes.

This protocol is adapted from studies measuring the metabolism of butyrate in isolated colonocytes[5].

  • Isolation of Colonocytes:

    • Excise the colon from a model organism (e.g., mouse) and wash with a saline solution.

    • Evert the colon and incubate in a solution containing a chelating agent (e.g., EDTA) to release epithelial cells.

    • Use sequential incubations and gentle shaking to separate crypt and surface colonocytes if desired.

    • Wash and resuspend the isolated colonocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Butyrate Oxidation Assay:

    • Incubate a known number of colonocytes with radiolabeled [1-¹³C]-butyrate in a sealed flask.

    • After a defined incubation period (e.g., 1-2 hours) at 37°C, stop the reaction by adding an acid (e.g., perchloric acid).

    • Capture the released ¹³CO₂ in a trapping agent (e.g., hyamine hydroxide).

    • Quantify the amount of trapped ¹³CO₂ using isotope ratio mass spectrometry.

    • Normalize the rate of ¹³CO₂ production to the total protein content of the colonocyte preparation to determine the rate of butyrate oxidation.

Activation of G-Protein Coupled Receptors (GPCRs)

Butyrate acts as a signaling molecule by activating specific GPCRs, namely GPR41 (also known as FFAR3) and GPR109a (also known as HCAR2). This activation triggers various downstream signaling cascades that influence immune responses and metabolism.

  • GPR41 Signaling: Butyrate is a ligand for GPR41, which is expressed on various cell types, including enteroendocrine L-cells and sympathetic ganglia. Activation of GPR41 in L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis and appetite regulation.

  • GPR109a Signaling: Butyrate activates GPR109a, which is found on the apical membrane of colonic epithelial cells, as well as on immune cells like macrophages and dendritic cells[6][7]. Activation of GPR109a in the gut has anti-inflammatory effects, partly by promoting the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells[6].

cluster_lcell Enteroendocrine L-Cell cluster_immune Immune Cell (e.g., Macrophage) Butyrate Butyrate GPR41 GPR41 Butyrate->GPR41 GPR109a GPR109a Butyrate->GPR109a GLP1 GLP-1 Secretion GPR41->GLP1 Stimulates Anti_Inflammatory Anti-inflammatory Response GPR109a->Anti_Inflammatory Promotes L_Cell Enteroendocrine L-Cell Immune_Cell Immune Cell Butyrate Butyrate AMP_ATP ↑ AMP:ATP Ratio Butyrate->AMP_ATP AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation) pAMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis) pAMPK->Anabolism

References

Lysine Butyrate: A Technical Guide to its Role in Modulating Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) butyrate (B1204436), a salt of the short-chain fatty acid butyrate, is emerging as a potent modulator of gene expression with significant therapeutic potential. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and a cascade of downstream effects on chromatin structure and gene transcription. This technical guide provides an in-depth overview of the molecular mechanisms of lysine butyrate, its impact on key signaling pathways, and detailed protocols for its experimental investigation. Quantitative data are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Butyrate is a naturally occurring short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon.[1] It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1] Beyond its metabolic functions, butyrate is a well-established histone deacetylase (HDAC) inhibitor.[2][3] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from lysine residues on histone tails, leading to an accumulation of acetylated histones.[2][3] This "hyperacetylation" results in a more open chromatin structure, making DNA more accessible to transcription factors and thereby modulating gene expression.[3]

This compound offers potential pharmacokinetic advantages over other butyrate formulations. A recent study demonstrated that this compound exhibits greater bioavailability and more rapid systemic appearance compared to tributyrin.[2][4][5][6] Specifically, this compound showed a significantly higher peak plasma concentration (Cmax) and a shorter time to reach maximum concentration (Tmax) compared to tributyrin.[2][4][5][6]

Mechanism of Action: Histone Deacetylase Inhibition

The fundamental mechanism by which this compound modulates gene expression is through the inhibition of Class I and II histone deacetylases.[7] HDACs are enzymes that remove acetyl groups from lysine residues on histones H3 and H4.[8] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[3]

By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of lysine residues and weakens the electrostatic interaction between histones and DNA.[5] This results in a more relaxed chromatin conformation, facilitating the binding of transcription factors and RNA polymerase to promoter regions, ultimately leading to changes in the transcription of target genes.[3] Studies have shown that butyrate treatment can lead to a significant increase in the acetylation of histone H3 and H4. For instance, one study reported a 3-fold increase in histone H3 acetylation and a 10-fold increase in histone H4 acetylation following butyrate treatment.[9] Another study observed an approximately 2-fold increase in both acetylated H3 and phospho-acetylated H3.[10]

cluster_0 Normal Gene Repression cluster_1 This compound Action DNA DNA Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) DNA->Condensed_Chromatin Histone Histone Histone->DNA HDAC HDAC Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Acetyl_Group->Histone Lysine_Butyrate This compound HDAC_inhibited HDAC (Inhibited) Lysine_Butyrate->HDAC_inhibited Inhibits Hyperacetylation Histone Hyperacetylation HDAC_inhibited->Hyperacetylation Allows Open_Chromatin Open Chromatin (Transcriptional Activation) Hyperacetylation->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression cluster_0 NF-κB Pathway Activation cluster_1 Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Lysine_Butyrate This compound IκBα_degradation IκBα Degradation Lysine_Butyrate->IκBα_degradation Inhibits NFκB_translocation NF-κB Translocation Inflammation_Reduced Reduced Inflammation NFκB_translocation->Inflammation_Reduced cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK-3β Dishevelled->GSK3β Inhibits β_catenin β-catenin GSK3β->β_catenin Inhibits Degradation Nucleus Nucleus β_catenin->Nucleus TCF_LEF TCF/LEF β_catenin->TCF_LEF CBP CBP β_catenin->CBP p300 p300 β_catenin->p300 Proliferation_Genes Proliferation Genes TCF_LEF->Proliferation_Genes Apoptosis_Genes Apoptosis/Differentiation Genes TCF_LEF->Apoptosis_Genes CBP->Proliferation_Genes Co-activates p300->Apoptosis_Genes Co-activates Lysine_Butyrate This compound Lysine_Butyrate->CBP Inhibits binding to β-catenin Lysine_Butyrate->p300 Promotes binding to β-catenin cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Lysine_Butyrate This compound Bax Bax (Upregulated) Lysine_Butyrate->Bax Bcl2 Bcl-2 (Downregulated) Lysine_Butyrate->Bcl2 DR5 DR5 (Upregulated) Lysine_Butyrate->DR5 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 DR5->Caspase8 TRAIL TRAIL TRAIL->DR5 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis start Cell Culture and This compound Treatment crosslinking Crosslink Proteins to DNA (Formaldehyde) start->crosslinking lysis Cell Lysis and Chromatin Shearing (Sonication) crosslinking->lysis immunoprecipitation Immunoprecipitation with Anti-acetyl-Histone Antibody lysis->immunoprecipitation washing Wash to Remove Non-specific Binding immunoprecipitation->washing elution Elute Chromatin washing->elution reverse_crosslinking Reverse Crosslinks elution->reverse_crosslinking dna_purification Purify DNA reverse_crosslinking->dna_purification analysis qPCR or NGS Analysis dna_purification->analysis start Cell Culture and This compound Treatment rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis Reverse Transcription to cDNA rna_extraction->cdna_synthesis qpcr_reaction Set up qPCR Reaction (cDNA, Primers, SYBR Green/Probe) cdna_synthesis->qpcr_reaction amplification Real-time Amplification and Data Collection qpcr_reaction->amplification analysis Data Analysis (Relative Quantification) amplification->analysis

References

The Effect of Lysine Butyrate on Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract

Lysine (B10760008) butyrate (B1204436), a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate, is emerging as a compound of significant interest in metabolic research and therapeutic development. This technical guide provides an in-depth examination of the multifaceted effects of lysine butyrate on cellular energy metabolism. The primary metabolic influence is driven by the butyrate moiety, which acts as a crucial energy substrate for colonocytes, a histone deacetylase (HDAC) inhibitor, and a signaling molecule that modulates key energy-sensing pathways such as the AMP-activated protein kinase (AMPK) pathway. The lysine component, in addition to improving the solubility and pharmacokinetic profile of butyrate, serves as a precursor for carnitine, a molecule essential for mitochondrial fatty acid oxidation. This document details the mechanisms of action, summarizes quantitative data from relevant studies, provides detailed experimental protocols for investigating these effects, and presents visual diagrams of the core metabolic pathways and workflows.

Introduction: The Dual Nature of this compound

Butyrate is a well-established, microbially-produced short-chain fatty acid (SCFA) in the mammalian gut, renowned for its critical role in maintaining gut health and energy homeostasis.[1] However, its clinical application has been hampered by poor palatability and rapid first-pass metabolism.[2] this compound overcomes these limitations by offering a more soluble and tasteless form, which exhibits superior pharmacokinetic properties compared to other butyrate salts and prodrugs.[3][4][5]

This molecule presents a dual-pronged impact on cellular metabolism:

  • The Butyrate Moiety: Acts as a direct fuel source, an epigenetic modulator via HDAC inhibition, and a signaling molecule through G-protein coupled receptors (GPRs) and the AMPK pathway.[6][7][8]

  • The Lysine Moiety: An essential amino acid crucial for protein synthesis and, critically for energy metabolism, the biosynthesis of carnitine, which is indispensable for the transport of long-chain fatty acids into mitochondria for β-oxidation.[9][10][11]

This guide will dissect these roles to provide a comprehensive understanding of how this compound influences the intricate network of cellular energy regulation.

Core Mechanisms of Action

Butyrate: A Central Regulator of Energy Homeostasis

Butyrate's influence on cellular energy is context-dependent, varying between normal and cancerous cells.

  • Primary Energy Substrate: In healthy colonocytes, butyrate is the preferred energy source, providing up to 70% of their energy requirements.[12] It is readily oxidized in the mitochondria via the tricarboxylic acid (TCA) cycle, boosting oxidative phosphorylation and ATP production.[6] Studies on germ-free mice have shown that their colonocytes exist in an energy-deprived state that is rescued by the administration of butyrate, highlighting its role as a direct fuel source over its function as an HDAC inhibitor in these cells.[6]

  • HDAC Inhibition: Butyrate is a potent inhibitor of class I and II histone deacetylases (HDACs).[13] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to altered transcription of genes.[8] This epigenetic regulation affects approximately 2% of mammalian genes, including those involved in cell cycle control (e.g., p21), apoptosis, and metabolism.[8][14] In many cancer cells, which often rely on glycolysis (the Warburg effect), the accumulation of unmetabolized butyrate leads to HDAC inhibition, which can suppress proliferation and induce apoptosis.[15][16]

  • AMPK Pathway Activation: Butyrate is a known activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[7][17] AMPK activation occurs when the cellular AMP:ATP ratio rises, signaling a low-energy state.[18] Activated AMPK shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes by promoting fatty acid oxidation and inhibiting lipogenesis.[7] This activation can restore energy balance and is a key mechanism by which butyrate exerts its systemic metabolic benefits.[15][17]

Lysine: Facilitating Fatty Acid Metabolism

While butyrate is the primary driver of direct metabolic reprogramming, the lysine component plays a crucial, albeit more indirect, role.

  • Carnitine Synthesis: Lysine is an essential precursor for the synthesis of carnitine.[19] Carnitine is required for the carnitine shuttle system, which transports long-chain fatty acids across the inner mitochondrial membrane, making them available for β-oxidation and subsequent energy production through the TCA cycle.[9][10] An adequate supply of lysine is therefore necessary to support efficient fatty acid metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics of this compound and the metabolic effects of butyrate treatment on cellular parameters.

Table 1: Pharmacokinetic Comparison of Butyrate Formulations Data extracted from a randomized, cross-over clinical trial in ten adult males.[3][20]

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)
Dose (Butyric Acid) 786 mg786 mg786 mg
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190

Cmax: Maximum serum concentration. Tmax: Time to reach maximum concentration. AUC: Area under the curve. Note: this compound and sodium butyrate demonstrated significantly greater Cmax and lower Tmax compared to tributyrin.[3][20] A press release on this study noted that this compound had a 180% greater Cmax than sodium butyrate.[4]

Table 2: Reported Effects of Butyrate on Cellular Metabolic Parameters This table compiles representative findings on the effects of the butyrate moiety from various studies.

Cell TypeParameter MeasuredTreatmentResultReference
SCAD-deficient mouse colonocytesButyrate Oxidation (OCR)ButyrateNo significant increase in OCR[21]
SCAD-deficient mouse colonocytesGlycolysis (ECAR)GlucoseSignificantly increased ECAR[21]
Human Colon Cancer Cells (HCT116, HT29, SW480)AMPK PhosphorylationChronic Butyrate ExposureDownregulation of AMPK[22]
Human Colon Cancer Cells (Butyrate-Resistant)Cell ProliferationAICAR (AMPK Activator) + ButyrateSuppression of cell proliferation[22]
Caco-2 CellsAMPK PhosphorylationButyrate (10 min)~1.5-fold increase[18]
Caco-2 CellsAMPK PhosphorylationButyrate (20 min)~2.0-fold increase[18]

OCR: Oxygen Consumption Rate. ECAR: Extracellular Acidification Rate. SCAD: Short-chain acyl-CoA dehydrogenase.

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Butyrate_Metabolic_Pathways cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion LysBu This compound Butyrate_cyto Butyrate LysBu->Butyrate_cyto Dissociation & Transport AMPK AMPK Butyrate_cyto->AMPK Activates via AMP:ATP ratio ↑ Butyrate_nuc Butyrate Butyrate_cyto->Butyrate_nuc ButyrylCoA Butyryl-CoA Butyrate_cyto->ButyrylCoA Activation AMP AMP ATP ATP pAMPK p-AMPK (Active) AMPK->pAMPK OXPHOS Oxidative Phosphorylation pAMPK->OXPHOS Stimulates HDAC HDAC Butyrate_nuc->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates GeneExp Metabolic Gene Expression Histones->GeneExp Promotes TCA TCA Cycle ButyrylCoA->TCA TCA->OXPHOS ATP_mito ATP OXPHOS->ATP_mito

Caption: Butyrate's core metabolic actions.

Lysine_Carnitine_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_matrix Matrix Lysine Lysine Carnitine Carnitine Lysine->Carnitine Biosynthesis (Multi-step) CPT1 CPT1 FattyAcid Long-Chain Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Activation Acylcarnitine Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Transport CPT1->Acylcarnitine Carnitine Shuttle BetaOx β-Oxidation FattyAcylCoA_mito Fatty Acyl-CoA FattyAcylCoA_mito->BetaOx CPT2->FattyAcylCoA_mito Membrane Inner Mitochondrial Membrane

Caption: Lysine's role in fatty acid transport.

Seahorse_Workflow cluster_injections Sequential Injections start Seed cells in Seahorse XF plate treat Treat with this compound (or vehicle control) start->treat load Load sensor cartridge with metabolic inhibitors treat->load run Run Seahorse XF Analyzer load->run inj1 Inject Oligomycin (ATP Synthase Inhibitor) run->inj1 analyze Analyze OCR data to determine: - Basal Respiration - ATP Production - Maximal Respiration - Proton Leak run->analyze inj2 Inject FCCP (Uncoupler) inj1->inj2 inj3 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) inj2->inj3

Caption: Mitochondrial respiration assay workflow.

Western_Blot_Workflow prep 1. Prepare Cell Lysates (Control vs. This compound-treated) sds 2. SDS-PAGE (Separate proteins by size) prep->sds transfer 3. Protein Transfer (Gel to PVDF membrane) sds->transfer block 4. Blocking (Prevent non-specific binding) transfer->block primary 5. Primary Antibody Incubation (e.g., anti-p-AMPK, anti-AMPK) block->primary secondary 6. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 7. Detection (Chemiluminescence) secondary->detect analyze 8. Analysis (Quantify band intensity) detect->analyze

Caption: Western blot analysis workflow.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration via Seahorse XF Cell Mito Stress Test

This protocol outlines a method to assess the real-time effect of this compound on mitochondrial respiration in cultured cells.[23]

Materials:

  • Seahorse XF Analyzer (e.g., XFe24, XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant, Base Medium, and Assay Medium supplements (e.g., glutamine, pyruvate)

  • This compound (test compound)

  • Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone, Antimycin A

  • Cultured cells of interest

Methodology:

  • Cell Seeding (Day 1):

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.

    • Include background correction wells containing medium but no cells.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sensor Cartridge Hydration (Day 1):

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation (Day 2):

    • Prepare assay medium by warming Seahorse XF Base Medium and supplementing with substrates like pyruvate, glutamine, and glucose as required by the specific cell type. Adjust pH to 7.4.

    • Wash the cells by removing growth medium and adding 180 µL of warmed assay medium per well.

    • Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

    • Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at appropriate concentrations for injection.

    • Load the compounds into the designated ports of the hydrated sensor cartridge. A typical loading strategy is:

      • Port A: this compound or vehicle control

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Assay Execution and Data Analysis:

    • Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Initiate the assay protocol. The instrument will measure baseline Oxygen Consumption Rate (OCR), then sequentially inject the compounds from each port, measuring OCR after each injection.

    • Upon completion, normalize the OCR data to cell number or protein concentration per well.

    • Calculate key mitochondrial parameters:

      • Basal Respiration: (Baseline OCR) - (Rotenone/Antimycin A-inhibited OCR)

      • ATP-Linked Respiration: (Baseline OCR) - (Oligomycin-inhibited OCR)

      • Maximal Respiration: (FCCP-stimulated OCR) - (Rotenone/Antimycin A-inhibited OCR)

      • Proton Leak: (Oligomycin-inhibited OCR) - (Rotenone/Antimycin A-inhibited OCR)

Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol details the procedure to detect changes in the phosphorylation status of AMPK and its substrate, Acetyl-CoA Carboxylase (ACC), following treatment with this compound.[24][25][26]

Materials:

  • Cultured cells of interest

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents (e.g., polyacrylamide gels, running buffer)

  • Protein transfer system and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency. Treat with desired concentrations of this compound or vehicle for specified time points.

    • Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.

    • Scrape cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.

    • Load 10-20 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins by molecular weight is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels, the blot can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-AMPKα).

    • Quantify band intensities using image analysis software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

This compound represents a significant advancement in the potential therapeutic application of butyrate. Its primary effect on cellular energy metabolism is driven by the butyrate moiety, which serves as a vital fuel for mitochondrial respiration, an epigenetic modifier through HDAC inhibition, and a potent activator of the master energy sensor, AMPK. The lysine component contributes to this metabolic picture by facilitating fatty acid oxidation via carnitine synthesis and, crucially, by enhancing the bioavailability of butyrate.

The superior pharmacokinetic profile of this compound suggests that it may achieve higher and more sustained cellular concentrations of butyrate, potentially leading to more pronounced metabolic effects in vivo compared to other delivery forms.

Future research should focus on:

  • Direct, head-to-head cellular studies comparing the magnitude and duration of metabolic changes (e.g., OCR, AMPK phosphorylation) induced by this compound versus sodium butyrate.

  • In vivo studies in metabolic disease models to determine if the enhanced bioavailability of this compound translates to superior outcomes in improving glucose homeostasis, insulin (B600854) sensitivity, and energy expenditure.

  • Exploring the tissue-specific metabolic effects of systemically delivered this compound beyond the colon.

By leveraging its unique chemical and pharmacokinetic properties, this compound stands as a promising tool for researchers and a potential therapeutic agent for modulating cellular energy metabolism in a variety of physiological and pathological contexts.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) butyrate (B1204436), a molecule combining the essential amino acid L-lysine and the short-chain fatty acid butyrate, is of growing interest in biomedical research. Butyrate is a well-known histone deacetylase (HDAC) inhibitor that plays a crucial role in epigenetic regulation and has shown therapeutic potential in various diseases. The targeted delivery of butyrate to specific cells or tissues is a key challenge, and its conjugation to amino acids like lysine offers a promising prodrug strategy. This document provides a detailed protocol for the laboratory-scale chemical synthesis of Nε-butyryl-L-lysine, a common isomer of lysine butyrate. It also includes information on the biological significance of lysine butyrylation and relevant experimental workflows.

Introduction

Butyrate, a short-chain fatty acid primarily produced by the gut microbiota through the fermentation of dietary fiber, has garnered significant attention for its multifaceted biological activities. It serves as a primary energy source for colonocytes and acts as a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate modulates gene expression, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. This has led to the investigation of butyrate as a potential therapeutic agent for cancer, inflammatory bowel disease, and neurological disorders.

Lysine, an essential amino acid, is a fundamental building block of proteins. Its side chain contains a primary amino group (ε-amino group) that is a frequent site for post-translational modifications, including acetylation, methylation, and ubiquitination. The acylation of this lysine residue with a butyryl group, known as lysine butyrylation, is an endogenously occurring post-translational modification that can be catalyzed by histone acetyltransferases (HATs) such as p300 and CBP, using butyryl-CoA as a cofactor.[1] This modification can directly impact chromatin structure and gene regulation.[2]

The chemical synthesis of this compound provides a valuable tool for researchers to study the effects of this modification in a controlled manner and to develop targeted drug delivery systems. This protocol details a reliable method for the synthesis of Nε-butyryl-L-lysine.

Synthesis of Nε-Butyryl-L-Lysine

The synthesis of Nε-butyryl-L-lysine is achieved through a multi-step process that involves the protection of the α-amino group of L-lysine, followed by the acylation of the ε-amino group with a butyrylating agent, and subsequent deprotection of the α-amino group.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
L-Lysine hydrochloride≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)≥97%Sigma-Aldrich
DioxaneAnhydrousSigma-Aldrich
Sodium Hydroxide (B78521) (NaOH)ACS ReagentFisher Scientific
Butyric anhydride (B1165640)≥98%Sigma-Aldrich
Triethylamine (B128534) (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (B109758) (DCM)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Diethyl etherACS ReagentFisher Scientific
Ethyl acetate (B1210297) (EtOAc)ACS ReagentFisher Scientific
Hexane (B92381)ACS ReagentFisher Scientific
Silica (B1680970) gel60 Å, 230-400 meshSigma-Aldrich
Experimental Protocol

Step 1: Protection of the α-Amino Group of L-Lysine (Synthesis of Nα-Boc-L-Lysine)

  • Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 equivalents) to the solution and stir until it dissolves.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-lysine as a white solid.

Step 2: Butyrylation of the ε-Amino Group (Synthesis of Nα-Boc-Nε-butyryl-L-Lysine)

  • Dissolve Nα-Boc-L-lysine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C.

  • Slowly add butyric anhydride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure Nα-Boc-Nε-butyryl-L-lysine.

Step 3: Deprotection of the α-Amino Group (Synthesis of Nε-Butyryl-L-Lysine)

  • Dissolve Nα-Boc-Nε-butyryl-L-lysine (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Filter the solid and wash with cold diethyl ether.

  • Dry the product under vacuum to yield Nε-butyryl-L-lysine as a white solid.

Characterization Data (Expected)
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (Expected)Mass Spectrometry (Expected)
Nα-Boc-L-LysineC11H22N2O4246.30White solidConsistent with structure[M+H]+ = 247.16
Nα-Boc-Nε-butyryl-L-LysineC15H28N2O5316.39Colorless oil or solidConsistent with structure[M+H]+ = 317.20
Nε-Butyryl-L-LysineC10H20N2O3216.28White solidConsistent with structure[M+H]+ = 217.15

Biological Context and Signaling Pathway

Lysine butyrylation is a dynamic post-translational modification that plays a role in epigenetic regulation. The addition of a butyryl group to the ε-amino group of a lysine residue on a histone tail is catalyzed by histone acetyltransferases (HATs), which can also function as histone butyryltransferases. This reaction utilizes butyryl-CoA as the acyl donor. The butyrylation of histone lysine residues neutralizes their positive charge, which is thought to weaken the electrostatic interaction between the histone and the negatively charged DNA backbone. This can lead to a more open chromatin structure, facilitating gene transcription. The reverse reaction, debutyrylation, is catalyzed by histone deacetylases (HDACs).

HistoneButyrylation Histone Lysine Butyrylation Pathway ButyrylCoA Butyryl-CoA HAT Histone Acetyltransferase (HAT) (e.g., p300/CBP) ButyrylCoA->HAT ButyrylatedHistone Butyrylated Histone HAT->ButyrylatedHistone Butyrylation CoA CoA HAT->CoA Histone Histone with Lysine Histone->HAT HDAC Histone Deacetylase (HDAC) ButyrylatedHistone->HDAC HDAC->Histone Debutyrylation Butyrate Butyrate HDAC->Butyrate Lysine Lysine

Caption: Enzymatic cycle of histone lysine butyrylation and debutyrylation.

Experimental Workflow for Chemical Synthesis

The chemical synthesis of Nε-butyryl-L-lysine follows a logical progression of protection, coupling, and deprotection steps to ensure the selective modification of the desired amino group.

SynthesisWorkflow Workflow for Nε-Butyryl-L-Lysine Synthesis Start Start: L-Lysine Step1 Step 1: α-Amino Protection (Boc Anhydride) Start->Step1 Intermediate1 Intermediate: Nα-Boc-L-Lysine Step1->Intermediate1 Step2 Step 2: ε-Amino Butyrylation (Butyric Anhydride) Intermediate1->Step2 Intermediate2 Intermediate: Nα-Boc-Nε-butyryl-L-Lysine Step2->Intermediate2 Step3 Step 3: α-Amino Deprotection (TFA) Intermediate2->Step3 Purification Purification & Characterization (Chromatography, NMR, MS) Step3->Purification End Final Product: Nε-Butyryl-L-Lysine Purification->End

Caption: Key steps in the chemical synthesis of Nε-butyryl-L-lysine.

Conclusion

This document provides a comprehensive protocol for the laboratory synthesis of Nε-butyryl-L-lysine, a valuable tool for research in epigenetics, drug delivery, and cellular biology. The described method, utilizing a protection group strategy, ensures high selectivity and yield. The provided diagrams illustrate the biological relevance and the synthetic workflow, offering a clear guide for researchers. Careful execution of the experimental steps and appropriate characterization of the intermediates and final product are crucial for obtaining high-purity this compound for research applications.

References

Application Note: Quantification of Lysine Butyrate in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine (B10760008) Butyrate (B1204436) is a chemical conjugate of the essential amino acid L-lysine and the short-chain fatty acid (SCFA) butyrate. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor with potential therapeutic applications in various diseases, including cancer and inflammatory conditions.[1][2] However, its clinical utility is often limited by a short half-life and low bioavailability.[1] Lysine butyrate is designed as a pro-drug to improve the pharmacokinetic profile and cellular uptake of butyrate. Accurate quantification of this compound in biological matrices like plasma is critical for preclinical and clinical studies, including pharmacokinetics, pharmacodynamics, and toxicity assessments.

This document provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. An alternative HPLC method with fluorescence detection following derivatization is also discussed.

Principle

This method involves the isolation of this compound from plasma, followed by chromatographic separation and detection. The primary proposed method utilizes protein precipitation to remove high-abundance proteins, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[3][4] The analyte is then separated from remaining matrix components using reversed-phase HPLC and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering substances from plasma, such as proteins and phospholipids, which can affect column longevity and mass spectrometer sensitivity.[7] A combination of protein precipitation and solid-phase extraction is recommended for optimal results.

Protocol 1: Plasma Protein Precipitation (PPT)

This initial step uses a water-miscible organic solvent to denature and precipitate the majority of plasma proteins.[8]

  • Materials:

    • Human plasma sample

    • Ice-cold Acetonitrile (B52724) (ACN) containing an internal standard (e.g., deuterated this compound)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma is recommended).[9]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[8]

    • Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.[3]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

    • Carefully collect the supernatant for the subsequent SPE step.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is used to further purify the sample and concentrate the analyte.[10] A polymeric reversed-phase SPE sorbent is suitable for extracting moderately polar compounds like this compound from the aqueous/organic supernatant.[11]

  • Materials:

    • Polymeric SPE cartridge (e.g., Bond Elut Plexa or equivalent)

    • SPE vacuum manifold

    • Supernatant from Protocol 1

    • 1% Formic Acid in deionized water

    • Methanol (MeOH)

    • Elution solvent: 5% Formic Acid in Acetonitrile

  • Procedure:

    • Conditioning: Pass 1 mL of MeOH through the SPE cartridge.

    • Equilibration: Pass 1 mL of 1% formic acid in water through the cartridge. Do not allow the sorbent to dry.

    • Loading: Load the supernatant from the PPT step onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove salts and other polar impurities.

    • Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Chromatographic Conditions

Separation is achieved using a reversed-phase C18 column. The gradient elution ensures the separation of this compound from potential matrix interferences.

ParameterCondition
HPLC System UHPLC/HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min.
Total Run Time 8 minutes

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection, offering high selectivity and sensitivity.[6]

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Temperature 600°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

MRM transitions must be optimized by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the parent molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)

For laboratories without access to mass spectrometry, an HPLC method with fluorescence detection can be developed. This requires pre-column derivatization of the primary amine group of this compound with a fluorescent tag. Dansyl chloride is a common derivatizing agent for primary amines.

Protocol 3: Derivatization with Dansyl Chloride

  • Procedure:

    • Follow the sample preparation steps (PPT and SPE) as described above.

    • To the dried eluate, add 50 µL of derivatization buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

    • Add 50 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Quench the reaction by adding 10 µL of a primary amine solution (e.g., 5% ethylamine).

    • The sample is now ready for injection into the HPLC-FLD system.

HPLC-FLD Conditions

ParameterCondition
HPLC System HPLC with Fluorescence Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., sodium acetate)
Excitation Wavelength ~340 nm (for Dansyl derivatives)
Emission Wavelength ~525 nm (for Dansyl derivatives)

Data Presentation

Table 1: Method Validation Parameters (Illustrative)

The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMeets Requirement
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.1% to 11.3%
Extraction Recovery Consistent and reproducible~85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (100 µL) ppt Add 300 µL Cold ACN (Protein Precipitation) plasma->ppt vortex Vortex & Incubate (-20°C, 30 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition & Equilibrate (MeOH & Water) supernatant->condition load Load Supernatant condition->load wash Wash (1% Formic Acid) load->wash elute Elute (ACN with Formic Acid) wash->elute dry Evaporate & Reconstitute elute->dry hplc HPLC Separation (C18 Column) dry->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data G cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Cellular Effects HDAC HDAC Histone Histone Tails (Lysine Acetylation) HDAC->Histone Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Gene Gene Transcription (e.g., p21, Apoptosis Factors) Chromatin->Gene Proliferation Cell Cycle Arrest Gene->Proliferation Apoptosis Induction of Apoptosis Gene->Apoptosis Inflammation Anti-inflammatory Effects Gene->Inflammation LysBut This compound (Pro-drug) Butyrate Butyrate (Active Drug) LysBut->Butyrate Hydrolysis Butyrate->HDAC Inhibition CellMembrane

References

Application Notes and Protocols for In Vivo Animal Studies Using Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota, is a key signaling molecule with broad physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory properties. However, its therapeutic application has been hampered by its unpleasant odor and rapid absorption in the upper gastrointestinal tract. Lysine (B10760008) butyrate, a salt of butyric acid and the essential amino acid lysine, offers a promising alternative with potentially improved pharmacokinetic properties.[1][2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo animal studies to investigate the therapeutic potential of lysine butyrate.

Data Presentation: Pharmacokinetic Profile of Butyrate Formulations

A recent human clinical study compared the pharmacokinetic parameters of this compound with sodium butyrate and tributyrin.[1][2][3][4] The findings suggest that this compound exhibits favorable absorption characteristics, achieving a higher peak plasma concentration in a shorter amount of time compared to tributyrin.[1][2][4]

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190
Data from a randomized, three-arm, cross-over clinical trial in ten men. Each product delivered 786 mg of butyric acid.[2][3]

Experimental Protocols

General Animal Study Design: A Proposed Framework

While specific in vivo animal studies for this compound are not extensively documented, a general study design can be adapted from research on other butyrate formulations. The following is a proposed framework for an initial efficacy study in a mouse model of inflammatory bowel disease (IBD).

Objective: To evaluate the anti-inflammatory effects of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Male or Female (use of a single sex is recommended to reduce variability)

Experimental Groups:

  • Control Group: Healthy mice receiving vehicle (e.g., sterile water or PBS).

  • DSS Group: Mice receiving DSS in drinking water to induce colitis, plus vehicle.

  • This compound Treatment Group: Mice receiving DSS and treated with this compound.

  • (Optional) Positive Control Group: Mice receiving DSS and treated with a standard-of-care drug for IBD (e.g., mesalazine).

Dosing:

  • Compound: this compound

  • Route of Administration: Oral gavage is recommended for precise dosing.[5][6][7]

  • Dosage: Based on studies with other butyrate salts, a starting dose range of 100-400 mg/kg body weight per day is suggested.[8] Dose-response studies are recommended to determine the optimal therapeutic dose.

  • Frequency: Once or twice daily.

  • Vehicle: Sterile water or phosphate-buffered saline (PBS).

Study Duration:

  • Acclimatization: 1 week

  • Treatment Period: 7-10 days, concurrent with or following DSS induction.

Endpoints and Measurements:

  • Clinical Assessment: Daily monitoring of body weight, stool consistency, and presence of blood in feces (Disease Activity Index - DAI).

  • Sample Collection (at study termination):

    • Blood: For analysis of systemic inflammatory markers (e.g., cytokines via ELISA) and pharmacokinetic analysis of butyrate levels.

    • Colon Tissue: For histological analysis, measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and gene expression analysis of inflammatory markers (e.g., TNF-α, IL-6, IL-1β) via qPCR.

  • Histological Analysis: H&E staining of colon sections to assess tissue damage, inflammation, and crypt architecture.[9]

Protocol for Preparation of this compound for Oral Gavage
  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average body weight of the animals, calculate the total amount of this compound needed for the study.

  • Dissolve this compound in the vehicle: Weigh the calculated amount of this compound and dissolve it in a known volume of sterile water or PBS to achieve the final desired concentration for dosing. Ensure the solution is homogenous.

  • Adjust pH (if necessary): Check the pH of the solution and adjust to a physiological range (pH 7.0-7.4) using sterile NaOH or HCl if needed.

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Protocol for Oral Gavage in Mice

Materials:

  • Appropriately sized gavage needle (18-20 gauge for adult mice, with a ball tip to prevent injury).[6][7]

  • 1 mL syringe.

  • Prepared this compound solution.

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[5][6] The body should be held in a vertical position.

  • Measure the Gavage Needle Length: Before the first gavage, measure the appropriate insertion length by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib. Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle; if resistance is met, withdraw and re-insert.[6][7][10]

  • Administer the Solution: Once the needle is in the correct position (at the pre-measured depth), slowly administer the this compound solution.[6][10]

  • Withdraw the Needle: Gently and smoothly withdraw the needle in the same angle it was inserted.

  • Monitor the Animal: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 5-10 minutes post-gavage.[6][10]

Protocol for Histological Analysis of Colon Tissue
  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the colon.

  • Fixation: Flush the colon with cold PBS and then fix it in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology assessment.

    • (Optional) Perform special stains like Periodic acid-Schiff (PAS) to visualize goblet cells and mucus production.

  • Microscopy and Scoring: Examine the stained sections under a light microscope. Score the degree of inflammation, tissue damage, and other relevant pathological changes using a standardized scoring system.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_induction_treatment Induction and Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) group_allocation Random Group Allocation acclimatization->group_allocation dss_induction Colitis Induction (DSS) (Days 0-7) group_allocation->dss_induction treatment This compound Treatment (Oral Gavage, Daily) dss_induction->treatment daily_monitoring Daily Monitoring (Body Weight, DAI) treatment->daily_monitoring euthanasia Euthanasia and Sample Collection (Day 8-10) daily_monitoring->euthanasia histology Histological Analysis euthanasia->histology biochemical Biochemical Assays (MPO, Cytokines) euthanasia->biochemical molecular Gene Expression Analysis euthanasia->molecular

Caption: Experimental workflow for an in vivo study of this compound.

signaling_pathways cluster_butyrate Butyrate Action cluster_cellular_effects Cellular Effects butyrate Butyrate hdac HDAC Inhibition butyrate->hdac gpr GPCR Activation (GPR41, GPR43, GPR109A) butyrate->gpr histone_acetylation Histone Acetylation hdac->histone_acetylation nfkb NF-κB Inhibition gpr->nfkb gene_expression Altered Gene Expression histone_acetylation->gene_expression anti_inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) nfkb->anti_inflammatory gene_expression->anti_inflammatory barrier_function Enhanced Gut Barrier Function gene_expression->barrier_function

References

Application Notes and Protocols for Lysine Butyrate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate (B1204436), a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[1][2] These application notes provide a comprehensive protocol for the treatment of cultured cells with butyrate, focusing on lysine (B10760008) butyrate as the delivery compound. While specific data for lysine butyrate is limited, the protocols are based on the extensive research conducted with sodium butyrate, which is expected to have similar biological effects due to the activity of the butyrate anion. Butyrate exerts its effects primarily by inhibiting HDACs, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression.[2][3] This document outlines detailed methodologies for cell treatment, viability assays, and analysis of protein expression and signaling pathways.

Mechanism of Action: Butyrate as an HDAC Inhibitor

Butyrate's primary mechanism of action is the inhibition of class I and II histone deacetylases (HDACs).[4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2][5] By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of various genes, including those involved in cell cycle control and apoptosis.[1][6] This inhibition of HDACs can also affect the acetylation status and function of non-histone proteins, further contributing to its diverse cellular effects.[7] Additionally, butyrate can modulate cellular signaling pathways, such as inhibiting the pro-inflammatory NF-κB pathway.[2][6]

Butyrate This compound (delivers Butyrate) HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibits Acetylation Histone Hyperacetylation Histones Histones HDACs->Histones Deacetylates Histones->Acetylation Leads to Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Butyrate's primary mechanism of action as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize typical concentration ranges and effects of butyrate treatment on various cell lines as reported in the literature. These values can serve as a starting point for optimizing experimental conditions.

Table 1: Effective Concentrations of Butyrate in Various Cell Lines

Cell LineCell TypeEffective Concentration (mM)Observed EffectsReference
HCT 116Colon Cancer1-5Growth inhibition, Histone hyperacetylation[1]
VACO 5Colon Cancer1-5Apoptosis, Histone hyperacetylation[1]
S/RG/C2Colorectal AdenomaNot specified (low concentrations)Reduced apoptosis in glucose-deprived conditions[8]
HT29Colorectal CarcinomaNot specifiedGrowth inhibition, Apoptosis[8]
Cervix Tumor CellsCervical Cancer0.5 - 3.0Cell death, Increased cytokeratin synthesis[9]
MCF7, T47DBreast Cancer (ER+)2.5Growth inhibition, G2/M block, Apoptosis[10]
MDA-MB231, BT20Breast Cancer (ER-)2.5Growth inhibition, G2/M block[10]
RG/C2, AA/ClColonic AdenomaPhysiological concentrationsApoptosis[11]
PC/JW/FIColonic CarcinomaPhysiological concentrationsApoptosis[11]

Table 2: IC50 Values of HDAC Inhibitors in HCT116 Cells

InhibitorIncubation TimeIC50 (µM)Reference
Trichostatin A1 hour0.02[7]
Trichostatin A3 hours0.11[7]
Trichostatin A6 hours0.22[7]
Trichostatin A18 hours0.29[7]
Vorinostat (SAHA)Not specified0.77[7]

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.

    • For suspension cells, seed at a density of approximately 5 x 10^5 to 1 x 10^6 cells/mL.

  • Cell Culture: Incubate the cells overnight in a humidified incubator to allow for attachment and recovery.

  • Preparation of this compound Stock Solution:

    • Prepare a sterile stock solution of this compound (e.g., 1 M) in sterile water or PBS.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM).[1][10]

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.

    • Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution, if not water or PBS).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the following protocols.

Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Treatment Prepare this compound Working Solutions Incubate_Overnight->Prepare_Treatment Treat_Cells Remove Old Medium and Add Treatment Medium Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

General workflow for this compound cell treatment.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Treatment: Treat cells in a 96-well plate with various concentrations of this compound as described in Protocol 1.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Western Blot for Histone Acetylation

This protocol is used to detect changes in histone acetylation, a direct indicator of HDAC inhibition by butyrate.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.[12]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[12]

  • Staining:

    • Resuspend the cell pellet in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[12]

    • Incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Signaling Pathways Modulated by Butyrate

Butyrate treatment can influence several key signaling pathways involved in cell fate decisions.

cluster_0 HDAC Inhibition Pathway cluster_1 GPCR Signaling Pathway Butyrate Butyrate HDACs HDACs Butyrate->HDACs Inhibits GPR109A GPR109A Butyrate->GPR109A Activates p53_acetylation p53 Acetylation (Activation) HDACs->p53_acetylation Deacetylates p21 p21 Expression p53_acetylation->p21 Cell_Cycle_Arrest G1/G2 Phase Arrest p21->Cell_Cycle_Arrest NFkB NF-κB Activation GPR109A->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Key signaling pathways affected by butyrate treatment.

As an HDAC inhibitor, butyrate can lead to the acetylation and activation of the tumor suppressor protein p53.[6] Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[6] Furthermore, butyrate can bind to G-protein coupled receptors (GPCRs) such as GPR109A, which can lead to the inhibition of the NF-κB signaling pathway, thereby reducing inflammation.[6]

Conclusion

These application notes provide a framework for conducting cell culture experiments with this compound. The provided protocols for cell treatment, viability, protein analysis, and apoptosis assays are based on established methods for butyrate and other HDAC inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental objectives. The versatile effects of butyrate on cell signaling and gene expression make it a valuable tool for research in cancer biology, immunology, and drug development.

References

Dosage Considerations for Lysine Butyrate in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota, is a key signaling molecule with demonstrated anti-inflammatory, neuroprotective, and metabolic benefits. Lysine (B10760008) butyrate, a salt form of butyrate, offers potential advantages over other forms like sodium butyrate due to its improved palatability and potentially enhanced pharmacokinetic profile.[1][2][3] Recent pharmacokinetic studies in humans have shown that lysine butyrate results in a significantly higher peak plasma concentration (Cmax) compared to sodium butyrate and tributyrin.[1][2] While direct dosage studies of this compound in mouse models are limited, this document provides detailed application notes and protocols extrapolated from extensive research on sodium butyrate in mice, alongside considerations for adapting these for this compound. These guidelines are intended to serve as a starting point for researchers, and dose-optimization studies for specific mouse models and experimental goals are highly recommended.

Data Presentation: Quantitative Dosage Information

The following tables summarize common dosage ranges and administration routes for butyrate (primarily sodium butyrate) in various mouse models. This data can be used as a reference for designing initial studies with this compound, keeping in mind the potentially higher bioavailability of this compound.

Table 1: Oral Gavage Dosages of Butyrate in Mouse Models

CompoundMouse StrainDisease ModelDosage Range (mg/kg)Dosing ScheduleKey Findings
Sodium ButyrateC57BL/6JHigh-Fat Diet-Induced Metabolic Syndrome400DailyReduced glucose intolerance and insulin (B600854) resistance.[4]
Sodium ButyrateC57BL/6JAlcohol-Induced Neuroinflammation160 - 320Every other dayHigher dose reduced ethanol (B145695) consumption.[5]
Sodium ButyrateC57BL/6JNon-alcoholic Steatohepatitis (NASH)600DailyAmeliorated liver injury and inflammation.[6]
Sodium ButyrateC57BL/6Dextran Sulfate Sodium (DSS)-Induced Colitis300 - 1200DailyAlleviated colitis symptoms and reduced inflammation.[7]
Butyrate GlyceridesC57BL/6Lipopolysaccharide (LPS)-Induced Inflammation500 - 3500Single doseAlleviated intestinal inflammation and barrier dysfunction.[8]

Table 2: Intraperitoneal (i.p.) Injection Dosages of Butyrate in Mouse Models

CompoundMouse StrainDisease ModelDosage (g/kg)Dosing ScheduleKey Findings
Sodium ButyrateC57BL/6DSS-Induced Colitis1DailyAttenuated colitis severity.[9]
Sodium ButyrateAged MiceLipopolysaccharide (LPS)-Induced Neuroinflammation1.2Single doseAttenuated pro-inflammatory cytokine expression in microglia.[10]

Table 3: Dietary Supplementation of Butyrate in Mouse Models

CompoundMouse StrainDisease ModelDosageDurationKey Findings
Sodium ButyrateC57BL/6JHigh-Fat Diet-Induced Obesity5% (w/w) in diet5 weeksPrevented diet-induced insulin resistance and obesity.[11]
MonobutyrinC57BL/6JHigh-Fat Diet-Induced Obesity0.25% (w/v) in drinking water6 weeksNo significant effect on metabolic phenotype, but trend towards improved intestinal barrier function.[12]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol is adapted from studies using sodium butyrate and should be optimized for this compound.

1. Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • pH meter and adjustment solutions (e.g., 0.1 N NaOH or HCl)

  • Sterile 0.22 µm syringe filter

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • Appropriately sized syringes

2. Solution Preparation:

  • Dissolution: Dissolve the this compound powder in sterile water or PBS to the desired stock concentration. Gentle warming and vortexing can aid dissolution.

  • pH Adjustment: Measure the pH of the solution. Adjust to a physiological pH of approximately 7.2-7.4 to prevent irritation to the mouse's esophagus and stomach.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Concentration Calculation: Calculate the final concentration needed based on the desired dosage in mg/kg and the average weight of the mice. For example, for a 25g mouse receiving a 200 mg/kg dose, the total dose is 5 mg. If the gavage volume is 100 µL (0.1 mL), the required concentration is 50 mg/mL.

3. Oral Gavage Procedure:

  • Animal Handling: Gently but firmly restrain the mouse to immobilize its head and body.

  • Needle Insertion: Carefully insert the gavage needle into the mouse's mouth, guiding it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly administer the this compound solution.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or difficulty breathing.

Protocol 2: Preparation and Administration of this compound via Intraperitoneal (i.p.) Injection

1. Materials:

  • This compound powder

  • Sterile, nuclease-free water or PBS

  • pH meter and adjustment solutions

  • Sterile 0.22 µm syringe filter

  • Insulin syringes with 27-30 gauge needles

2. Solution Preparation:

  • Follow steps 1-3 from the Oral Gavage solution preparation protocol to create a sterile, pH-balanced this compound solution.

  • Concentration for Injection: Ensure the final concentration allows for a reasonable injection volume (typically 100-200 µL for a mouse).

3. Intraperitoneal Injection Procedure:

  • Animal Restraint: Properly restrain the mouse, exposing the lower abdominal area.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Needle Insertion: Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.

  • Injection: Slowly inject the this compound solution into the peritoneal cavity.

  • Post-Injection Monitoring: Monitor the mouse for any adverse reactions.

Mandatory Visualization

Signaling Pathways of Butyrate

Butyrate exerts its cellular effects through multiple mechanisms, primarily through the inhibition of histone deacetylases (HDACs) and by acting as a ligand for G-protein coupled receptors (GPCRs).

Butyrate_Signaling_Pathways Butyrate Butyrate HDACs HDACs Butyrate->HDACs Inhibits GPCRs GPCRs (GPR41, GPR43, GPR109A) Butyrate->GPCRs Activates Histone_Acetylation ↑ Histone Acetylation Downstream_Signaling Downstream Signaling (e.g., ↓ NF-κB) GPCRs->Downstream_Signaling Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Cellular Effects: - Anti-inflammatory - Neuroprotection - Metabolic Regulation Gene_Expression->Cellular_Effects Downstream_Signaling->Cellular_Effects

Caption: Butyrate signaling pathways.

Experimental Workflow: this compound Administration in a Mouse Model

This diagram outlines a general experimental workflow for assessing the effects of this compound in a disease model.

Experimental_Workflow Start Start: Acclimatize Mice Disease_Induction Induce Disease Model (e.g., HFD, DSS, LPS) Start->Disease_Induction Randomization Randomize into Treatment Groups Disease_Induction->Randomization Treatment Administer this compound (Oral Gavage or i.p.) Randomization->Treatment Control Administer Vehicle Control Randomization->Control Monitoring Monitor Clinical Signs, Body Weight, etc. Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tissue & Blood Collection Monitoring->Endpoint Analysis Analyze Outcomes: - Histology - Gene Expression - Protein Levels - Metabolomics Endpoint->Analysis

Caption: General experimental workflow.

Conclusion and Future Directions

While robust data on this compound dosage in mouse models is still emerging, the extensive literature on sodium butyrate provides a solid foundation for initiating research. The potentially superior pharmacokinetic profile of this compound suggests that lower doses may be effective, but this requires empirical validation. Researchers are strongly encouraged to conduct pilot dose-response studies to determine the optimal dosage of this compound for their specific experimental context. Future studies directly comparing the efficacy and pharmacokinetics of this compound and sodium butyrate in various mouse models will be invaluable to the scientific community.

References

Application Notes and Protocols: Histone Deacetylase (HDAC) Inhibitor Activity Assay for Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the histone deacetylase (HDAC) inhibitor activity of butyrate (B1204436), a short-chain fatty acid known for its role in epigenetic regulation. The following sections detail the mechanism of action, quantitative inhibitory data, and detailed protocols for both in vitro and cell-based assays.

Introduction

Sodium butyrate is a well-documented inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] By inhibiting HDACs, butyrate promotes the hyperacetylation of lysine (B10760008) residues on histone tails, leading to a more relaxed chromatin structure that allows for transcriptional activation.[3][4][5] This epigenetic modification underlies butyrate's diverse cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression.[2][3][6] Consequently, accurately measuring the HDAC inhibitory activity of butyrate and its derivatives is crucial for research in cancer biology, immunology, and metabolic diseases.

Mechanism of Action

Butyrate acts as a non-competitive inhibitor of HDAC activity.[1] It is thought to interact with the active site of the enzyme, preventing the removal of acetyl groups from lysine residues on histone and non-histone protein substrates.[3] This inhibition leads to the accumulation of acetylated histones, which can be detected to quantify the inhibitor's efficacy. The inhibition of HDACs by butyrate can trigger downstream signaling pathways, such as the activation of the p21(Waf1/Cip1) gene, leading to cell cycle arrest, or modulation of the IL-6/STAT3 pathway, impacting inflammatory responses.[6][7]

Quantitative Inhibitory Activity

The inhibitory potency of sodium butyrate against various HDAC isoforms has been determined through numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

HDAC IsoformIC50 Value (mM)Notes
Total HDACs ~0.80General inhibitory concentration against a mix of HDACs.[1]
HDAC1 ~0.3Strong inhibition of this Class I HDAC.
HDAC2 ~0.4Strong inhibition of this Class I HDAC.
HDAC7 ~0.3Inhibition of this Class IIa HDAC.
HDAC6 & 10 No significant inhibitionButyrate shows selectivity and does not inhibit Class IIb HDACs.[2]

Experimental Protocols

Two primary methods are presented for assessing butyrate's HDAC inhibitor activity: a direct in vitro enzymatic assay and a cell-based assay to measure the downstream effects of HDAC inhibition.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a direct enzymatic assay to measure the inhibition of HDAC activity using a fluorogenic substrate.

Principle: This assay utilizes a substrate containing an acetylated lysine residue, which is coupled to a fluorophore. When an active HDAC enzyme deacetylates the substrate, a developer solution can then act on the deacetylated substrate to release the fluorophore, generating a measurable fluorescent signal. The presence of an HDAC inhibitor like butyrate will prevent this deacetylation, resulting in a reduced fluorescent signal.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Reagents: - HDAC Enzyme (HeLa nuclear extract or recombinant) - Sodium Butyrate dilutions - Assay Buffer - Fluorogenic HDAC Substrate - Developer Solution prep_plate Prepare 96-well plate prep_reagents->prep_plate add_enzyme Add HDAC enzyme to wells prep_plate->add_enzyme add_butyrate Add Sodium Butyrate or vehicle control add_enzyme->add_butyrate incubate1 Incubate at 37°C add_butyrate->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate at room temperature add_developer->incubate3 read_fluorescence Read fluorescence (Ex: 355 nm, Em: 460 nm) incubate3->read_fluorescence

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Materials:

  • White-walled 96-well microplate

  • Recombinant HDAC enzyme (e.g., HDAC1, HDAC2) or nuclear extract from a cell line (e.g., HeLa)

  • Sodium Butyrate (Sigma-Aldrich, #303410 or similar)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)

  • Plate reader capable of fluorescence detection (e.g., excitation ~355 nm, emission ~460 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of sodium butyrate in distilled water. Create a serial dilution (e.g., from 0.001 mM to 10 mM) in Assay Buffer.

  • Plate Setup: Add 15 µg of nuclear protein extract or a specified amount of recombinant HDAC enzyme diluted in Assay Buffer to each well of a white-walled 96-well plate.[8]

  • Inhibitor Addition: Add the prepared sodium butyrate dilutions to the wells. For the negative control (maximum activity), add vehicle (distilled water). For the positive control (maximum inhibition), add a potent HDAC inhibitor like Trichostatin A (TSA).

  • Pre-incubation: Incubate the plate at 37°C for 1-2 hours.[8]

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add the Developer Solution to each well to stop the HDAC reaction and generate the fluorescent signal from the deacetylated substrate.

  • Final Incubation: Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.[9]

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each butyrate concentration relative to the vehicle control. Plot the percent inhibition versus the log of the butyrate concentration to determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Assay via Western Blot

This protocol assesses the ability of butyrate to inhibit HDACs within a cellular context by measuring the resulting increase in histone acetylation.

Principle: Treating cultured cells with an HDAC inhibitor like butyrate will lead to the accumulation of acetylated histones. This increase can be visualized and quantified by separating total cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with an antibody specific for an acetylated histone mark, such as acetylated Histone H3 at Lysine 27 (H3K27ac).

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot seed_cells Seed cells (e.g., HeLa) in culture plates treat_cells Treat with Sodium Butyrate (e.g., 0-5 mM for 6-24 hours) seed_cells->treat_cells lyse_cells Lyse cells with RIPA buffer (containing protease/phosphatase inhibitors) treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk) transfer->block primary_ab Incubate with primary antibodies (e.g., anti-H3K27ac, anti-Total H3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect

Caption: Workflow for the cellular histone acetylation Western blot assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • Sodium Butyrate

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., H3K27ac) and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of sodium butyrate (e.g., 0, 0.5, 1, 2, 5 mM) for 6 to 24 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the wells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20 µg per lane) and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against acetylated histone H3, diluted in blocking buffer. In parallel, a separate blot can be run and probed with an antibody for total histone H3 to serve as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Densitometry can be used to quantify the band intensity for acetylated H3. Normalize this value to the total H3 loading control to determine the fold-change in histone acetylation upon butyrate treatment.

Signaling Pathway Modulation by Butyrate

HDAC inhibition by butyrate affects key cellular signaling pathways. One critical pathway involves the tumor suppressor p21.

G butyrate Sodium Butyrate hdac HDAC1 / HDAC2 butyrate->hdac inhibits histones Histones hdac->histones deacetylates sp1_sp3 Sp1 / Sp3 Transcription Factors sp1_sp3->hdac recruits p21_gene p21 Gene Promoter sp1_sp3->p21_gene binds to p21_transcription p21 Gene Transcription p21_gene->p21_transcription acetyl_histones Hyperacetylated Histones histones->acetyl_histones acetylation acetyl_histones->p21_transcription promotes p21_protein p21 Protein p21_transcription->p21_protein cdk2 Cyclin-Dependent Kinase 2 (CDK2) p21_protein->cdk2 inhibits cell_cycle_arrest G1 Cell Cycle Arrest cdk2->cell_cycle_arrest progression blocked

Caption: Butyrate-induced p21 expression via HDAC inhibition.

As illustrated, transcription factors Sp1/Sp3 recruit HDAC1 and HDAC2 to the p21 gene promoter, repressing its transcription.[3][6] Butyrate inhibits these HDACs, leading to histone hyperacetylation at the promoter, transcriptional activation of p21, and subsequent cell cycle arrest.[3][6]

References

Application Notes and Protocols for Studying Gut Microbiota Modulation with Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a pivotal molecule in maintaining gut homeostasis. It serves as the primary energy source for colonocytes and exerts potent anti-inflammatory, gut barrier-enhancing, and immunomodulatory effects. Lysine (B10760008) butyrate, a salt of butyric acid and the essential amino acid lysine, has emerged as a promising supplement for delivering butyrate systemically, offering enhanced bioavailability and palatability compared to other butyrate forms.[1] These application notes provide a comprehensive guide to utilizing lysine butyrate for studying its impact on gut microbiota composition and function.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and the effects of butyrate on gut health parameters.

Table 1: Pharmacokinetic Comparison of Butyrate Formulations

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)Reference
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65[2]
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7[2]
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190[2]
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Effects of Butyrate Supplementation on Gut Microbiota Composition (Representative Data for Sodium Butyrate)

Bacterial Phylum/TaxaChange with Butyrate SupplementationReference
Firmicutes Increased[3]
Bacteroidetes Decreased[3]
Firmicutes/Bacteroidetes Ratio Increased[3]
Lachnospiraceae Increased[3]
Ruminococcaceae Increased[3]
This table presents representative data from a study using sodium butyrate in a mouse model of lupus, as specific quantitative data for this compound on gut microbiota composition is not yet widely available.

Table 3: Effects of Butyrate on Gut Barrier and Inflammatory Markers (Representative Data)

MarkerModelEffect of ButyrateReference
Claudin-1 mRNA Weaned Piglet ModelUpregulated[4]
Zonulin Postmenopausal WomenReduced[5]
TNF-α In vitro (LPS-stimulated blood)Decreased[1]
IL-6 In vitro (LPS-stimulated blood)No significant change[1]
This table presents representative data from studies using sodium butyrate or in vitro butyrate treatment, as specific quantitative data for this compound on these markers is limited.

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assay using Caco-2 Cells

This protocol assesses the effect of this compound on intestinal barrier function.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Complete cell culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • This compound solution (sterile, stock solution in PBS)

  • FITC-dextran (4 kDa)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • TEER Measurement: Monitor the integrity of the cell monolayer by measuring TEER. A stable TEER reading of >250 Ω·cm² indicates a well-formed barrier.

  • This compound Treatment:

    • Prepare fresh this compound dilutions in complete medium at desired concentrations (e.g., 1 mM, 5 mM, 10 mM).

    • Replace the medium in the apical and basolateral chambers with the this compound-containing medium or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Permeability Assay:

    • After the treatment period, wash the cells with warm, sterile PBS.

    • Add medium containing 1 mg/mL FITC-dextran to the apical chamber.

    • Add fresh medium to the basolateral chamber.

    • Incubate for 2 hours at 37°C.

    • Collect samples from the basolateral chamber.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).

    • Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer.

Protocol 2: In Vivo Gut Microbiota Modulation Study in Mice

This protocol outlines an in vivo study to assess the impact of this compound on the gut microbiome.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound

  • Sterile PBS or water for vehicle control

  • Oral gavage needles (20-22 gauge)

  • Sterile fecal collection tubes

  • DNA extraction kit for fecal samples

  • Materials for 16S rRNA gene sequencing

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

  • This compound Administration:

    • Prepare a fresh solution of this compound in sterile PBS or water at the desired concentration. A typical dosage for butyrate in mice is in the range of 100-400 mg/kg body weight.[6]

    • Administer the this compound solution or vehicle control to the mice daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Fecal Sample Collection:

    • Collect fresh fecal pellets from each mouse at baseline and at regular intervals throughout the study (e.g., weekly).

    • Immediately freeze the fecal samples at -80°C until DNA extraction.

  • Gut Microbiota Analysis:

    • DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available kit designed for microbial DNA from stool.

    • 16S rRNA Gene Amplification: Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.

    • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.

    • Bioinformatic Analysis: Process the raw sequencing data using a pipeline such as QIIME2 or mothur to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, taxonomic classification, and diversity analyses (alpha and beta diversity).

    • Statistical Analysis: Compare the gut microbiota composition and diversity between the treatment and control groups to identify significant changes.

Protocol 3: Quantitative RT-PCR for Tight Junction Protein Expression

This protocol measures the effect of this compound on the gene expression of tight junction proteins in intestinal epithelial cells.

Materials:

  • Treated cells from Protocol 1 or intestinal tissue from Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Claudin-1, Occludin, ZO-1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cell or tissue samples.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR:

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Include no-template controls and a dissociation curve analysis to ensure specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: ELISA for Inflammatory Cytokines

This protocol quantifies the levels of inflammatory cytokines in cell culture supernatants or plasma.

Materials:

  • Cell culture supernatant from Protocol 1 or plasma from Protocol 2

  • ELISA kit for the target cytokine (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants or plasma and store at -80°C until use.

  • ELISA:

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and use it to calculate the concentration of the cytokine in the samples.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies caco2 Caco-2 Cell Culture treatment_invitro This compound Treatment caco2->treatment_invitro teer TEER Measurement treatment_invitro->teer permeability Permeability Assay (FITC-dextran) treatment_invitro->permeability qpcr_invitro RT-qPCR (Tight Junctions) treatment_invitro->qpcr_invitro elisa_invitro ELISA (Cytokines) treatment_invitro->elisa_invitro mice Animal Model (Mice) gavage Oral Gavage (this compound) mice->gavage fecal_collection Fecal Sample Collection gavage->fecal_collection tissue_collection Intestinal Tissue Collection gavage->tissue_collection plasma_collection Plasma Collection gavage->plasma_collection microbiota_analysis 16S rRNA Sequencing fecal_collection->microbiota_analysis qpcr_invivo RT-qPCR (Tight Junctions) tissue_collection->qpcr_invivo elisa_invivo ELISA (Cytokines) plasma_collection->elisa_invivo

Caption: Experimental workflow for in vitro and in vivo studies of this compound.

lysine_to_butyrate lysine Lysine beta_lysine β-Lysine lysine->beta_lysine Lysine-2,3-aminomutase diaminohexanoate 3,5-Diaminohexanoate beta_lysine->diaminohexanoate β-Lysine-5,6-aminomutase keto_aminohexanoate 3-Keto-5-aminohexanoate diaminohexanoate->keto_aminohexanoate 3,5-Diaminohexanoate dehydrogenase aminobutyryl_coa 3-Aminobutyryl-CoA keto_aminohexanoate->aminobutyryl_coa 3-Keto-5-aminohexanoate cleavage enzyme crotonyl_coa Crotonyl-CoA aminobutyryl_coa->crotonyl_coa 3-Aminobutyryl-CoA deaminase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Butyryl-CoA dehydrogenase butyrate Butyrate butyryl_coa->butyrate Butyryl-CoA:acetate CoA-transferase butyrate_signaling cluster_gpcr GPCR Signaling cluster_hdac HDAC Inhibition cluster_nfkb NF-κB Pathway cluster_tight_junctions Gut Barrier Function lysine_butyrate This compound gpcr GPR41/43/109A lysine_butyrate->gpcr hdac HDACs lysine_butyrate->hdac inhibits g_protein G-protein activation gpcr->g_protein downstream_gpcr Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) g_protein->downstream_gpcr nfkb NF-κB Activation downstream_gpcr->nfkb modulates histone_acetylation ↑ Histone Acetylation hdac->histone_acetylation prevents deacetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression gene_expression->nfkb modulates tight_junctions ↑ Tight Junction Proteins (e.g., Claudin-1, Occludin) gene_expression->tight_junctions inflammatory_cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->inflammatory_cytokines leads to

References

Application Notes and Protocols: Lysine Butyrate for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate (B1204436), a short-chain fatty acid, is a promising therapeutic agent with a primary role as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression to induce cell cycle arrest and apoptosis in cancer cells.[1][2][3] However, its direct clinical application is hampered by a short half-life and unpleasant odor. Lysine (B10760008) butyrate, a salt of lysine and butyric acid, offers a strategic advantage by improving the pharmacokinetic profile of butyrate and providing a targeting moiety.[4][5] Lysine, an essential amino acid, can be recognized by specific amino acid transporters that are often upregulated in tumor cells, thus offering a pathway for targeted drug delivery.[6] This document provides detailed application notes and protocols for the conceptualization and development of lysine butyrate-based targeted drug delivery systems.

Principle of this compound-Based Drug Delivery

The core principle of this system lies in the dual functionality of this compound. Butyrate serves as the therapeutic payload, exerting its cytotoxic effects through HDAC inhibition.[1] Lysine acts as a targeting ligand, facilitating the uptake of the drug delivery system into cancer cells via overexpressed amino acid transporters. This targeted approach aims to increase the intracellular concentration of butyrate in malignant cells while minimizing off-target effects.

Data Presentation: Comparative Pharmacokinetics

A recent clinical study compared the pharmacokinetic parameters of this compound (LysB) with sodium butyrate (NaB) and tributyrin (B1683025) (TB). The results indicate that this compound exhibits superior bioavailability.[5][7][8]

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190
Table 1: Pharmacokinetic parameters of different butyrate formulations. Data from a randomized, three-arm, crossover clinical trial in ten male subjects.[5][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of L-lysine butyrate salt.

Materials:

  • L-lysine

  • Butyric acid

  • Ethanol (B145695)

  • Diethyl ether

  • Magnetic stirrer

  • Round bottom flask

  • pH meter

Procedure:

  • Dissolve L-lysine in a minimal amount of ethanol in a round-bottom flask with continuous stirring.

  • Slowly add an equimolar amount of butyric acid to the lysine solution.

  • Monitor the pH of the solution, adjusting with butyric acid until a neutral pH is achieved, indicating the formation of the salt.

  • The this compound salt can be precipitated from the solution by adding diethyl ether.

  • Filter the precipitate and wash with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white powder under vacuum.

  • Characterize the final product using techniques such as NMR and FTIR to confirm the salt formation.

Protocol 2: Formulation of this compound-Loaded Nanoparticles

This protocol outlines a method for encapsulating a model hydrophobic drug within a this compound-based nanoparticle system using a modified nanoprecipitation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Model hydrophobic drug (e.g., Curcumin)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA and the model hydrophobic drug in acetone to form the organic phase.

  • Dissolve this compound in the 1% PVA solution to form the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase under continuous stirring.

  • Sonicate the resulting emulsion to reduce the particle size.

  • Stir the nano-emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Centrifuge the nanoparticle suspension to collect the particles.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 3: Characterization of Nanoparticles

This protocol details the methods for characterizing the formulated nanoparticles.

1. Particle Size and Zeta Potential:

  • Disperse the nanoparticles in deionized water.

  • Measure the hydrodynamic diameter and surface charge using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the particles and release the drug.

  • Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC.

  • Calculate the drug loading (DL) and encapsulation efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3. In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the suspension at 37°C with continuous shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantify the amount of released drug in the collected aliquots.

  • Plot the cumulative drug release as a function of time.

Protocol 4: In Vitro Cellular Uptake Study

This protocol describes a method to evaluate the cellular uptake of this compound-loaded nanoparticles in cancer cells.

Materials:

  • Cancer cell line with known overexpression of lysine transporters (e.g., HeLa cells)

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cancer cells in a suitable culture plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled nanoparticles at different concentrations for various time points.

  • As a control, incubate a separate set of cells with free fluorescent dye.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • For quantitative analysis, detach the cells and measure the fluorescence intensity using a flow cytometer.

Visualization of Signaling Pathways and Workflows

HDAC_Inhibition_Pathway cluster_DDS Drug Delivery System cluster_Cell Target Cell LysineButyrateNP This compound Nanoparticle LysineTransporter Lysine Transporter LysineButyrateNP->LysineTransporter Targeting & Uptake LysineButyrate This compound LysineTransporter->LysineButyrate Butyrate Butyrate LysineButyrate->Butyrate Release HDAC HDAC Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesis of This compound Formulation Nanoparticle Formulation Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization DrugRelease In Vitro Drug Release Characterization->DrugRelease CellUptake Cellular Uptake Study DrugRelease->CellUptake Cytotoxicity Cytotoxicity Assay CellUptake->Cytotoxicity AnimalModel Tumor Xenograft Animal Model Cytotoxicity->AnimalModel Biodistribution Biodistribution & Pharmacokinetics AnimalModel->Biodistribution Efficacy Antitumor Efficacy Biodistribution->Efficacy

Caption: Experimental workflow for developing this compound drug delivery systems.

References

Application Notes and Protocols: Preparation of Lysine Butyrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine (B10760008) butyrate (B1204436) is the L-lysine salt of butyric acid, a short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and acts as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, butyrate can induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in various cell types.[2][3] Its role in cellular processes makes it a compound of significant interest in research and drug development. The use of the lysine salt form can improve solubility and handling characteristics compared to butyric acid itself.[1]

Proper preparation and storage of lysine butyrate stock solutions are critical for ensuring experimental accuracy, reproducibility, and the integrity of the compound. These notes provide detailed protocols and handling information for researchers, scientists, and drug development professionals.

Physicochemical Properties and Quantitative Data

A summary of essential quantitative data for this compound is provided below for easy reference during experimental planning.

ParameterValueReference
Chemical Formula C₁₀H₂₂N₂O₄[4]
Molecular Weight 234.30 g/mol [4]
Appearance Solid powder[4]
Purity >98%[4]
Solubility Soluble in DMSO.[4]
Powder Storage Dry, dark, at 0-4°C (short term: days to weeks) or -20°C (long term: months to years).[4]
Stock Solution Storage 0-4°C (short term: days to weeks) or -20°C (long term: months).[4]
Shelf Life (Powder) >3 years if stored properly.[4]
Typical Working Conc. 0.6 mM to 100 mM (in vitro, cancer cells); 2.5 mM (CHO cells).[2][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for creating high-concentration stock solutions of this compound.[4] This protocol is ideal for experiments where the final concentration of DMSO in the medium is kept low (typically <0.5%).

Materials:

  • This compound powder

  • Anhydrous/Sterile DMSO

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration. The formula is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for a 100 mM stock solution in 10 mL: Mass (g) = 0.1 mol/L x 0.01 L x 234.30 g/mol = 0.2343 g

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.

  • Dissolving: Add the required volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use (months).[4] For short-term storage (days to weeks), 4°C is acceptable.[4]

Protocol 2: Preparation of an Aqueous Stock Solution (Sterile Water or PBS)

For experiments sensitive to organic solvents, an aqueous stock solution is recommended. Lysine salts generally exhibit enhanced solubility in aqueous solutions.[6]

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Dissolving: Add approximately 80% of the final required volume of sterile water or PBS to the tube.

  • Mixing: Vortex the solution until the powder is fully dissolved.

  • Volume Adjustment: Adjust the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and push the solution through the filter into a new sterile tube.[7][8] This is a critical step to prevent contamination in cell culture experiments.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into single-use volumes.

    • Store at -20°C for long-term stability. While aqueous solutions of similar compounds like sodium butyrate are often recommended for fresh preparation or short-term storage, freezing at -20°C should preserve the integrity of this compound for longer periods.[2][9]

Application Notes

  • Solvent Choice: The choice of solvent depends on the experimental system. DMSO allows for higher concentration stocks, but care must be taken to ensure the final DMSO concentration in the culture medium does not exceed cytotoxic levels (usually <0.5%). Aqueous solutions are ideal for applications intolerant to DMSO.

  • Use in Cell Culture: When treating cells, the stock solution should be thawed and diluted directly into the culture medium to the desired final concentration. For example, to achieve a 1 mM final concentration from a 1 M stock, dilute the stock 1:1000 in the medium.

  • Stability: this compound powder is stable for over three years when stored correctly.[4] Stock solutions are stable for months when stored at -20°C.[4] It is recommended to avoid repeated freeze-thaw cycles by using single-use aliquots.

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for preparing a sterile this compound stock solution.

G cluster_workflow Workflow for this compound Stock Solution Preparation A 1. Calculate Required Mass B 2. Weigh this compound Powder A->B C 3. Add Solvent (DMSO, PBS, or Water) B->C D 4. Vortex Until Dissolved C->D E 5. Sterile Filter (0.22 µm) (for aqueous solutions) D->E F 6. Aliquot into Single-Use Tubes E->F G 7. Store at -20°C (Long-Term) F->G

Caption: A step-by-step workflow for preparing this compound stock solutions.

Signaling Pathway

This compound acts as a pro-drug for butyrate, which functions as an HDAC inhibitor to modulate gene expression.

G cluster_cell Cellular Mechanism of Butyrate cluster_nucleus Nucleus cluster_effects Cellular Outcomes Butyrate This compound (delivers Butyrate) HDAC HDACs Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Altered Gene Transcription Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Diff Differentiation Apop Apoptosis

Caption: Butyrate's mechanism as an HDAC inhibitor leading to altered gene expression.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) butyrate (B1204436), a salt of the short-chain fatty acid butyrate and the amino acid lysine, is emerging as a compound of interest for its potential therapeutic effects. Butyrate is a well-known histone deacetylase (HDAC) inhibitor that plays a crucial role in gut health, inflammation, and cancer progression.[1][2] Lysine, an essential amino acid, may enhance the bioavailability and cellular uptake of butyrate.[3] These application notes provide a comprehensive guide to in vitro models and detailed protocols for assessing the efficacy of lysine butyrate. The methodologies outlined will enable researchers to evaluate its HDAC inhibitory activity, anti-proliferative and pro-apoptotic effects on cancer cells, anti-inflammatory properties, and its role in enhancing intestinal barrier function.

While much of the existing in vitro data pertains to sodium butyrate, the protocols provided are directly applicable to this compound. The quantitative data summarized herein is primarily based on studies with sodium butyrate and should be considered as a reference for designing experiments with this compound. A pharmacokinetic study has suggested that this compound may have superior bioavailability compared to sodium butyrate, which may influence its effective concentration in vitro.[3]

Key In Vitro Models and Applications

A variety of in vitro models can be employed to assess the multifaceted efficacy of this compound.

  • Cancer Cell Lines: Human colon carcinoma cell lines such as HCT116, HT-29, and Caco-2 are widely used to evaluate the anti-proliferative and pro-apoptotic effects of butyrate.[4][5] These models are crucial for determining dose-dependent cytotoxicity and understanding the molecular mechanisms of action.

  • Intestinal Epithelial Cell Lines: Caco-2 and T84 cells, when cultured on permeable supports, form polarized monolayers that mimic the intestinal barrier.[6][7][8] These models are instrumental in assessing the impact of this compound on intestinal barrier integrity, often measured by Transepithelial Electrical Resistance (TEER) and paracellular permeability assays.[6][7][8]

  • Immune Cells: Peripheral Blood Mononuclear Cells (PBMCs) and macrophage cell lines (e.g., U937) are valuable for investigating the anti-inflammatory properties of this compound.[9][10] These models allow for the measurement of cytokine production and the analysis of key inflammatory signaling pathways.

Data Presentation: Efficacy of Butyrate in In Vitro Models

The following tables summarize quantitative data from studies on sodium butyrate, providing a baseline for designing experiments with this compound.

Table 1: Anti-proliferative Activity of Sodium Butyrate in Colon Cancer Cell Lines (IC50 Values)

Cell Line24h IC50 (mM)48h IC50 (mM)72h IC50 (mM)Reference(s)
HCT1161.140.830.86[4]
HT-29Not Determined2.422.15[4]
Caco-2Not DeterminedNot Determined2.15[4]

Table 2: Effect of Sodium Butyrate on Apoptosis in Cancer Cell Lines

Cell LineConcentration (mM)Duration (hr)ObservationReference(s)
VACO 5530Induction of apoptosis[11]
RKO824Induction of apoptosis via JNK pathway[12]
U9374Dose-dependentInduction of apoptosis via caspase-3[13]
HCT116, HT-29, Caco-2548-72Induction of apoptosis[14]

Table 3: Anti-inflammatory Effects of Sodium Butyrate

Cell ModelStimulantButyrate Conc. (mM)EffectReference(s)
Whole BloodLPS + PHA0.0625 - 2Significant decrease in TNF-α, IFN-γ, IL-12[9]
Whole BloodLPS + PHA≥ 0.25Significant decrease in IL-5, IL-10, IL-13[9]
Pancreatic Beta CellsIL-1β0.4Suppression of inflammatory gene expression[15]
PBMCsLPS2Abolished cytokine expression[16]

Table 4: Effect of Sodium Butyrate on Intestinal Barrier Function (Caco-2 Cells)

ParameterButyrate Conc. (mM)Duration (hr)ResultReference(s)
TEER224Significant increase[7]
TEER848Significant decrease[7]
Inulin Permeability24Significant decrease[7]
Inulin Permeability84Significant increase[7]
TEER2 and 824 and 48Protection against inflammatory-induced disruption[6]
Tight Junction Assembly272Facilitated assembly via AMPK activation[8]

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to determine the HDAC inhibitory activity of this compound.

Materials:

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin)

  • This compound (test compound)

  • Trichostatin A (positive control inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to be tested.

  • In a 96-well black microplate, add assay buffer, HDAC substrate, and the diluted this compound or control.

  • Initiate the reaction by adding the HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., HCT116, HT-29, Caco-2)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.

Cytokine Measurement (ELISA)

This protocol is for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants to assess the anti-inflammatory effects of this compound.

Materials:

  • Immune cells (e.g., PBMCs) or other relevant cell lines

  • LPS or other inflammatory stimuli

  • This compound

  • Commercially available ELISA kit for the cytokine of interest

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Seed cells and pre-treat with different concentrations of this compound for a specified time.

  • Stimulate the cells with an inflammatory agent (e.g., LPS).

  • Incubate for an appropriate time to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Intestinal Barrier Function Assay (TEER Measurement)

This protocol measures the electrical resistance across a cell monolayer, providing an indication of tight junction integrity.

Materials:

  • Caco-2 or T84 cells

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Complete culture medium

  • This compound

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

Procedure:

  • Seed Caco-2 or T84 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Treat the monolayers with various concentrations of this compound in both the apical and basolateral compartments.

  • Measure the TEER at different time points (e.g., 0, 24, 48, 72 hours).

  • To measure, place the electrodes in the apical and basolateral compartments, ensuring the shorter electrode is in the apical side and the longer one in the basolateral side.

  • Record the resistance reading.

  • Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell-seeded inserts.

  • Multiply the result by the surface area of the membrane to obtain the TEER value in Ω·cm².

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HDAC_Inhibition_Pathway cluster_cell Cell LysineButyrate This compound CellMembrane Cell Membrane HDAC Histone Deacetylase (HDAC) LysineButyrate->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation AcetylatedHistone Acetylated Histone Chromatin Condensed Chromatin (Transcriptionally Repressed) Histone->Chromatin OpenChromatin Relaxed Chromatin (Transcriptionally Active) AcetylatedHistone->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21, Bak) OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: this compound's Mechanism of Action via HDAC Inhibition.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation LysineButyrate This compound LysineButyrate->IKK Inhibits InflammatoryGenes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes Activates

Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.

Apoptosis_Pathway LysineButyrate This compound HDAC_Inhibition HDAC Inhibition LysineButyrate->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Bax_Bak ↑ Bax, Bak Gene_Expression->Bax_Bak Bcl2 ↓ Bcl-2 Gene_Expression->Bcl2 Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Experimental_Workflow_TEER Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture Treatment Treat with this compound (various concentrations) Culture->Treatment Measure_TEER Measure TEER at 0, 24, 48, 72 hours Treatment->Measure_TEER Data_Analysis Analyze Data: Calculate Ω·cm² Measure_TEER->Data_Analysis End End: Assess Barrier Integrity Data_Analysis->End

Caption: Experimental Workflow for TEER Measurement.

References

Application Note: Flow Cytometry Analysis of Histone Acetylation Following Lysine Butyrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), leads to a more open chromatin structure, facilitating transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[1][2][3] Dysregulation of histone acetylation is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.[2][4][5][6]

Butyrate (B1204436), a short-chain fatty acid, is a well-known inhibitor of class I and II histone deacetylases (HDACs).[7][8] By inhibiting HDAC activity, butyrate treatment leads to an accumulation of acetylated histones (hyperacetylation), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][7]

Flow cytometry offers a powerful, high-throughput method to quantify changes in histone acetylation at the single-cell level.[9][10][11] This application note provides a detailed protocol for treating cells with lysine butyrate and subsequently analyzing histone acetylation levels using flow cytometry.

Signaling Pathway of Butyrate-Induced Histone Acetylation

Butyrate exerts its effects by directly inhibiting the enzymatic activity of HDACs. This leads to a shift in the equilibrium between histone acetylation and deacetylation, favoring the acetylated state. The resulting histone hyperacetylation alters chromatin structure, allowing for the transcription of genes that may have been silenced, including those involved in cell cycle control and apoptosis.[5][8]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Removes Acetyl Group HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones Adds Acetyl Group Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Control Untreated Control Start->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest Fixation Fixation (e.g., Paraformaldehyde) Harvest->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Staining Immunostaining: Primary Ab (Anti-acetyl-Histone) Secondary Ab (Fluorophore-conjugated) Permeabilization->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Data Interpretation Analysis->End

References

Application Note: Measuring Metabolic Reprogramming by Lysine Butyrate using the Agilent Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine (B10760008) butyrate (B1204436) is a salt composed of the essential amino acid lysine and the short-chain fatty acid (SCFA) butyrate. Butyrate is a well-known histone deacetylase (HDAC) inhibitor, which can modulate gene expression and influence various cellular processes, including metabolism.[1][2] As an HDAC inhibitor, butyrate can induce widespread changes in histone acetylation, leading to the transcriptional regulation of metabolic genes.[3][4] Specifically, HDAC inhibitors have been shown to elicit metabolic reprogramming, often blunting glycolysis and promoting oxidative phosphorylation (OXPHOS) driven by fatty acid oxidation (FAO).[5][6] The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[7][8] This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to investigate the metabolic changes induced by lysine butyrate treatment in cultured cells.

Principle of the Assays

The Seahorse XF technology measures the two major energy-producing pathways of the cell—mitochondrial respiration and glycolysis—in real-time and in a label-free format.

  • Oxygen Consumption Rate (OCR): OCR is a direct measure of mitochondrial respiration. The XF Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to dissect the key parameters of mitochondrial function.[7][9][10]

  • Extracellular Acidification Rate (ECAR): ECAR is an indicator of the rate of glycolysis, as the conversion of glucose to lactate (B86563) results in the extrusion of protons into the extracellular medium.[8] The XF Glycolysis Stress Test uses sequential injections of glucose, Oligomycin, and 2-deoxyglucose (2-DG) to measure key parameters of glycolytic flux.[11][12]

Expected Metabolic Effects of this compound

Butyrate is known to alter cellular metabolism in a context-dependent manner. As an HDAC inhibitor, it can reprogram gene expression to favor oxidative phenotypes. Studies have shown that butyrate can:

  • Increase Mitochondrial Respiration: Butyrate can serve as a fuel source for colonocytes and stimulate oxidative phosphorylation.[13][14] It may enhance mitochondrial function, particularly under conditions of cellular stress.[8][13] Treatment with butyrate has been shown to increase maximal respiratory capacity and ATP production.[15]

  • Decrease Glycolysis: Some studies indicate that butyrate exposure can decrease glycolytic function.[16][17] In hepatocellular carcinoma cells, sodium butyrate was found to inhibit aerobic glycolysis.[18]

Based on this, treatment with this compound is hypothesized to increase OCR and decrease ECAR, indicating a metabolic shift from glycolysis towards mitochondrial respiration.

Data Presentation: Expected Quantitative Results

The following tables summarize the expected results from Seahorse XF assays on cells treated with this compound versus a vehicle control. The data are hypothetical and serve as an example for easy comparison.

Table 1: Expected Results from XF Cell Mito Stress Test

Parameter Vehicle Control (pmol O₂/min) This compound (pmol O₂/min) Expected Change Parameter Definition
Basal Respiration 80 ± 5 100 ± 7 Baseline oxygen consumption.
ATP-Linked Respiration 60 ± 4 75 ± 6 OCR used for ATP synthesis.
Maximal Respiration 150 ± 10 200 ± 12 Maximum OCR achieved with an uncoupler (FCCP).[7]
Spare Respiratory Capacity 70 ± 8 100 ± 10 The cell's ability to respond to increased energy demand.[7]
Proton Leak 20 ± 2 25 ± 3 ↔/↑ Protons that leak across the inner mitochondrial membrane.

| Non-Mitochondrial Respiration | 10 ± 1 | 10 ± 1 | ↔ | Oxygen consumption from cellular enzymes.[7] |

Table 2: Expected Results from XF Glycolysis Stress Test

Parameter Vehicle Control (mpH/min) This compound (mpH/min) Expected Change Parameter Definition
Glycolysis (Basal) 30 ± 3 20 ± 2 Basal extracellular acidification rate from glycolysis.
Glycolytic Capacity 60 ± 5 45 ± 4 Maximum ECAR achieved after blocking mitochondrial ATP production.

| Glycolytic Reserve | 30 ± 4 | 25 ± 3 | ↓ | The cell's capacity to increase glycolysis under energy demand. |

Experimental Protocols

Part 1: Cell Culture and this compound Treatment

Materials:

  • Cell line of interest (e.g., HT-29, HCT-116)

  • Complete cell culture medium

  • This compound (prepare a sterile stock solution)

  • Vehicle control (e.g., sterile PBS or culture medium)

  • Seahorse XF96 Cell Culture Microplates (Agilent Technologies)

Protocol:

  • Cell Seeding: Seed cells into a Seahorse XF96 microplate at a pre-determined optimal density. Cell density is critical and should be optimized for the specific cell line to ensure OCR and ECAR readings are within the instrument's optimal range.

  • Adherence: Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.

  • This compound Treatment: The next day, replace the medium with fresh complete medium containing the desired concentration of this compound (e.g., 0.5 mM, 1 mM, 2 mM) or vehicle control. The treatment duration should be optimized (e.g., 24 to 72 hours) based on the cell type and experimental goals.[8][17]

Part 2: Seahorse XF Cell Mito Stress Test Protocol

This protocol is adapted from standard Agilent Seahorse procedures.[7][9][19]

Materials:

  • Seahorse XF Base Medium (e.g., Agilent #103334-100)

  • Supplements: Glucose, Sodium Pyruvate (B1213749), L-Glutamine

  • Seahorse XF Cell Mito Stress Test Kit (Agilent #103015-100), containing Oligomycin, FCCP, and Rotenone/Antimycin A

  • Seahorse XF Calibrant (Agilent)

  • Agilent Seahorse XFe96 Analyzer

Protocol:

  • Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate a Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.[20]

  • Prepare Assay Medium: On the day of the assay, prepare XF Assay Medium. Supplement Seahorse XF Base Medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).[19][21] Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator.

    • Gently wash the cells twice with 180 µL of pre-warmed XF Assay Medium.

    • Add a final volume of 180 µL of XF Assay Medium to each well.[19]

    • Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[19]

  • Prepare Inhibitor Solutions: Reconstitute the compounds from the XF Cell Mito Stress Test Kit according to the manufacturer's instructions to prepare concentrated stocks. Dilute these stocks in XF Assay Medium to the desired working concentrations for loading into the sensor cartridge ports. A typical titration is recommended to determine the optimal final concentrations for your cell line, but common concentrations are 1.0-2.0 µM Oligomycin, 0.5-1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A.[9]

  • Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports (A, B, C) of the hydrated sensor cartridge.

  • Run Assay: Calibrate the loaded sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant utility plate with your cell culture plate and start the assay protocol. The instrument will measure basal OCR, followed by sequential injections and measurements after each inhibitor is added.[19]

Part 3: Data Analysis and Normalization

After the run, the Seahorse XF software will generate OCR and ECAR data.

  • Calculate Parameters: Use the Seahorse XF Cell Mito Stress Test Report Generator to automatically calculate the key parameters listed in Table 1.[10]

  • Normalization: To account for variations in cell number per well, normalize the data. This is typically done by lysing the cells after the assay and performing a protein quantification assay (e.g., BCA assay). OCR and ECAR values are then expressed as pmol/min/µg protein or mpH/min/µg protein.

Visualizations

Signaling Pathway

Butyrate, delivered via this compound, acts as an HDAC inhibitor. This leads to histone hyperacetylation, altering the expression of genes involved in metabolism. This often results in the upregulation of genes related to fatty acid oxidation (FAO) and a downregulation of glycolytic enzymes, shifting the cell's energy production towards mitochondrial respiration.

G cluster_0 Cell LysineButyrate This compound (Extracellular) Butyrate Butyrate (Intracellular) LysineButyrate->Butyrate Transport HDAC HDACs Butyrate->HDAC Inhibition AcetylatedHistones Acetylated Histones (Hyperacetylation) Butyrate->AcetylatedHistones Promotes Histones Histones HDAC->Histones Deacetylation Histones->AcetylatedHistones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression FAO_genes Upregulation of FAO Genes (e.g., PGC1α) GeneExpression->FAO_genes Glycolysis_genes Downregulation of Glycolysis Genes (e.g., c-Myc) GeneExpression->Glycolysis_genes Mitochondria Mitochondria FAO_genes->Mitochondria Enhances FAO Glycolysis Glycolysis Glycolysis_genes->Glycolysis Suppresses OCR Increased OCR Mitochondria->OCR ECAR Decreased ECAR Glycolysis->ECAR G cluster_prep Day 1-3: Preparation & Treatment cluster_assay Day 4: Seahorse Assay cluster_analysis Post-Assay: Analysis A 1. Seed Cells in XF96 Plate B 2. Cell Adherence (Overnight) A->B C 3. Treat Cells with This compound or Vehicle B->C E 5. Prepare Assay Medium & Wash Cells C->E Incubate (24-72h) D 4. Hydrate Sensor Cartridge (Night Before) D->E G 7. Run XF Mito/Glyco Stress Test E->G F 6. Load Inhibitors into Sensor Cartridge F->G H 8. Export OCR/ECAR Data G->H I 9. Normalize Data (e.g., Protein Assay) H->I J 10. Calculate Parameters & Generate Graphs I->J G cluster_cellular Cellular Effect cluster_phenotype Metabolic Phenotype cluster_measurement Seahorse Measurement start This compound Treatment HDAC_Inhibition HDAC Inhibition start->HDAC_Inhibition Metabolic_Reprogramming Metabolic Gene Reprogramming HDAC_Inhibition->Metabolic_Reprogramming Oxidative Shift to Oxidative Metabolism (OXPHOS) Metabolic_Reprogramming->Oxidative Glycolytic Shift from Glycolytic Metabolism Metabolic_Reprogramming->Glycolytic OCR_Increase Increased OCR Parameters Oxidative->OCR_Increase Leads to ECAR_Decrease Decreased ECAR Parameters Glycolytic->ECAR_Decrease Leads to

References

Application Notes and Protocols for Organoid Culture with Lysine and Butyrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate key aspects of in vivo organ architecture and function. Their application in disease modeling, drug screening, and personalized medicine is rapidly expanding. The culture microenvironment plays a critical role in directing organoid development, and supplementation with specific metabolites can significantly influence their growth, differentiation, and physiological responses.

This document provides detailed application notes and protocols for the supplementation of organoid cultures with lysine (B10760008) and butyrate (B1204436). Butyrate, a short-chain fatty acid produced by the gut microbiome, is a well-characterized histone deacetylase (HDAC) inhibitor that influences intestinal stem cell (ISC) proliferation and differentiation. Lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a role in various cellular processes, including collagen formation and post-translational modifications. While the combined use of "lysine butyrate" as a single supplement in organoid culture is not extensively documented in current literature, this guide provides protocols for their individual and combined application based on established principles of cell and organoid culture.

Data Presentation: Effects of Butyrate on Intestinal Organoids

The following table summarizes the quantitative effects of butyrate supplementation on intestinal organoids as reported in the scientific literature.

Parameter MeasuredOrganoid TypeButyrate ConcentrationDuration of TreatmentObserved EffectReference
Tuft Cell NumberMurine IntestinalNot specified72 hours (after 24h pre-treatment)Decreased basal tuft cell numbers and diminished IL-13-induced tuft cell hyperplasia.[1][1]
Tuft Cell-Associated Gene Expression (e.g., Pou2f3, Dclk1)Murine IntestinalNot specified72 hours (after 24h pre-treatment)Inhibition of tuft cell-associated gene expression.[1][1]
Organoid SizeMurine IntestinalNot specifiedNot specifiedReduced basal organoid size.[1][1]
Tuft Cell Gene Expression (POU2F3, TRPM5)Human Intestinal0.5 mM72 hours (after 24h pre-treatment)Reduced mRNA expression of tuft cell markers.[1][1]
Epithelial ProliferationPorcine Jejunum1 mM24 hoursIncreased epithelial proliferation (EdU staining).[2][2]
Stem Cell Marker Expression (LGR5)Porcine Jejunum1 mM24 hoursNon-significant increase in LGR5 expression.[2][2]
Organoid ViabilityColorectal Cancer Patient-Derived1 mM72 hoursEnhanced radiosensitivity.[3][3]
MCT1 and IL-18 mRNA ExpressionHuman Colonic2 mM6 hoursInduced expression of MCT1 and IL-18.[4][4]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Butyrate

Butyrate exerts its effects on intestinal stem cells and their differentiated progeny through several key signaling pathways. As a potent inhibitor of histone deacetylases (HDACs), butyrate leads to hyperacetylation of histones, altering chromatin structure and gene expression. This can influence cell cycle progression and differentiation. One of the key mechanisms involves the potentiation of the transcription factor Forkhead box O3 (FOXO3), which promotes the expression of cell-cycle inhibitors.

Butyrate_Signaling Butyrate Butyrate HDAC HDAC3 Butyrate->HDAC inhibition Acetylation Increased Histone Acetylation Butyrate->Acetylation FOXO3 FOXO3 Activation Butyrate->FOXO3 potentiation Histones Histones HDAC->Histones deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Differentiation Stem Cell Differentiation GeneExpression->Differentiation TuftCell Tuft Cell Differentiation GeneExpression->TuftCell restriction CellCycleInhibitors Cell Cycle Inhibitors FOXO3->CellCycleInhibitors upregulation

Butyrate's signaling cascade in intestinal cells.
Experimental Workflow: Organoid Culture and Supplementation

The general workflow for establishing, supplementing, and analyzing organoids is depicted below. This process involves thawing cryopreserved organoids, embedding them in an extracellular matrix, culturing with specialized media, and then applying treatments for subsequent analysis.

Organoid_Workflow Thaw Thaw Cryopreserved Organoids Wash Wash and Pellet Organoids Thaw->Wash Embed Resuspend in ECM and Plate Domes Wash->Embed Culture Culture in Basal Medium Embed->Culture Supplement Supplement with Lysine/Butyrate Culture->Supplement Analyze Analysis (Microscopy, RNA-seq, etc.) Supplement->Analyze

General workflow for organoid culture and treatment.

Experimental Protocols

Note: Always use aseptic technique when culturing organoids.

Protocol 1: General Culture of Human Intestinal Organoids

This protocol is a foundational method for establishing intestinal organoid cultures.

Materials:

  • Cryopreserved human intestinal organoids

  • Advanced DMEM/F-12

  • GlutaMAX™

  • Penicillin-Streptomycin

  • HEPES

  • N21-MAX Supplement

  • N-Acetylcysteine

  • Basement Membrane Extract (BME), such as Matrigel® or Cultrex®

  • Human Intestinal Organoid Growth Medium (complete medium)

  • Y-27632 ROCK inhibitor

  • 24-well tissue culture-treated plates

Procedure:

  • Preparation: Pre-warm a 24-well plate at 37°C. Thaw BME on ice overnight at 4°C. Prepare complete Human Intestinal Organoid Growth Medium and warm to room temperature.

  • Thawing Organoids: Thaw a cryovial of organoids in a 37°C water bath for 2-3 minutes.

  • Washing: Transfer the organoid suspension to a 15 mL conical tube and add 9 mL of cold Advanced DMEM/F-12. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Embedding: Carefully aspirate the supernatant, leaving the organoid pellet. Resuspend the pellet in the desired volume of liquid BME on ice.

  • Plating: Dispense 50 µL domes of the BME-organoid suspension into the center of the pre-warmed 24-well plate wells.

  • Solidification: Invert the plate and incubate at 37°C for 15-30 minutes to allow the BME to polymerize.

  • Culture: Return the plate to the upright position and carefully add 500 µL of complete Human Intestinal Organoid Growth Medium supplemented with 10 µM Y-27632 to each well.

  • Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 7-10 days.

Protocol 2: Butyrate Supplementation of Intestinal Organoids

This protocol details the treatment of established organoid cultures with sodium butyrate.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • Sodium Butyrate (Na-Butyrate)

  • Complete Human Intestinal Organoid Growth Medium

Procedure:

  • Stock Solution Preparation: Prepare a sterile stock solution of sodium butyrate (e.g., 1 M in sterile water or PBS).

  • Treatment Medium: On the day of treatment, prepare fresh complete growth medium containing the desired final concentration of butyrate (e.g., 0.5 mM, 1 mM, or 2 mM). For example, to make 10 mL of 1 mM butyrate medium, add 10 µL of a 1 M stock solution to 10 mL of medium.

  • Medium Change: Aspirate the old medium from the organoid cultures.

  • Supplementation: Gently add 500 µL of the butyrate-containing medium to each well.

  • Incubation: Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours) before analysis. For some experiments, a pre-treatment period may be required.[1]

Protocol 3: Lysine Supplementation of Intestinal Organoids

This protocol provides a general guideline for supplementing organoid cultures with L-lysine. The optimal concentration should be determined empirically through a dose-response experiment.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • L-Lysine hydrochloride

  • Complete Human Intestinal Organoid Growth Medium

Procedure:

  • Stock Solution Preparation: Prepare a sterile stock solution of L-lysine hydrochloride (e.g., 100 mM in sterile water or PBS).

  • Dose-Response Experiment (Recommended): To determine the optimal concentration, prepare a range of final lysine concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

  • Treatment Medium: Prepare fresh complete growth medium containing the desired final concentration of L-lysine.

  • Medium Change and Supplementation: Aspirate the old medium and add 500 µL of the lysine-containing medium to each well.

  • Incubation and Analysis: Culture the organoids for the desired duration, monitoring for changes in size, morphology, and viability. Analyze for desired endpoints (e.g., proliferation, differentiation markers).

Protocol 4: Combined Lysine and Butyrate Supplementation

This protocol outlines the simultaneous addition of lysine and butyrate to organoid cultures.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • Sodium Butyrate stock solution

  • L-Lysine hydrochloride stock solution

  • Complete Human Intestinal Organoid Growth Medium

Procedure:

  • Treatment Medium Preparation: Prepare fresh complete growth medium. Add the desired volumes of the sodium butyrate and L-lysine stock solutions to achieve the target final concentrations.

  • Medium Change and Supplementation: Aspirate the old medium from the organoid cultures and gently add 500 µL of the combined supplementation medium to each well.

  • Incubation and Analysis: Incubate the organoids for the desired experimental duration. It is crucial to include appropriate controls: untreated organoids, organoids treated with butyrate alone, and organoids treated with lysine alone.

Concluding Remarks

The protocols provided herein offer a framework for investigating the roles of butyrate and lysine in organoid biology. Butyrate is a powerful modulator of intestinal epithelial cell fate, and its effects are concentration and context-dependent. While the direct impact of lysine supplementation on intestinal organoids is less characterized, its fundamental role in cellular metabolism suggests it may influence organoid growth and function. Researchers are encouraged to optimize the provided protocols, particularly the concentrations of supplements, for their specific organoid models and experimental questions. Careful experimental design with appropriate controls will be essential to elucidate the individual and synergistic effects of these important metabolites.

References

Troubleshooting & Optimization

Stability of lysine butyrate in cell culture media over time.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for lysine (B10760008) butyrate (B1204436) in cell culture media is limited. The following information is based on the well-characterized stability of sodium butyrate, a related short-chain fatty acid salt, and general principles of chemical stability in aqueous solutions. The provided quantitative data is illustrative and should be confirmed by internal validation.

Frequently Asked Questions (FAQs)

How stable is lysine butyrate in cell culture media?

This compound, like sodium butyrate, is relatively stable in powdered form when stored correctly.[1] However, once reconstituted in an aqueous solution such as cell culture media, its stability can be influenced by several factors. In a sterile solution, the butyrate ion itself is fairly stable.[2] The primary routes of degradation in a cell culture environment are cellular metabolism and, to a lesser extent, chemical hydrolysis at 37°C. Cells actively take up and metabolize butyrate as an energy source, which is often the most significant factor in its depletion from the media.[2][3]

Illustrative Stability of this compound (10 mM) in DMEM at 37°C

Time Point% Remaining this compound (without cells)% Remaining this compound (with cells)
0 hours100%100%
24 hours~95%~60%
48 hours~90%~25%
72 hours~85%<10%

Note: This data is hypothetical and for illustrative purposes only. Actual stability will vary depending on cell type, cell density, and media composition.

What are the main factors affecting this compound stability in culture?

Several factors can impact the stability and effective concentration of this compound in your cell culture experiments:

  • Cellular Metabolism: Many cell types can use butyrate as an energy source, which is a primary reason for its depletion from the culture medium.[2][3]

  • Temperature: While relatively stable, prolonged incubation at 37°C can lead to a slow rate of hydrolysis. Storage of stock solutions at lower temperatures (-20°C) is recommended.[4]

  • pH: The pH of the cell culture medium (typically 7.2-7.4) is generally suitable for the stability of the butyrate salt.

  • Enzymatic Degradation: Cells may secrete enzymes that can contribute to the breakdown of this compound.

How should I prepare and store this compound stock solutions?

For optimal stability and to avoid repeated freeze-thaw cycles, follow these recommendations:

  • Reconstitution: Dissolve the this compound powder in a sterile, aqueous buffer such as PBS or directly in cell culture medium to create a concentrated stock solution.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C.[4] This will minimize degradation from repeated temperature changes.

  • Light Protection: Store the powder and stock solutions protected from light.[4]

How often should I replace the media containing this compound?

Due to cellular consumption, it is recommended to replace the media containing this compound every 24 to 48 hours to maintain a relatively constant concentration. The exact frequency will depend on the metabolic rate and density of your specific cell line.

I'm not observing the expected cellular effects. What could be the problem?

If you are not seeing the anticipated effects of this compound, such as changes in cell proliferation or gene expression, consider the following troubleshooting steps:

  • Compound Instability: The compound may be degrading or being consumed by the cells faster than anticipated. Try replenishing the media more frequently.

  • Incorrect Concentration: Verify the initial concentration of your stock solution and the final concentration in the cell culture medium.

  • Cell-Specific Response: The cell line you are using may be less responsive to butyrate. It is advisable to include a positive control cell line known to respond to butyrate treatment.

  • Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough to detect the changes.

Below is a troubleshooting workflow to address a lack of expected cellular effects.

G start No Expected Cellular Effect q1 Is the this compound stock solution fresh? start->q1 a1_yes Prepare fresh stock solution and repeat. q1->a1_yes No q2 Is the media being replenished every 24-48h? q1->q2 Yes a2_yes Increase frequency of media change. q2->a2_yes No q3 Is the cell line known to respond to butyrate? q2->q3 Yes a3_no Use a positive control cell line. q3->a3_no No q4 Is the assay sensitive enough? q3->q4 Yes a4_no Optimize assay or use an alternative. q4->a4_no No end Consult further technical support. q4->end Yes

Troubleshooting workflow for unexpected experimental results.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium and conditions.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for quantifying butyrate.

Methodology:

  • Preparation:

    • Prepare a 100 mM stock solution of this compound in sterile PBS.

    • Prepare two sets of sterile tubes. One set will contain cell culture medium only ("No Cells"), and the other will contain your cells seeded at your typical experimental density ("With Cells").

    • Add the this compound stock solution to all tubes to achieve your desired final concentration (e.g., 5 mM).

  • Incubation:

    • Incubate all tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Collect samples from each condition at various time points (e.g., 0, 8, 24, 48, and 72 hours).

    • For the "With Cells" condition, centrifuge the tubes to pellet the cells and collect the supernatant.

    • Store all collected supernatants at -80°C until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentration of this compound using a validated HPLC method or another quantitative technique.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for both "No Cells" and "With Cells" conditions. This will allow you to distinguish between chemical degradation and cellular consumption.

Below is a diagram of the experimental workflow for assessing stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare this compound Stock Solution prep2 Prepare Media Samples (With and Without Cells) prep1->prep2 incubate Incubate at 37°C prep2->incubate collect Collect Samples at Time Points incubate->collect store Store Supernatant at -80°C collect->store analyze Quantify with HPLC store->analyze plot Plot Concentration vs. Time analyze->plot

Experimental workflow for stability assessment.

Signaling Pathways

Mechanism of Action of Butyrate

Butyrate, the active component of this compound, is a well-known histone deacetylase (HDAC) inhibitor.[4][5] By inhibiting HDACs, butyrate leads to an increase in histone acetylation. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of various genes that can, in turn, induce effects like cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

The diagram below illustrates the signaling pathway of butyrate as an HDAC inhibitor.

G LysBut This compound Butyrate Butyrate LysBut->Butyrate Cellular Uptake & Metabolism HDAC HDAC Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription CellularEffects Cell Cycle Arrest, Differentiation, Apoptosis Transcription->CellularEffects

References

Optimizing lysine butyrate dosage for maximum therapeutic effect.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with lysine (B10760008) butyrate (B1204436). Our goal is to help you optimize your experimental design for maximum therapeutic effect.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during your experiments with lysine butyrate.

Question/Issue Answer/Troubleshooting Tip
Why am I seeing a decrease in cell viability or intestinal barrier function at higher concentrations of this compound? Butyrate can have a paradoxical dose-dependent effect. While low concentrations (e.g., ≤2 mM) are generally beneficial for intestinal barrier function, higher concentrations (e.g., 5 or 8 mM) can induce apoptosis and disrupt barrier integrity[1]. It is crucial to perform a dose-response curve for your specific cell type and endpoint to determine the optimal therapeutic window.
My experimental results are inconsistent. What could be the cause? Several factors could contribute to inconsistency. 1. Stability: this compound, like other lysine salts, can be sensitive to heat, humidity, and light. Ensure proper storage in a cool, dry, and dark place. Prepare fresh solutions for each experiment. 2. pH of Media: The pH of your culture media can influence the activity of butyrate. Ensure consistent pH across all experiments. 3. Media Components: The presence of other energy sources, like glucose, in your cell culture media can influence how cells utilize butyrate and may alter the experimental outcome[2][3]. Consider using media with physiological glucose concentrations.
I'm having trouble dissolving this compound in my cell culture medium. This compound is generally water-soluble. However, if you encounter issues, you can try the following: 1. Warm the medium slightly (e.g., to 37°C). 2. Vortex or sonicate the solution briefly. 3. Prepare a concentrated stock solution in sterile water or PBS and then dilute it to the final concentration in your culture medium.
How does this compound compare to other butyrate formulations like sodium butyrate or tributyrin? A recent pharmacokinetic study showed that this compound and sodium butyrate have greater bioavailability and are absorbed more rapidly than tributyrin[4][5][6]. This compound exhibited a significantly higher peak plasma concentration (Cmax) compared to both sodium butyrate and tributyrin[5][7].
What is the primary mechanism of action for this compound? Butyrate, the active component of this compound, has two primary mechanisms of action: 1. Histone Deacetylase (HDAC) Inhibition: Butyrate inhibits HDAC activity, leading to changes in gene expression that can promote anti-inflammatory and anti-proliferative effects[8][9][10]. 2. G-Protein Coupled Receptor (GPCR) Activation: Butyrate activates specific GPCRs, such as GPR41, GPR43, and GPR109A, which are involved in regulating immune responses and metabolic processes[11][12][13].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on butyrate and its different formulations. This information can serve as a starting point for your experimental design.

Table 1: Comparative Pharmacokinetics of Butyrate Formulations

ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)
Dose of Butyric Acid 786 mg786 mg786 mg
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7

Data from a randomized, three-arm, crossover clinical trial in ten men[4][5]. Values are presented as mean ± standard deviation.

Table 2: Dose-Dependent Effects of Butyrate on In Vitro Cytokine Release

Butyrate ConcentrationTNF-α Release (% of Stimulated Control)IFN-γ Release (% of Stimulated Control)IL-12 Release (% of Stimulated Control)IL-5, IL-10, IL-13 Release
0.0625 mM Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
0.125 mM Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
0.25 mM Significant DecreaseNear AbolishmentNear AbolishmentSignificant Decrease
0.5 mM Significant DecreaseNear AbolishmentNear AbolishmentSignificant Decrease
1 mM Significant DecreaseNear AbolishmentNear AbolishmentSignificant Decrease
2 mM Significant DecreaseNear AbolishmentNear AbolishmentSignificant Decrease

Data from an in vitro study using a whole-blood model stimulated with LPS and PHA[14].

Experimental Protocols

Below are detailed methodologies for key experiments to assess the therapeutic effects of this compound. These protocols are based on established methods and can be adapted to your specific research needs.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of a specific cell line.

Materials:

  • Cell line of interest (e.g., Caco-2, HT-29, macrophages)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in sterile water or PBS.

  • Dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.5, 1, 2, 4, 8, 16 mM).

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a negative control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Intestinal Barrier Function Assay (TEER Measurement)

Objective: To assess the effect of this compound on the integrity of an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Complete cell culture medium

  • This compound

  • Epithelial volt-ohmmeter with "chopstick" electrodes

Protocol:

  • Seed Caco-2 cells onto the apical chamber of Transwell inserts at a density of 1.5 x 10⁶ cells per insert[15].

  • Allow the cells to grow and differentiate for approximately 21 days, or until a stable transepithelial electrical resistance (TEER) is achieved (typically >200 Ω·cm²).

  • Treat the Caco-2 monolayers with different concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 mM) in fresh culture medium for 24-72 hours.

  • Measure the TEER at various time points using the epithelial volt-ohmmeter.

  • To calculate the net TEER, subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.

  • Express the results as a percentage of the initial TEER value.

Anti-Inflammatory Activity Assay (Cytokine Measurement)

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells, macrophages) or whole blood

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

Protocol:

  • Plate the immune cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a stimulated control without this compound.

  • Incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of the desired cytokines in the supernatants using the appropriate ELISA kits, following the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of this compound on cytokine production.

HDAC Inhibition Assay

Objective: To assess the ability of this compound to inhibit histone deacetylase activity.

Materials:

  • Nuclear extract from a cell line of interest

  • This compound

  • HDAC activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Prepare nuclear extracts from the chosen cell line according to standard protocols.

  • Use a commercially available HDAC activity assay kit. These kits typically provide an acetylated substrate and a developer that produces a colorimetric or fluorometric signal upon deacetylation.

  • Perform the assay according to the manufacturer's instructions, including a standard curve with a known HDAC inhibitor (e.g., Trichostatin A).

  • Incubate the nuclear extract with the acetylated substrate in the presence of various concentrations of this compound.

  • After the incubation period, add the developer and measure the signal using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Butyrate_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysineButyrate This compound GPR41 GPR41 LysineButyrate->GPR41 activates GPR43 GPR43 LysineButyrate->GPR43 activates GPR109A GPR109A LysineButyrate->GPR109A activates HDAC HDAC LysineButyrate->HDAC inhibits DownstreamSignaling Downstream Signaling (e.g., CaMKII, CREB) GPR41->DownstreamSignaling GPR43->DownstreamSignaling GPR109A->DownstreamSignaling NFkB_Inhibition NF-κB Inhibition DownstreamSignaling->NFkB_Inhibition GeneExpression Altered Gene Expression (e.g., anti-inflammatory genes) NFkB_Inhibition->GeneExpression Histones Histones HDAC->Histones deacetylates Histones->GeneExpression regulates

Caption: Key signaling pathways of butyrate.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PrepareCells Prepare Cell Culture (e.g., Caco-2, Macrophages) TreatCells Treat Cells with this compound PrepareCells->TreatCells PrepareLB Prepare this compound Solutions (Dose Range) PrepareLB->TreatCells CellViability Cell Viability Assay (MTT) TreatCells->CellViability BarrierFunction Barrier Function Assay (TEER) TreatCells->BarrierFunction AntiInflammatory Anti-inflammatory Assay (ELISA for Cytokines) TreatCells->AntiInflammatory HDACInhibition HDAC Inhibition Assay TreatCells->HDACInhibition AnalyzeData Analyze Data and Determine Optimal Dose CellViability->AnalyzeData BarrierFunction->AnalyzeData AntiInflammatory->AnalyzeData HDACInhibition->AnalyzeData

Caption: General experimental workflow.

Dose_Response_Logic Start Start: Select Lysine Butyrate Concentration Range LowConc Low Concentration (e.g., < 2mM) Start->LowConc OptimalConc Optimal Concentration Start->OptimalConc HighConc High Concentration (e.g., > 5mM) Start->HighConc TherapeuticEffect Therapeutic Effect (e.g., Increased Barrier Function, Decreased Inflammation) LowConc->TherapeuticEffect OptimalConc->TherapeuticEffect Cytotoxicity Cytotoxicity / Detrimental Effects HighConc->Cytotoxicity End End: Identify Therapeutic Window TherapeuticEffect->End Cytotoxicity->End

Caption: Dose-response relationship logic.

References

Technical Support Center: Overcoming Poor Bioavailability of Butyrate with Lysine Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with butyrate (B1204436), focusing on the use of lysine (B10760008) salt to improve its bioavailability.

Troubleshooting Guides

This section addresses common issues encountered during in vivo and in vitro experiments with butyrate formulations.

Issue Potential Cause Recommended Solution/Troubleshooting Step
Low or inconsistent plasma/tissue butyrate levels after oral administration. Rapid metabolism of butyrate salt: Sodium butyrate and other simple salts are quickly absorbed and metabolized in the upper gastrointestinal tract and liver, limiting systemic exposure.[1]Switch to a more bioavailable formulation: Consider using lysine-butyrate, which has demonstrated significantly higher peak plasma concentrations (Cmax) and area under the curve (AUC) compared to tributyrin (B1683025).[2][3][4] Prodrugs like tributyrin can also offer a more sustained release.[2][3]
Inaccurate dosing: Incorrect calculation of the required dose or inconsistent administration can lead to variability.Verify dosage calculations: Ensure the dose is calculated correctly based on the animal's weight and the specific butyrate formulation. For oral gavage in mice, doses can range from 160-320 mg/kg.[5][6] Acclimatize animals to the oral gavage procedure to minimize stress, which can affect gastrointestinal function.[5]
Issues with sample collection/processing: Improper handling of blood or tissue samples can lead to degradation of butyrate.Standardize sample handling: Collect blood or tissue samples at consistent time points post-administration. Process samples promptly and store them at appropriate temperatures to prevent butyrate degradation.
Animal aversion to treatment (refusal to consume treated water/food). Unpleasant odor and taste of butyrate: Butyric acid has a notoriously unpleasant and persistent odor, which can lead to reduced intake by animals.[7][8]Use a more palatable salt: Lysine-butyrate is reported to have a more pleasant smell and taste compared to sodium butyrate, which can improve compliance in animal studies.[3]
High concentration in drinking water: Very high concentrations of any supplement can lead to aversion.Optimize concentration: If administering via drinking water, start with a lower concentration and gradually increase it. Monitor water intake to ensure animals are receiving the intended dose. For high doses, oral gavage is a more precise method of administration.[6]
Inconsistent results in cell culture experiments (e.g., Caco-2 monolayers). Variable butyrate concentration: Butyrate can be volatile and may degrade in culture media over time.Prepare fresh solutions: Prepare butyrate solutions fresh for each experiment. For longer-term studies, consider replacing the media at regular intervals to maintain a consistent butyrate concentration.
Cytotoxicity at high concentrations: High concentrations of butyrate (typically above 8 mM) can induce apoptosis and compromise cell monolayer integrity.[9]Determine optimal concentration: Conduct a dose-response study to identify the optimal, non-toxic concentration of lysine-butyrate for your specific cell line and experimental endpoint. For Caco-2 cells, concentrations up to 2 mM are generally considered safe for barrier function studies.[9]
pH changes in media: The addition of butyrate salts can alter the pH of the cell culture medium.Adjust pH: After adding lysine-butyrate to the medium, check and adjust the pH to the optimal range for your cells (typically 7.2-7.4).[5]

Frequently Asked Questions (FAQs)

1. Why is the bioavailability of butyrate typically low?

Butyrate, when administered as a simple salt like sodium butyrate, is rapidly absorbed and metabolized by colonocytes and hepatocytes.[1] This "first-pass metabolism" significantly reduces the amount of butyrate that reaches systemic circulation, limiting its therapeutic effects on tissues outside the colon.

2. How does forming a salt with lysine improve butyrate's bioavailability?

A recent pharmacokinetic study in humans showed that lysine-butyrate (LysB) results in a significantly higher peak plasma concentration (Cmax) and total systemic exposure (AUC) compared to other forms like tributyrin.[2][3][4] While the precise mechanisms are still under investigation, it is hypothesized that the lysine salt may have different absorption kinetics or may partially protect the butyrate from rapid initial metabolism. Notably, Lysine-butyrate and sodium butyrate show more rapid systemic appearance (lower Tmax) than tributyrin.[2][3]

3. What are the main signaling pathways activated by butyrate?

Butyrate has two primary mechanisms of action:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs.[10][11][12][13] By inhibiting these enzymes, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[14]

  • G-Protein Coupled Receptor (GPCR) Agonism: Butyrate acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109a.[15][16][17] Activation of these receptors on intestinal epithelial and immune cells triggers various downstream signaling cascades that modulate inflammation and metabolic processes.[18]

4. Can I substitute sodium butyrate with lysine-butyrate in my existing protocol?

Yes, but with careful consideration of the molar mass. Lysine-butyrate has a different molecular weight than sodium butyrate, so you will need to adjust the amount used to deliver an equivalent molar dose of butyrate. It is also advisable to perform a small pilot study to confirm that the solvent and concentration are appropriate for your experimental model.

5. What are the advantages of using lysine-butyrate over tributyrin?

While tributyrin is a prodrug designed for more sustained release, pharmacokinetic data shows that lysine-butyrate leads to a faster and higher peak concentration of butyrate in the blood.[2][3] Lysine-butyrate had a 500% greater Cmax than tributyrin in one human study.[1] This makes lysine-butyrate a potentially better choice for applications where a rapid and high systemic dose of butyrate is desired. Additionally, lysine itself is an essential amino acid with its own biological functions.[19]

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of Different Butyrate Formulations in Humans

This table summarizes the key pharmacokinetic parameters from a randomized, crossover clinical trial comparing lysine-butyrate (LysB), sodium butyrate (NaB), and tributyrin (TB) after oral administration. Each product delivered a total of 786 mg of butyric acid.[2][3][4]

Parameter Lysine Butyrate (LysB) Sodium Butyrate (NaB) Tributyrin (TB)
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190

Data are presented as Mean ± SD. Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve.[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of Butyrate Bioavailability in a Mouse Model

This protocol describes the oral administration of lysine-butyrate to mice to evaluate its pharmacokinetic profile.

1. Materials:

  • Lysine-butyrate

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Animal feeding needles (20-22 gauge with a ball tip)[5]

  • 1 mL syringes

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment for butyrate quantification (e.g., GC-MS or LC-MS)

2. Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. Handle the mice daily for several days leading up to the study to reduce stress associated with handling and gavage.[5]

  • Preparation of Dosing Solution:

    • Calculate the required amount of lysine-butyrate to achieve the desired dose (e.g., 200 mg/kg).

    • Dissolve the lysine-butyrate powder in sterile PBS. Ensure it is fully dissolved.

    • Adjust the pH of the solution to ~7.4 if necessary.

    • Prepare the solution fresh on the day of the experiment.

  • Oral Gavage Administration:

    • Weigh each mouse immediately before dosing to ensure accurate volume administration.

    • Gently restrain the mouse, holding it in a vertical position.

    • Insert the feeding needle into the mouth and advance it gently into the esophagus. Do not force the needle.[20]

    • Administer the calculated volume of the lysine-butyrate solution (typically 5-10 mL/kg).[21]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 20, 45, 90, 150, and 210 minutes post-dose).[2]

    • Use a consistent method for blood collection (e.g., tail vein or retro-orbital sinus).

    • Place blood into heparinized tubes and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma at -80°C until analysis.

    • Quantify butyrate concentrations in the plasma using a validated analytical method such as GC-MS or LC-MS.

  • Data Analysis:

    • Plot the mean plasma butyrate concentration versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 2: In Vitro Intestinal Permeability Assay Using Caco-2 Cells

This protocol provides a method to assess the permeability of lysine-butyrate across an intestinal epithelial barrier model.

1. Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Lysine-butyrate

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for paracellular permeability)

  • Analytical equipment for butyrate quantification

2. Procedure:

  • Caco-2 Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a high density.

    • Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment:

    • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the lysine-butyrate solution in HBSS at the desired concentration (e.g., 1-5 mM). Also, prepare a solution containing Lucifer yellow.

    • Add the lysine-butyrate/Lucifer yellow solution to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Sample Collection:

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh, pre-warmed HBSS.

  • Sample Analysis:

    • Measure the concentration of Lucifer yellow in the basolateral samples using a fluorescence plate reader to assess monolayer integrity.

    • Quantify the concentration of butyrate in the basolateral samples using GC-MS or LC-MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for lysine-butyrate to determine its rate of transport across the Caco-2 monolayer.

Visualizations

Butyrate Signaling Pathways

Butyrate exerts its biological effects primarily through two distinct signaling pathways.

Butyrate_Signaling Butyrate Butyrate CellMembrane GPCRs GPR41/43/109a Butyrate->GPCRs Binds to HDAC HDAC Butyrate->HDAC Inhibits Acetylation ↑ Histone Acetylation Nucleus G_Protein G-Protein Signaling GPCRs->G_Protein Activates Downstream Downstream Effects (e.g., ↓cAMP, MAPK activation) G_Protein->Downstream Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression (Cell Cycle, Apoptosis) Acetylation->GeneExpression

Caption: Dual signaling mechanisms of butyrate.

Experimental Workflow for In Vivo Bioavailability Study

The following diagram outlines the key steps in an animal study designed to compare the pharmacokinetics of different butyrate formulations.

Experimental_Workflow start Start: Animal Acclimatization prep Prepare Dosing Solutions (Lysine-Butyrate, Control) start->prep random Randomize Animals into Groups prep->random dose Oral Gavage Administration random->dose sampling Serial Blood Sampling (Pre-dose, 20, 45, 90, 150, 210 min) dose->sampling process Plasma Separation & Storage sampling->process analysis Butyrate Quantification (LC-MS / GC-MS) process->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End: Compare Formulations pk_analysis->end

Caption: Workflow for pharmacokinetic comparison.

References

How to minimize off-target effects of lysine butyrate in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of lysine (B10760008) butyrate (B1204436) in in vitro experiments. While lysine butyrate is primarily used as a histone deacetylase (HDAC) inhibitor, its effects can be pleiotropic.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of butyrate?

This compound delivers butyrate, a well-known pan-HDAC inhibitor.

  • On-Target Effect: The primary on-target effect is the inhibition of Class I and IIa histone deacetylases (HDACs). This leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation and modulation of gene expression.[1][2]

  • Known Off-Target Effects:

    • GPCR Signaling: Butyrate is a natural ligand for several G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.[3][4] Activation of these receptors can trigger signaling cascades (e.g., MAPK, cAMP) independent of HDAC inhibition.[3][5]

    • Metabolic Substrate: Butyrate can be used by cells as an energy source through β-oxidation, particularly in conditions of low glucose.[6][7] This can alter the metabolic state of the cells, confounding experimental results.

    • Induction of Apoptosis and Cell Cycle Arrest: At sufficient concentrations, butyrate is known to induce apoptosis and cause cell cycle arrest, often at the G1/S phase.[4][8][9] While sometimes a desired outcome in cancer studies, it can be an unwanted off-target effect in other contexts.

Q2: My cells are showing high levels of toxicity at concentrations where I expect to see HDAC inhibition. What could be the cause?

High cytotoxicity can stem from several factors beyond simple HDAC inhibition.

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to butyrate. Cancer cells may be more susceptible to HDAC inhibitor-induced apoptosis than normal cells.[10][11] However, high concentrations can be toxic to most cell types.

  • Culture Conditions: The metabolic state of your cells can influence butyrate's effects. In high-glucose media, butyrate is more likely to induce apoptosis, whereas in glucose-depleted media, it may be used as an energy source, potentially reducing toxicity at lower concentrations.[6]

  • Assay Duration: Butyrate's effects are time and dose-dependent.[4] Prolonged exposure (e.g., >24 hours) can lead to cumulative toxicity that manifests as cell death.

To troubleshoot, perform a dose-response curve and a time-course experiment (e.g., 24, 48, 72 hours) to identify a therapeutic window where HDACs are inhibited with minimal impact on cell viability.

Q3: I'm observing changes in signaling pathways that seem unrelated to histone acetylation. How can I determine if this is an off-target effect?

This is a common issue, as butyrate can activate GPCRs or alter cellular metabolism.[3][7]

  • Problem: You observe phosphorylation of MAPK pathway members or changes in cAMP levels that are inconsistent with a purely epigenetic mechanism.[3][5]

  • Solution: To dissect HDAC-dependent vs. off-target effects, use a structurally different HDAC inhibitor (e.g., Trichostatin A) as a control. If the alternative HDAC inhibitor reproduces the histone acetylation but not the signaling changes, the effect is likely an off-target action of butyrate. Additionally, using siRNA to knock down specific butyrate-responsive GPCRs (like GPR43 or GPR109A) can help confirm their involvement.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Effects

Use this workflow to determine if your observed cellular phenotype is a result of HDAC inhibition or another mechanism.

phenotype Observed Phenotype (e.g., Apoptosis, Gene Expression Change) dose_response Step 1: Perform Dose-Response Confirm phenotype is dose-dependent phenotype->dose_response control_hdaci Step 2: Use Control HDACi (e.g., Trichostatin A, SAHA) dose_response->control_hdaci phenotype_repro Is phenotype reproduced? control_hdaci->phenotype_repro likely_on_target Conclusion: Phenotype is likely ON-TARGET (HDACi-mediated) phenotype_repro->likely_on_target  Yes likely_off_target Conclusion: Phenotype is likely OFF-TARGET (Butyrate-specific) phenotype_repro->likely_off_target No   rescue_exp Step 3: Perform Rescue Experiment (e.g., Overexpress target HDAC) likely_on_target->rescue_exp knockdown_exp Step 3: Perform Knockdown Experiment (e.g., siRNA for GPR43/GPR109A) likely_off_target->knockdown_exp phenotype_rev Is phenotype reversed? rescue_exp->phenotype_rev phenotype_rev2 Is phenotype reversed? knockdown_exp->phenotype_rev2 confirm_on CONFIRMED ON-TARGET phenotype_rev->confirm_on  Yes confirm_off CONFIRMED OFF-TARGET phenotype_rev2->confirm_off  Yes

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Guide 2: Managing Unwanted Cytotoxicity

If cell death is confounding your experiments, use the following strategies to find an optimal experimental window.

  • Optimize Concentration: Determine the IC50 for cell viability and the EC50 for histone hyperacetylation (e.g., by Western blot for acetyl-H3). Aim for a concentration that gives robust acetylation with >80% cell viability.

  • Reduce Exposure Time: For many epigenetic effects, prolonged exposure is not necessary. A shorter treatment time (e.g., 4-12 hours) may be sufficient to induce histone acetylation without triggering apoptotic pathways.

  • Control Culture Medium: Be aware of the glucose concentration in your medium. If you suspect metabolic interference, compare results in standard high-glucose DMEM versus a medium with lower glucose or galactose.[6]

Quantitative Data Summary

The following table summarizes typical concentration ranges for sodium butyrate, which can serve as a starting point for experiments with this compound. Note: These values are for sodium butyrate and should be empirically validated for this compound and your specific cell line.

ParameterCell LineConcentration RangeEffectReference(s)
HDAC Inhibition HeLa5 mMIncreased histone acetylation[12]
(Histone Hyperacetylation)Various0.5 - 10 mMInhibition of HDAC activity[13][14]
Cell Cycle Arrest MDBK (Bovine Kidney)10 mMG1 and G2/M arrest after 24h[9]
HCT116 (Colon Cancer)1 - 5 mMDose-dependent growth inhibition[7]
Apoptosis Induction MDBK (Bovine Kidney)10 mM~38% of cells apoptotic after 24h[9]
HT29 (Colon Cancer)0.5 - 2 mMApoptosis in high-glucose medium[6]
GPCR Expression CHO1 - 5 mMUpregulation of secretin receptor[15]

Key Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

This protocol verifies the on-target activity of this compound by measuring histone hyperacetylation.

  • Cell Treatment: Plate cells and treat with a dose range of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control for a predetermined time (e.g., 12 or 24 hours).

  • Histone Extraction:

    • Harvest and wash cells with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDAC activity during extraction).

    • Lyse cells in a hypotonic buffer and isolate nuclei.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in ddH₂O.

  • Quantification & Loading: Quantify protein concentration (e.g., Bradford assay). Load 10-15 µg of histone extract per lane on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop with an ECL substrate and image.

  • Analysis: Normalize the acetyl-H3 signal to the total-H3 signal to quantify the change in acetylation.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures cytotoxicity to determine a suitable concentration range for your experiments.[16]

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[16]

Signaling Pathway Diagrams

Butyrate's dual role as an HDAC inhibitor and a signaling molecule can be visualized as follows.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus butyrate_ext This compound (extracellular) gpr43 GPR43/109A butyrate_ext->gpr43 Binds butyrate_int Butyrate (intracellular) butyrate_ext->butyrate_int Transport signaling Signaling Cascades (e.g., MAPK, cAMP) gpr43->signaling Activates hdac HDACs (1, 2, 3...) butyrate_int->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation gene_exp Gene Expression Changes acetyl_histones->gene_exp Leads to

Caption: Dual signaling mechanisms of butyrate in a typical mammalian cell.

References

Technical Support Center: Optimizing Cell Culture Conditions for Lysine Butyrate Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing lysine (B10760008) butyrate (B1204436) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is lysine butyrate and how does it differ from sodium butyrate?

This compound is a salt of butyric acid and the amino acid lysine. Butyrate, a short-chain fatty acid, is the active component and is known to be a potent histone deacetylase (HDAC) inhibitor.[1][2] This inhibition leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1][3][4] Butyrate can also act as a signaling molecule through G protein-coupled receptors (GPCRs).[1][5] While sodium butyrate is commonly used, this compound may offer advantages in terms of pharmacokinetics, potentially leading to higher peak plasma concentrations.[6]

Q2: What are the primary cellular effects of this compound treatment?

The effects of this compound are concentration-dependent and can vary between cell lines.[1][7] Generally, at lower concentrations (in the low millimolar range), it can promote cell proliferation and differentiation.[1] At higher concentrations, it often induces cell cycle arrest and apoptosis.[1][8] Its primary mechanism involves the inhibition of HDACs, leading to the hyperacetylation of histones and subsequent changes in the expression of genes involved in various cellular processes.[1][2][4]

Q3: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. A common starting point for in vitro studies is in the range of 0.5 mM to 10 mM.[1][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[3] For example, some studies have shown that butyrate concentrations up to 2 mM can enhance intestinal barrier function, while higher concentrations (5-8 mM) may induce apoptosis.[1]

Q4: How long should I treat my cells with this compound?

The optimal treatment duration can vary from a few hours to several days, depending on the endpoint being measured. For observing changes in histone acetylation, a shorter incubation of 6 to 24 hours may be sufficient.[3][11] For studies on cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are common.[8][12] A time-course experiment is recommended to determine the ideal treatment duration for your specific assay.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound

Potential Cause Troubleshooting Suggestion
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 mM to 20 mM) to identify the effective range for your cell line.[3]
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.[3]
Cell Line-Specific Resistance Different cell lines exhibit varying sensitivities to HDAC inhibitors.[7] Consider testing different cell lines if possible or increasing the concentration range.
Compound Instability Prepare fresh this compound solutions for each experiment. Butyrate solutions can be sensitive to storage conditions.
High Cell Density High cell confluence can alter cellular responses. Ensure consistent cell seeding densities across experiments.[7]
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration if your cell line can tolerate it, but be aware this can also affect cell health.[7]

Issue 2: High Levels of Cell Death or Toxicity

Potential Cause Troubleshooting Suggestion
Concentration is Too High The observed toxicity is likely due to a high concentration of this compound. Reduce the concentration significantly and perform a dose-response curve to find a non-toxic, effective concentration.[1]
Extended Treatment Duration Prolonged exposure, even at lower concentrations, can lead to cumulative toxicity. Reduce the incubation time.
Cell Line Sensitivity Some cell lines are inherently more sensitive to HDAC inhibitors. Use a lower concentration range for these cells.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.[3]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of Butyrate for Various In Vitro Effects

Effect Cell Type Butyrate Concentration Reference
Enhanced Intestinal Barrier FunctionCaco-2≤ 2 mM[1]
Induction of ApoptosisVarious Cancer Cell Lines≥ 5 mM[1]
Inhibition of Cell Proliferation (IC50)HCT1160.83 - 1.14 mM (24-72h)[12]
Inhibition of Cell Proliferation (IC50)HT-292.15 - 2.42 mM (48-72h)[12]
Inhibition of Cell Proliferation (IC50)Caco-22.15 mM (72h)[12]
Downregulation of PD-L1 ExpressionColorectal Cancer Cells2, 5, and 10 mM[9]

Signaling Pathways and Experimental Workflows

Lysine_Butyrate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCRs (e.g., GPR41, GPR109A) This compound->GPCR Binds to HDAC HDACs This compound->HDAC Inhibits Signaling_Cascades Downstream Signaling (e.g., cAMP) GPCR->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest, Differentiation) Signaling_Cascades->Cellular_Response Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin (Relaxed) Acetylated_Histones->Chromatin Leads to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Allows Gene_Expression->Cellular_Response Results in Experimental_Workflow cluster_assays Downstream Assays start Start: Healthy Cell Culture (Logarithmic Growth Phase) seed Seed Cells at Consistent Density start->seed treat Treat with this compound (and Vehicle Control) seed->treat incubate Incubate for Pre-determined Time treat->incubate viability Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability western Western Blot (e.g., for Histone Acetylation) incubate->western facs Flow Cytometry (e.g., Cell Cycle, Apoptosis) incubate->facs gene Gene Expression Analysis (e.g., qPCR, RNA-seq) incubate->gene data Data Analysis and Interpretation viability->data western->data facs->data gene->data

References

Enhancing the permeability of lysine butyrate across cell membranes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the permeability of lysine (B10760008) butyrate (B1204436) across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for butyrate uptake into cells?

Butyrate, the active component of lysine butyrate, primarily enters cells through two main mechanisms:

  • Carrier-mediated transport: This is the principal route at physiological pH. Butyrate is transported across the cell membrane by specific protein transporters. The most significant of these are the proton-coupled monocarboxylate transporter 1 (MCT1) and the sodium-coupled monocarboxylate transporter 1 (SMCT1).[1][2][3][4][5] MCT1 is a major transporter for butyrate in colonic epithelial cells.[1][2][3]

  • Passive diffusion: In its undissociated (protonated) form, butyric acid can passively diffuse across the lipid bilayer of the cell membrane. This process is more significant in acidic environments (low pH) where a higher proportion of butyrate is in its undissociated state.[4]

Q2: Why am I observing low intracellular concentrations of butyrate in my cell culture experiments?

Several factors can contribute to low intracellular butyrate levels:

  • Low expression of monocarboxylate transporters: The cell line you are using may have low endogenous expression of MCT1 or SMCT1, which are crucial for efficient butyrate uptake.[6]

  • Active efflux: Cells can actively pump out compounds using efflux pumps like P-glycoprotein (P-gp). If this compound or butyrate is a substrate for these pumps, its intracellular concentration will be reduced.[7]

  • Rapid metabolism: Colonocytes, in particular, rapidly metabolize butyrate as their primary energy source through β-oxidation.[8][9] This can quickly deplete intracellular butyrate levels.

  • Suboptimal pH of the culture medium: The pH of your experimental medium can significantly influence butyrate uptake. A more acidic extracellular pH can enhance the transport of butyrate.[1][3]

Q3: How can I enhance the permeability of this compound in my experiments?

Several strategies can be employed to improve the cellular uptake of this compound:

  • pH modification: Lowering the extracellular pH can increase the concentration of undissociated butyric acid, favoring passive diffusion and enhancing transport via proton-coupled MCTs.[1][3][10][11][12][13][14]

  • Use of prodrugs and chemical modification: this compound itself is a salt designed to improve handling and solubility.[15] Further modifications, such as creating ester prodrugs (e.g., conjugating butyrate with serine), have been shown to enhance bioavailability.[16][17]

  • Nanoparticle-based delivery systems: Encapsulating butyrate in nanoparticles, such as solid lipid nanoparticles (SLNs) or polyvinyl butyrate (PVBu) nanoparticles, can protect it from rapid metabolism, facilitate uptake via endocytosis, and potentially bypass efflux pumps.[6][18][19][20][21]

  • Inhibition of efflux pumps: If active efflux is suspected, using a known inhibitor of the relevant efflux pump (e.g., verapamil (B1683045) for P-gp) can increase intracellular accumulation.[7]

Troubleshooting Guides

Issue 1: Low therapeutic efficacy of this compound in vitro.
Potential Cause Troubleshooting Step Expected Outcome
Low cellular uptake 1. Measure intracellular butyrate concentration using a suitable assay (e.g., GC-MS). 2. Perform a bidirectional permeability assay using a cell monolayer (e.g., Caco-2) to assess influx and efflux.[7]Confirmation of low intracellular butyrate levels. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[7]
Rapid metabolism of butyrate 1. Use an inhibitor of β-oxidation to see if the effect of butyrate is prolonged. 2. Consider using a non-metabolizable butyrate analog for mechanistic studies.Increased and sustained intracellular butyrate levels, potentially leading to a more pronounced biological effect.
Cell line resistance 1. Quantify the expression of MCT1 and SMCT1 in your cell line using qPCR or Western blot. 2. Compare with a cell line known to have high butyrate uptake.Identification of low transporter expression as a potential reason for low efficacy.
Issue 2: Inconsistent results in permeability assays.
Potential Cause Troubleshooting Step Expected Outcome
Variable cell monolayer integrity 1. Routinely measure the transepithelial electrical resistance (TEER) of your cell monolayers before each experiment. A TEER value above 250 Ω·cm² is generally acceptable for Caco-2 cells.[7] 2. Visually inspect monolayers for confluency.Consistent TEER values across all wells, ensuring the integrity of the cell barrier.
Inconsistent pH of buffers and media 1. Strictly control and measure the pH of all experimental solutions. 2. Use appropriate buffering systems to maintain a stable pH throughout the experiment.Reduced variability in butyrate transport rates, as pH is a critical factor.[1][3]
Contamination 1. Regularly check cell cultures for microbial contamination. 2. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.Healthy cell monolayers free from contaminants that could affect membrane integrity and transport processes.

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay in Caco-2 Cells

This protocol is used to determine if this compound is a substrate for active efflux pumps.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[7]

    • Monitor monolayer integrity by measuring the TEER. Ensure TEER values are >250 Ω·cm².[7]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical-to-Basolateral (A-B) Transport:

      • Add this compound (e.g., 1-10 µM) in HBSS to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral-to-Apical (B-A) Transport:

      • Add this compound in HBSS to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Collect samples from the receiver chamber at specified time points.

  • Quantification and Data Analysis:

    • Quantify the concentration of butyrate in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio > 2 indicates significant active efflux.[7]

Protocol 2: Assessing the Impact of pH on Butyrate Uptake
  • Cell Culture:

    • Culture your target cells to the desired confluency in a multi-well plate.

  • Uptake Experiment:

    • Prepare uptake buffers (e.g., HBSS) at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4).

    • Wash the cells with the respective pH-adjusted buffer.

    • Add this compound (at a fixed concentration) dissolved in the different pH buffers to the cells.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Analysis:

    • Wash the cells rapidly with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the intracellular butyrate concentration.

    • Plot intracellular butyrate concentration against the extracellular pH to determine the optimal pH for uptake.

Visualizations

Butyrate_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Butyrate_ion Butyrate (anion) This compound->Butyrate_ion Dissociation Butyric_acid Butyric Acid (undissociated) Butyrate_ion->Butyric_acid + H+ MCT1 MCT1 Butyrate_ion->MCT1 SMCT1 SMCT1 Butyrate_ion->SMCT1 Butyric_acid->Butyrate_ion - H+ Passive_Diffusion Passive Diffusion Butyric_acid->Passive_Diffusion H_ion H+ H_ion->MCT1 Na_ion Na+ Na_ion->SMCT1 Butyrate_in Intracellular Butyrate MCT1->Butyrate_in Co-transport SMCT1->Butyrate_in Co-transport Passive_Diffusion->Butyrate_in Metabolism β-oxidation (Energy Production) Butyrate_in->Metabolism HDAC_inhibition HDAC Inhibition (Gene Expression) Butyrate_in->HDAC_inhibition

Caption: Cellular uptake and mechanisms of action of butyrate.

Troubleshooting_Workflow start Low this compound Efficacy Observed q1 Is intracellular butyrate concentration low? start->q1 q2 Is there high efflux activity? q1->q2 Yes sol4 Investigate downstream pathways. Check for rapid metabolism. q1->sol4 No a1_yes Yes a1_no No sol1 Use efflux pump inhibitors. Consider nanoparticle delivery. q2->sol1 Yes q3 Is MCT1/SMCT1 expression low? q2->q3 No a2_yes Yes a2_no No sol2 Use cell line with higher transporter expression or induce expression. q3->sol2 Yes sol3 Optimize medium pH. Use prodrugs or nanoparticles. q3->sol3 No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low this compound efficacy.

References

Method validation for lysine butyrate quantification in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of lysine-derived butyrate (B1204436) in complex biological matrices. The focus is on providing actionable solutions for researchers, scientists, and drug development professionals engaged in bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of butyrate in complex matrices like plasma or feces challenging?

A1: The quantification of butyrate, a short-chain fatty acid (SCFA), presents several analytical challenges. Due to their high polarity and volatility, SCFAs can be difficult to retain on standard reverse-phase chromatography columns and may be lost during sample preparation steps that involve drying or evaporation.[1][2] Furthermore, biological samples are complex, and matrix components can interfere with the analysis, suppressing or enhancing the instrument signal.[3][4]

Q2: Is derivatization necessary for butyrate analysis?

A2: Not always, but it is highly recommended for GC-MS and often beneficial for LC-MS/MS. Derivatization converts volatile and polar SCFAs into more stable and less polar derivatives.[5] This improves chromatographic peak shape, enhances sensitivity, and allows for better separation from matrix interferences.[2][6][7] However, derivatization-free methods exist, which can simplify sample preparation but may suffer from lower sensitivity and require specialized columns.[3][8][9]

Q3: Which analytical technique is better for butyrate quantification: GC-MS or LC-MS/MS?

A3: Both techniques are widely used and have their own advantages.

  • GC-MS is a classic and robust technique for volatile compounds. With derivatization, it offers high sensitivity and selectivity.[3][5][6] However, it requires the analyte to be thermally stable and volatile.

  • LC-MS/MS is often preferred for its high sensitivity, specificity, and applicability to a wider range of compounds without the need for high volatility.[1][10] It can be run at lower temperatures, which limits the degradation of volatile SCFAs.[1] Recent advancements have made LC-MS/MS a highly efficient method for metabolite detection.[1]

The choice depends on the specific requirements of the assay, available instrumentation, and the nature of the sample matrix.

Q4: What are some common derivatization reagents for butyrate analysis?

A4: Several reagents are commonly used to derivatize SCFAs like butyrate:

  • For GC-MS:

    • Pentafluorobenzyl bromide (PFBBr): Reacts with the carboxylic acid group to form PFB esters, which are highly sensitive in electron capture negative ionization MS.[6]

    • Alkyl chloroformates (e.g., isobutyl chloroformate, benzyl (B1604629) chloroformate): These reagents react with SCFAs in aqueous solutions, which can simplify sample preparation by avoiding a drying step.[2][7]

    • Silylation reagents (e.g., BSTFA): These are also common but typically require anhydrous conditions.[5]

  • For LC-MS/MS:

    • 3-Nitrophenylhydrazine (B1228671) (3-NPH): A popular reagent that improves ionization efficiency and chromatographic retention.[1][5]

    • O-Benzylhydroxylamine (O-BHA): Used for sensitive and reproducible quantification in plasma samples.[11][12]

Q5: How can I minimize matrix effects in my assay?

A5: Matrix effects can be mitigated through several strategies:

  • Efficient Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Butyrate-d4 or 13C-labeled butyrate, is the most effective way to compensate for matrix effects and variations in sample processing and instrument response.[13]

  • Matrix-Matched Calibrators: Prepare calibration standards in a surrogate matrix that is free of the analyte but has a similar composition to the study samples.[4]

  • Chromatographic Separation: Optimize the chromatography to separate butyrate from co-eluting matrix components.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Signal or Poor Sensitivity 1. Analyte Loss During Sample Prep: Butyrate is volatile and can be lost during evaporation/drying steps.[2] 2. Inefficient Derivatization: Reaction conditions (pH, temperature, time) may not be optimal.[6] 3. Ion Suppression: Co-eluting matrix components are suppressing the butyrate signal in the MS source.[8] 4. Improper MS/MS Transition: The selected precursor/product ion pair (MRM transition) is not optimal.1. Avoid complete dryness during solvent evaporation. Use a gentle stream of nitrogen and moderate temperature. Consider derivatization methods that work in aqueous solutions.[2] 2. Optimize derivatization parameters. Ensure reagents are fresh. 3. Improve sample cleanup (e.g., SPE, LLE). Adjust chromatography to separate butyrate from the suppression zone. 4. Infuse a pure standard of the derivatized butyrate to determine the most intense and specific MRM transition.
High Variability / Poor Precision 1. Inconsistent Sample Preparation: Manual steps in extraction or derivatization are not being performed consistently. 2. Analyte Instability: Butyrate may be degrading in the matrix during storage or processing.[7] 3. Lack of a suitable Internal Standard (IS): Variations are not being corrected for.1. Automate sample preparation steps where possible. Ensure thorough vortexing and consistent incubation times. 2. Perform stability assessments (e.g., freeze-thaw, bench-top stability). Store samples at -80°C. One study found fecal SCFAs to be stable in 70% ethanol (B145695) at room temperature for up to seven days.[1] 3. Incorporate a stable isotope-labeled internal standard (e.g., Butyrate-d4) early in the sample preparation process to account for variability.[13]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much analyte. 2. Secondary Interactions: Active sites on the column or in the GC liner are interacting with the analyte. 3. Incompatible Mobile Phase/Solvent: The sample solvent is too strong or incompatible with the mobile phase (LC).1. Dilute the sample or reduce the injection volume. 2. Use a new, high-quality column. For GC, ensure the liner is deactivated. Derivatization significantly improves peak shape for SCFAs.[6] 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Carryover 1. Adsorption of Analyte: The analyte is adsorbing to surfaces in the autosampler, syringe, or column. 2. High Concentration Samples: A high concentration sample is followed by a low concentration sample or blank.1. Optimize the autosampler wash sequence with strong organic solvents. 2. Inject blank samples after high concentration standards or samples to assess and manage carryover. If carryover is consistent, it may be possible to subtract it, but minimizing it is preferable.

Experimental Workflows & Decision Pathways

Diagram 1: General Workflow for Butyrate Quantification

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Feces, etc.) Homogenize Homogenization / Lysis Sample->Homogenize Spike Spike with Internal Standard (e.g., Butyrate-d4) Homogenize->Spike Extraction Extraction (LLE, SPE, or Protein Precipitation) Spike->Extraction Derivatization Derivatization (e.g., with 3-NPH or PFBBr) Extraction->Derivatization Drydown Dry-down & Reconstitution Derivatization->Drydown Analysis LC-MS/MS or GC-MS Analysis Drydown->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for butyrate quantification in biological samples.

Diagram 2: Troubleshooting Poor Peak Shape

Start Poor Peak Shape Observed (Tailing/Fronting) Check_Conc Is the peak shape poor for all concentration levels? Start->Check_Conc Dilute Action: Dilute sample and reinject. Check_Conc->Dilute No, only high conc. Check_Column Is the column old or has it been used with many complex samples? Check_Conc->Check_Column Yes, for all levels End Problem Resolved Dilute->End Replace_Column Action: Replace with a new column. Check_Column->Replace_Column Yes Check_Deriv Is derivatization complete? Are underivatized SCFAs present? Check_Column->Check_Deriv No, column is new Replace_Column->End Optimize_Deriv Action: Optimize derivatization reaction conditions. Check_Deriv->Optimize_Deriv No, incomplete Check_Mobile_Phase Action: Check mobile phase pH and sample solvent compatibility. Check_Deriv->Check_Mobile_Phase Yes, complete Optimize_Deriv->End Check_Mobile_Phase->End

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

Method Validation Data Summaries

The following tables summarize typical validation parameters reported for the quantification of butyrate and other SCFAs in various biological matrices. These values can serve as a benchmark for your own method development and validation.

Table 1: Summary of LC-MS/MS Method Performance

ParameterPlasmaFeces / CecumReference(s)
Derivatization Reagent O-BHA, 3-NPH3-NPH, 2-PA[1][11][14]
Linearity (r²) > 0.99> 0.99[9][11]
Lower Limit of Quantification (LLOQ) 0.01 - 0.1 µM0.05 - 0.1 µg/mL[1][11]
Accuracy / Recovery (%) 80 - 110%90 - 110%[1][11][12]
Precision (%RSD) < 15%< 15%[1][11][12]

Table 2: Summary of GC-MS Method Performance

ParameterPlasma / SerumFecesReference(s)
Derivatization Reagent BCF, PFBBrIsobutyl chloroformate[2][6][7]
Linearity (r²) > 0.994> 0.997[6][7]
Lower Limit of Detection (LOD) 0.1 - 5 pg (on column)5 - 24 ng/mL[6][7]
Accuracy / Recovery (%) 85 - 115%80 - 119%[4][7]
Precision (%RSD) < 14%< 13%[7]

Detailed Experimental Protocol Example: LC-MS/MS with 3-NPH Derivatization

This protocol is a synthesized example based on common procedures for SCFA analysis in fecal samples.[1][14]

  • Sample Preparation:

    • Weigh approximately 50 mg of frozen fecal sample into a 2 mL tube.

    • Add 1 mL of ice-cold 5% phosphoric acid solution containing the stable isotope-labeled internal standards (e.g., Butyrate-d4 at 10 µM).

    • Homogenize the sample using a bead beater for 5 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.

    • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% methanol.

    • Vortex briefly and incubate at 40°C for 30 minutes.

    • After incubation, add 800 µL of 90% methanol/10% water to quench the reaction and dilute the sample.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each butyrate derivative and its internal standard.

References

Technical Support Center: Addressing Cytotoxicity of High Butyrate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of butyrate (B1204436). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to cytotoxicity observed at high concentrations of butyrate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is butyrate and why is it used in research?

Butyrate is a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon. In research, it is widely studied for its various biological activities, including its role as a histone deacetylase (HDAC) inhibitor. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of interest for cancer therapy.

Q2: Why does high-concentration butyrate induce cytotoxicity?

High concentrations of butyrate can induce cytotoxicity primarily through the induction of apoptosis (programmed cell death). This is often mediated by its function as an HDAC inhibitor, which leads to changes in gene expression that favor apoptosis. The mitochondrial pathway of apoptosis is a key mechanism, involving the release of cytochrome c and the activation of caspases. Additionally, high butyrate levels can lead to oxidative stress and autophagy in cells.

Q3: Is the cytotoxic effect of butyrate specific to cancer cells?

Butyrate has been shown to selectively induce apoptosis in colon cancer cells while serving as an energy source for normal intestinal epithelial cells. However, at high concentrations, cytotoxic effects can be observed in various cell types. The sensitivity to butyrate-induced cytotoxicity is cell type-specific.

Q4: What are the typical effective concentrations of butyrate in cell culture?

The effective concentration of butyrate can vary significantly depending on the cell line and the duration of treatment. Concentrations ranging from 0.5 mM to 10 mM are commonly used in in vitro studies to observe effects on cell proliferation and apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How can I mitigate the cytotoxic effects of high butyrate concentrations while still studying its other biological effects?

To mitigate cytotoxicity, you can:

  • Optimize Concentration and Duration: Conduct a thorough dose-response and time-course study to find a concentration and incubation time that allows for the observation of desired effects without excessive cell death.

  • Use a Prodrug: Consider using a butyrate prodrug, such as tributyrin (B1683025) or pivaloyloxymethyl butyrate (AN-9).[1][2] These compounds are more stable and can provide a more sustained release of butyrate, potentially reducing acute cytotoxicity.

  • Co-treatment with Antioxidants: Butyrate-induced apoptosis can be linked to increased reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate this oxidative stress.

Troubleshooting Guides

Issue 1: Excessive cell death observed even at low butyrate concentrations.

  • Possible Cause: The cell line being used is highly sensitive to butyrate.

    • Troubleshooting Tip: Perform a dose-response curve starting from a very low concentration range (e.g., 0.1 mM) to determine the IC50 value for your specific cell line. Refer to the data table below for IC50 values in different cell lines.

  • Possible Cause: The butyrate solution was not properly prepared or stored.

    • Troubleshooting Tip: Prepare fresh sodium butyrate solutions for each experiment. Ensure the pH of the final culture medium is not significantly altered after the addition of the butyrate solution.

Issue 2: Inconsistent results in cell viability or apoptosis assays.

  • Possible Cause: Variability in cell seeding density or growth phase.

    • Troubleshooting Tip: Ensure a consistent cell seeding density across all wells and plates. Treat cells when they are in the exponential growth phase for more reproducible results.

  • Possible Cause: Butyrate solution degradation.

    • Troubleshooting Tip: Prepare butyrate stock solutions in a suitable solvent (e.g., water or PBS) and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 3: No apoptotic effect observed at expected concentrations.

  • Possible Cause: The cell line is resistant to butyrate-induced apoptosis.

    • Troubleshooting Tip: Confirm the expression of key apoptotic proteins in your cell line. Consider extending the treatment duration. Some cell lines may require longer exposure to butyrate to undergo apoptosis.

  • Possible Cause: The mechanism of cell death is not apoptosis.

    • Troubleshooting Tip: Investigate other forms of cell death, such as autophagy or necrosis, using appropriate markers and assays.

Data Presentation

Table 1: IC50 Values of Butyrate in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (mM)Reference
HCT116Colon Cancer241.14[3]
HCT116Colon Cancer480.83[3]
HCT116Colon Cancer720.86[3]
HT-29Colon Cancer482.42[3]
HT-29Colon Cancer722.15[3]
Caco-2Colon Cancer722.15[3]
JurkatT-cell Leukemia21~5 (for maximal apoptosis)[4]
LN-405Glioblastoma7226[5]
T98GGlioblastoma7222.7[5]
MDA-MB-231Breast CancerNot Specified2.56[6]
MDA-MB-468Breast Cancer723.1[7]

Table 2: Fold Increase in Apoptosis Upon Butyrate Treatment

Cell LineButyrate Concentration (mM)Incubation Time (h)Fold Increase in ApoptosisReference
HCT1164241.9[3]
HCT1164483.1[3]
HT-294240.5[3]
HT-294481.7[3]
Caco-24240.5[3]
Caco-24480.5[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Butyrate Treatment: Prepare serial dilutions of sodium butyrate in culture medium. Remove the old medium from the wells and add 100 µL of the butyrate-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of butyrate for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This is a general protocol for detecting changes in protein expression.[13][14][15]

  • Protein Extraction: After butyrate treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Butyrate_Induced_Apoptosis Butyrate High Concentration Butyrate HDAC HDAC Inhibition Butyrate->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Bcl2_family Shift in Bcl-2 family (↑ Bax, ↓ Bcl-2/Bcl-xL) Gene_Expression->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Butyrate-induced mitochondrial apoptosis pathway.

Experimental_Workflow_Apoptosis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_butyrate Treat with various Butyrate Concentrations seed_cells->treat_butyrate incubate Incubate for Desired Time treat_butyrate->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Assess Apoptosis (e.g., Annexin V/PI Staining) incubate->apoptosis protein Assess Protein Expression (e.g., Western Blot) incubate->protein end End viability->end apoptosis->end protein->end

Caption: General experimental workflow for assessing butyrate cytotoxicity.

Butyrate_HDAC_Inhibition Butyrate Butyrate HDAC_enzyme Histone Deacetylase (HDAC) Butyrate->HDAC_enzyme inhibits Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Butyrate->Acetylated_Histone promotes Deacetylation Deacetylation HDAC_enzyme->Deacetylation Histone Histone Tail with Acetyl Group Histone->Deacetylation Deacetylation->Histone removes acetyl group Transcription Gene Transcription Acetylated_Histone->Transcription

Caption: Mechanism of Butyrate as an HDAC inhibitor.

References

Technical Support Center: Optimizing In Vivo Lysine Butyrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vivo lysine (B10760008) butyrate (B1204436) research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using lysine butyrate over other butyrate salts (e.g., sodium butyrate) in in vivo studies?

A1: this compound offers several potential advantages. A key benefit is improved palatability and solubility, which can be crucial for oral administration studies, especially in sensitive animal models.[1] Additionally, pharmacokinetic studies have suggested that this compound may have superior bioavailability compared to other forms like sodium butyrate and tributyrin.[2][3][4][5]

Q2: What are the primary challenges associated with the in vivo delivery of butyrate compounds?

A2: The two most significant challenges are the unpleasant odor of many butyrate salts and the need for targeted delivery to the lower gastrointestinal tract.[6] Butyrate is readily absorbed in the upper GI tract, so for studies focusing on colonic effects, a delivery mechanism that protects the compound until it reaches the colon is essential.[6][7]

Q3: How can I ensure targeted delivery of this compound to the colon?

A3: For oral administration, enteric coating is the gold standard for targeted colonic delivery.[6] This involves formulating the this compound in a pH-sensitive polymer that can withstand the acidic environment of the stomach and only dissolves in the more alkaline conditions of the small and large intestines.[6] Another approach is the use of butyrylated starch, which is resistant to digestion in the upper GI tract.[8]

Q4: What are the common administration routes for this compound in animal models?

A4: The most common routes of administration for butyrate compounds in animal studies include:

  • Oral Gavage: Direct administration into the stomach. This is a convenient method, but requires proper formulation (e.g., enteric-coated microcapsules) to ensure colonic delivery.[9][10]

  • Supplementation in Diet or Drinking Water: This is a less stressful method for the animals but offers less control over the exact dosage consumed by each individual.[10][11]

  • Rectal Administration (Enema): This method delivers butyrate directly to the distal colon and is often used in studies of colitis or anastomotic healing.[12][13][14]

  • Parenteral Injection (e.g., Intraperitoneal, Subcutaneous): These routes are less common for studying the direct effects of butyrate on the gut epithelium but can be used to investigate systemic effects.[15]

Troubleshooting Guides

Oral Administration Issues
Problem Possible Cause Troubleshooting Steps
Animal aversion to feed/water containing this compound. Unpleasant taste or smell of the compound.Consider using a more palatable formulation of this compound.[1] Microencapsulation can also help mask the taste and odor.[6] Start with a lower concentration and gradually increase to the desired dose.
Inconsistent results or lack of expected phenotype. Poor bioavailability or premature absorption in the upper GI tract.Ensure your this compound formulation includes an effective enteric coating for targeted colonic delivery.[6][7] Verify the stability of the compound in your chosen vehicle.
Signs of gastrointestinal distress in animals (e.g., diarrhea). High local concentration of butyrate or osmotic effects.Reduce the dosage or administer the total daily dose in several smaller portions. Ensure the vehicle used for administration is well-tolerated. The effect of butyrate can be concentration-dependent.[16]
Rectal Administration Issues
Problem Possible Cause Troubleshooting Steps
Leakage of enema solution after administration. Improper administration technique or excessive volume.Ensure the administration catheter is inserted to the correct depth. Administer the solution slowly to allow for distribution. Reduce the total volume of the enema.
Irritation or inflammation at the administration site. High concentration of the butyrate solution or hypertonicity.Lower the concentration of the this compound solution. Ensure the solution is isotonic.

Data Presentation

Table 1: Comparative Pharmacokinetics of Different Butyrate Formulations

Butyrate Formulation Peak Plasma Concentration (Cmax) (µg/mL) Time to Maximum Circulation (Tmax) (min) Area Under the Curve (AUC₀₋₂₁₀) (µg/mL/min)
This compound 4.53 ± 7.5620.0 ± 0.0189 ± 306
Sodium Butyrate 2.51 ± 4.1322.5 ± 7.91144 ± 214
Tributyrin 0.91 ± 1.6551.5 ± 21.7108 ± 190

Data from a comparative pharmacokinetic study in ten healthy men, each ingesting a dose equivalent to 786 mg of butyric acid.[3][4][5]

Experimental Protocols

Protocol 1: Oral Gavage of Enteric-Coated this compound in Mice
  • Preparation of this compound Suspension:

    • Obtain or prepare enteric-coated microcapsules of this compound.

    • Suspend the microcapsules in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) at the desired concentration.

    • Ensure the suspension is homogenous by gentle vortexing before each administration.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the appropriate volume of the this compound suspension based on the animal's body weight.

    • Use a proper-sized, blunt-ended gavage needle.

    • Insert the needle gently into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Rectal Administration of this compound in a Mouse Model of Colitis
  • Preparation of this compound Enema Solution:

    • Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 50-150 mM).[14]

    • Adjust the pH of the solution to physiological levels (pH 7.0-7.4).

    • Warm the solution to 37°C before administration.

  • Animal Preparation and Administration:

    • Lightly anesthetize the mouse to prevent discomfort and ensure proper administration.

    • Place the mouse in a supine or lateral position.

    • Gently insert a soft, flexible catheter into the rectum to a depth of approximately 3-4 cm.

    • Slowly infuse the this compound solution (typically 100-200 µL for a mouse).

    • Keep the mouse in a head-down position for a few minutes after administration to prevent leakage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_lysine Prepare Lysine Butyrate Formulation admin_oral Oral Gavage prep_lysine->admin_oral admin_rectal Rectal Enema prep_lysine->admin_rectal admin_diet Dietary Supplementation prep_lysine->admin_diet prep_animal Acclimatize Animals prep_animal->admin_oral prep_animal->admin_rectal prep_animal->admin_diet analysis_pk Pharmacokinetic Analysis admin_oral->analysis_pk analysis_histo Histological Examination admin_oral->analysis_histo analysis_gene Gene Expression Analysis admin_oral->analysis_gene admin_rectal->analysis_pk admin_rectal->analysis_histo admin_rectal->analysis_gene admin_diet->analysis_pk admin_diet->analysis_histo admin_diet->analysis_gene

Caption: Experimental workflow for in vivo this compound studies.

butyrate_signaling cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets cluster_downstream Downstream Effects butyrate Butyrate gpr41 GPR41 butyrate->gpr41 Activates gpr43 GPR43 butyrate->gpr43 Activates gpr109a GPR109a butyrate->gpr109a Activates hdac HDAC Inhibition butyrate->hdac Inhibits ampk AMPK Activation butyrate->ampk Activates nfkb NF-κB Inhibition gpr41->nfkb gpr43->nfkb gpr109a->nfkb hdac->nfkb gene_expression Altered Gene Expression hdac->gene_expression pi3k_akt PI3K/Akt Modulation ampk->pi3k_akt inflammation Reduced Inflammation nfkb->inflammation barrier Enhanced Intestinal Barrier Function pi3k_akt->barrier gene_expression->inflammation gene_expression->barrier

Caption: Key signaling pathways modulated by butyrate.

troubleshooting_logic start Inconsistent Experimental Results check_delivery Is Delivery Method Targeted? start->check_delivery check_dose Is Dosage Appropriate? check_delivery->check_dose Yes solution_enteric Use Enteric Coating or Microencapsulation check_delivery->solution_enteric No check_animal Are Animals Showing Adverse Effects? check_dose->check_animal Yes solution_adjust_dose Adjust Dosage or Frequency check_dose->solution_adjust_dose No solution_palatability Improve Palatability of Formulation check_animal->solution_palatability Yes solution_reassess Re-evaluate Experimental Design check_animal->solution_reassess No

Caption: Troubleshooting logic for in vivo butyrate experiments.

References

Controlling for batch-to-batch variability of synthesized lysine butyrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized lysine (B10760008) butyrate (B1204436). Our goal is to help you control for batch-to-batch variability and ensure the quality and consistency of your experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of lysine butyrate.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction- Ensure stoichiometry of reactants (lysine and butyrylating agent) is optimized.- Increase reaction time or temperature, monitoring for degradation.- Use a more efficient coupling agent or catalyst.
Degradation of product- Analyze for byproducts indicating decomposition.- Modify purification methods to be milder (e.g., lower temperatures, pH control).
Inefficient purification- Optimize chromatography conditions (e.g., column type, mobile phase gradient).- Consider alternative purification techniques like crystallization.
Presence of Impurities in Final Product Unreacted starting materials- Improve purification to separate starting materials from the product.- Monitor reaction completion using techniques like TLC or HPLC.
Side-reactions (e.g., di-acylation of lysine)- Use protecting groups for the ε-amino group of lysine during synthesis.- Adjust reaction conditions (e.g., lower temperature, controlled addition of reagents) to minimize side-product formation.
Residual solvents or reagents- Ensure adequate drying of the final product under vacuum.- Use appropriate washing steps during workup to remove residual reagents.
Inconsistent Analytical Results (e.g., HPLC, NMR) Improper sample preparation- Ensure complete dissolution of the sample in a suitable solvent.- Use a validated and consistent sample preparation protocol.
Instrument variability- Calibrate instruments regularly.- Use an internal standard to account for variations in injection volume and detector response.
Degradation of analyte during analysis- Keep samples cool and analyze them promptly after preparation.- Assess the stability of this compound in the analytical solvent.
Variable Biological Activity Between Batches Differences in purity- Quantify the purity of each batch using a validated analytical method (e.g., HPLC with a reference standard).- Correlate purity with observed biological activity.
Presence of active or interfering impurities- Identify and characterize major impurities using techniques like LC-MS/MS and NMR.- Assess the biological activity of isolated impurities if possible.
Polymorphism or different salt forms- Characterize the solid-state properties of each batch using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Frequently Asked Questions (FAQs)

Synthesis and Handling

  • Q1: What are the most common sources of batch-to-batch variability in synthesized this compound? A1: The primary sources of variability include the purity of starting materials (lysine and butyric acid derivatives), the efficiency of the chemical coupling reaction, the formation of side-products (such as di-acylated lysine or self-condensation products of butyric anhydride), and the effectiveness of the purification process in removing these impurities and any unreacted starting materials.

  • Q2: How can I minimize the formation of impurities during synthesis? A2: To minimize impurities, consider using protecting groups for the epsilon-amino group of lysine to prevent di-acylation. Optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reactants is also crucial. A well-controlled purification process, often involving chromatography, is essential to isolate the desired this compound.

  • Q3: What are the recommended storage conditions for this compound? A3: this compound should be stored in a dry, dark place at low temperatures, such as 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years), to prevent hydrolysis and degradation.[1]

Quality Control and Analysis

  • Q4: Which analytical techniques are recommended for routine quality control of this compound? A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended method for routine analysis of purity and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

  • Q5: I see an unexpected peak in my HPLC chromatogram. What could it be? A5: An unexpected peak could be an unreacted starting material, a side-product from the synthesis, or a degradation product. To identify the peak, you can use HPLC-MS to determine its mass-to-charge ratio and compare it to potential structures. Spiking the sample with known starting materials can also help in identification.

  • Q6: How can I confirm the identity and structure of my synthesized this compound? A6: A combination of analytical techniques is recommended. Mass spectrometry will provide the molecular weight of the compound. 1H and 13C NMR spectroscopy will give detailed information about the chemical structure, confirming the presence of both the lysine and butyrate moieties and their connectivity.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound sample.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • A gradient tailored to elute both polar (lysine) and less polar (this compound, butyric acid) compounds is recommended. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength around 210 nm is suitable for the amide bond. For higher specificity and sensitivity, a mass spectrometer can be used.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Analyte Expected Retention Time Notes
LysineEarly elutingHighly polar
Butyric AcidIntermediate elutingLess polar than lysine
This compoundLater elutingLeast polar of the three

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD) are suitable solvents.

  • Experiments:

    • ¹H NMR: Will show characteristic peaks for the protons of the lysine and butyrate moieties. Integration of the peaks can provide information on the relative number of protons and thus the purity.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environments.

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity between protons and carbons, providing unambiguous structural elucidation.

3. Mass Spectrometry (MS) for Molecular Weight Determination and Impurity Identification

  • Instrumentation: Mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for lysine-containing compounds.

  • Analysis:

    • Full Scan MS: To determine the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound.

    • Tandem MS (MS/MS): To fragment the parent ion and obtain structural information. The fragmentation pattern can be used to confirm the identity of the compound and to characterize impurities. A characteristic fragmentation for lysine-containing peptides involves the loss of the side chain.[2][3]

Signaling Pathways and Experimental Workflows

Butyrate Signaling Pathways

Butyrate, the active component of this compound, exerts its biological effects primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

HDAC_Inhibition_Pathway HDAC Inhibition Pathway Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin->Gene_Expression

Butyrate inhibits HDACs, leading to histone hyperacetylation.

GPCR_Signaling_Pathway GPCR Signaling Pathway Butyrate Butyrate GPCRs GPR41, GPR43, GPR109A Butyrate->GPCRs Activates G_Protein G-protein Activation GPCRs->G_Protein Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) G_Protein->Downstream_Effectors Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Downstream_Effectors->Cellular_Response

Butyrate activates specific G-protein coupled receptors.

Experimental Workflow for Quality Control

A robust quality control workflow is essential to ensure the consistency of synthesized this compound.

QC_Workflow This compound QC Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_release Batch Release Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC_Purity HPLC-UV/MS (Purity & Identity) Purification->HPLC_Purity NMR_Structure NMR (Structure Confirmation) Purification->NMR_Structure MS_Impurity LC-MS/MS (Impurity Profiling) Purification->MS_Impurity Batch_Release Batch Release for Biological Experiments HPLC_Purity->Batch_Release NMR_Structure->Batch_Release MS_Impurity->Batch_Release

A typical workflow for the quality control of synthesized this compound.

References

Technical Support Center: Synthesis of N-ε-Butyryl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of N-ε-butyryl-L-lysine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to address challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-ε-butyryl-L-lysine in a question-and-answer format.

Problem/Question Potential Cause(s) Recommended Solution(s)
Low Yield of N-ε-butyryl-L-lysine 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of butyrylating agent. 2. Side reactions: Formation of N,N-di-butyryl-L-lysine or other byproducts. 3. Degradation of product: Harsh pH conditions during workup or purification. 4. Loss during purification: Suboptimal purification method leading to product loss.1. Optimize reaction conditions: Increase reaction time, slightly elevate temperature (monitor for side reactions), or use a slight excess of the butyrylating agent (e.g., 1.1-1.2 equivalents). 2. Control stoichiometry and pH: Use a precise amount of the butyrylating agent and maintain the recommended pH to favor mono-acylation. The use of a copper(II) salt to protect the α-amino group is highly recommended. 3. Maintain mild conditions: Ensure pH is kept within a stable range during workup. Avoid excessively acidic or basic conditions. 4. Select appropriate purification method: Ion-exchange chromatography is often effective for separating the desired product from unreacted lysine (B10760008) and byproducts. Recrystallization can also be employed if the product is crystalline.
Presence of N,N-di-butyryl-L-lysine Impurity 1. Excess butyrylating agent: Using a large excess of butyric anhydride (B1165640) or butyryl chloride. 2. Suboptimal pH: pH conditions that favor the acylation of both the α- and ε-amino groups. 3. Lack of protecting group: Direct acylation without protecting the α-amino group.1. Use stoichiometric amounts: Carefully control the molar ratio of the butyrylating agent to lysine. 2. pH control: Maintain the reaction at a pH that maximizes the difference in reactivity between the ε-amino group (more nucleophilic) and the α-amino group. 3. Employ α-amino group protection: The most effective method is to form a copper(II) complex of lysine, which selectively blocks the α-amino and α-carboxyl groups, leaving the ε-amino group free for acylation.
Difficulty in Purifying the Final Product 1. Similar polarities of product and byproducts: Co-elution during chromatography or co-precipitation during crystallization. 2. Presence of unreacted starting materials: Incomplete reaction leaving significant amounts of lysine.1. Optimize chromatographic conditions: For ion-exchange chromatography, adjust the pH and salt gradient of the eluent to improve separation. For silica (B1680970) gel chromatography, test different solvent systems. 2. Improve reaction completion: See "Low Yield" troubleshooting. A preliminary wash step to remove water-soluble starting materials can be beneficial before final purification.
Inconsistent Results Between Batches 1. Variability in reagent quality: Purity of lysine, butyrylating agent, and solvents. 2. Poor control over reaction parameters: Fluctuations in temperature, pH, and reaction time. 3. Moisture contamination: Hydrolysis of the butyrylating agent.1. Use high-purity reagents: Ensure all starting materials are of a consistent and high grade. 2. Standardize the protocol: Maintain strict control over all reaction parameters for each run. 3. Use anhydrous conditions: Employ dry solvents and an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like butyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for selective N-ε-butyrylation of lysine?

A1: The most robust and widely used method for selective N-ε-acylation of lysine is the copper(II) complex protection strategy.[1][2] In this method, lysine is treated with a copper(II) salt, such as copper(II) sulfate (B86663), to form a chelate complex that protects the α-amino and α-carboxyl groups.[1][2] This leaves the ε-amino group available for selective acylation by the butyrylating agent.

Q2: Which butyrylating agent should I use: butyric anhydride or butyryl chloride?

A2: Both butyric anhydride and butyryl chloride can be used. Butyric anhydride is generally less reactive and may require slightly more forcing conditions but produces butyric acid as a byproduct, which can be easier to remove. Butyryl chloride is more reactive and can often be used at lower temperatures, but it produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base. The choice often depends on the specific reaction conditions and the scale of the synthesis.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable developing solvent system (e.g., a mixture of n-butanol, acetic acid, and water) can be used to separate the starting material (lysine), the desired product (N-ε-butyryl-L-lysine), and any byproducts. For HPLC, a reversed-phase column with a suitable mobile phase gradient can be employed.[3]

Q4: What are the expected yields for this synthesis?

A4: Yields can vary depending on the specific protocol and optimization. However, literature reports for similar N-ε-acylations of lysine using the copper complex method suggest that yields of around 65% for N-ε-butyryl-L-lysine are achievable.[4]

Q5: How do I remove the copper after the reaction?

A5: The copper can be removed from the complex by several methods. A common approach is to treat the reaction mixture with hydrogen sulfide (B99878) (H₂S) to precipitate copper(II) sulfide, which can then be filtered off.[4] Alternatively, treatment with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be used to sequester the copper ions in a soluble form that can be washed away.[1]

Experimental Protocols

Protocol 1: Synthesis of N-ε-Butyryl-L-lysine via Copper(II) Complex Protection

This protocol is adapted from established procedures for the selective N-ε-acylation of lysine.[2][4]

Materials:

  • L-Lysine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Butyric anhydride

  • Acetone

  • Methanol (B129727)

  • Ethyl acetate

  • Hydrogen sulfide (H₂S) gas or Sodium sulfide (Na₂S)

  • Dowex 50 ion-exchange resin (H⁺ form)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (3 N)

Procedure:

  • Formation of the Lysine-Copper Complex:

    • Dissolve L-lysine hydrochloride in a 2M aqueous solution of sodium bicarbonate.

    • To this stirred solution, add a solution of copper(II) sulfate pentahydrate in water.

    • Add additional sodium bicarbonate to the mixture.

    • The formation of the blue copper-lysine complex should be observed.

  • Butyrylation Reaction:

    • To the stirred suspension of the copper-lysine complex, add a solution of butyric anhydride in acetone.

    • Allow the reaction to proceed at room temperature with vigorous stirring for approximately 15-24 hours.

  • Workup and Copper Removal:

    • After the reaction is complete, add methanol to quench any remaining butyric anhydride.

    • Acidify the mixture with hydrochloric acid (HCl) to dissolve any precipitate.

    • Pass hydrogen sulfide gas through the solution to precipitate copper(II) sulfide as a black solid. Alternatively, add a solution of sodium sulfide.

    • Filter the mixture to remove the copper sulfide precipitate. Treat the filtrate with activated charcoal to remove colored impurities and filter again.

  • Purification by Ion-Exchange Chromatography:

    • Evaporate the filtrate to dryness.

    • Dissolve the residue in water and apply it to a column packed with Dowex 50 ion-exchange resin (H⁺ form).

    • Wash the column with copious amounts of deionized water to remove any unbound impurities.

    • Elute the N-ε-butyryl-L-lysine from the resin using a 3 N ammonium hydroxide solution.

  • Isolation of the Final Product:

    • Collect the fractions containing the product (can be monitored by TLC).

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the crude product.

    • Recrystallize the product from a water-ethanol mixture to yield pure N-ε-butyryl-L-lysine.

Protocol 2: Analytical Characterization
  • ¹H and ¹³C NMR Spectroscopy: The purified product should be characterized by ¹H and ¹³C NMR to confirm its structure. The spectra should show characteristic peaks for the lysine backbone and the butyryl group.[3]

  • HPLC Analysis: The purity of the final product can be determined by HPLC using a suitable column and mobile phase.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-ε-Acylation of Lysine

ParameterN-ε-Acetyl-L-lysine[4]N-ε-Butyryl-L-lysine (Predicted)N-ε-Boc-L-lysine[2]
Protecting Group Copper(II) ComplexCopper(II) ComplexCopper(II) Complex
Acylating Agent Acetic AnhydrideButyric AnhydrideDi-tert-butyl dicarbonate (B1257347) (Boc₂O)
Solvent Water/Ethyl AcetateWater/AcetoneWater/Acetone
Reaction Time 15 hours15-24 hours24 hours
Reported Yield ~70-80%~65%[4]>90%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Butyrylation cluster_step3 Step 3: Deprotection & Purification Lysine L-Lysine Lysine_Cu_Complex Lysine-Copper(II) Complex Lysine->Lysine_Cu_Complex Protection of α-amino & α-carboxyl groups CuSO4 CuSO₄·5H₂O CuSO4->Lysine_Cu_Complex Butyrylated_Complex Butyrylated-Lysine-Cu Complex Lysine_Cu_Complex->Butyrylated_Complex Selective ε-acylation ButyricAnhydride Butyric Anhydride ButyricAnhydride->Butyrylated_Complex Crude_Product Crude N-ε-Butyryl-L-lysine Butyrylated_Complex->Crude_Product Copper Removal H2S H₂S or EDTA H2S->Crude_Product Purified_Product Pure N-ε-Butyryl-L-lysine Crude_Product->Purified_Product Ion-Exchange Chromatography

Caption: Workflow for the synthesis of N-ε-butyryl-L-lysine.

Troubleshooting_Logic Start Low Yield? Check_Diacylation Diacylation Product Detected? Start->Check_Diacylation Check_StartingMaterial Unreacted Lysine Detected? Check_Diacylation->Check_StartingMaterial No Optimize_Stoichiometry Optimize Butyrylating Agent Stoichiometry Check_Diacylation->Optimize_Stoichiometry Yes Increase_ReactionTime Increase Reaction Time/Temperature Check_StartingMaterial->Increase_ReactionTime Yes Check_Purification Review Purification Protocol Check_StartingMaterial->Check_Purification No End Yield Improved Optimize_Stoichiometry->End Increase_ReactionTime->End Check_Purification->End

Caption: Troubleshooting logic for low yield in lysine butyrate (B1204436) synthesis.

References

Strategies to increase the shelf-life of lysine butyrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the shelf-life of lysine (B10760008) butyrate (B1204436) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lysine butyrate solid powder?

A1: For short-term storage (days to weeks), it is recommended to store this compound solid powder in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C. If stored properly, the solid form has a shelf life of over three years.[1]

Q2: What are the primary factors that can affect the stability of this compound solutions?

A2: The stability of this compound solutions is primarily influenced by temperature, pH, light, and the presence of oxygen. Elevated temperatures and acidic pH conditions, in particular, can accelerate degradation.

Q3: What is the main degradation product of the lysine component in aqueous solutions?

A3: The primary degradation product of lysine in aqueous solutions, especially under thermal stress, is lysine lactam.[1] This occurs through an intramolecular cyclization reaction.

Q4: How does pH affect the stability of lysine in solution?

A4: The degradation of lysine in solution is pH-dependent. Studies on lysine hydrochloride solutions have shown that the degradation rate increases at lower pH values.[1]

Q5: Are there any recommended excipients to improve the stability of this compound solutions?

A5: While specific data for this compound is limited, common stabilizers for amino acid and protein solutions include buffers to control pH, antioxidants to prevent oxidative degradation, and cryoprotectants like sugars (e.g., sucrose, trehalose) for frozen solutions.[2][][4][5][6] The choice of excipient should be compatible with the intended application.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness in the this compound solution upon storage.
Possible Cause Troubleshooting Steps
Low Temperature Storage of Concentrated Solutions Lysine salts can have reduced solubility at lower temperatures. Avoid storing highly concentrated solutions at 2-8°C if precipitation is observed. Consider storing at room temperature for immediate use or in smaller aliquots at -20°C to minimize freeze-thaw cycles.
pH Shift The pH of the solution may have shifted, affecting the solubility of this compound. Measure the pH and adjust it back to the optimal range if necessary using a suitable buffer.
Contamination Microbial or particulate contamination can cause cloudiness. Filter the solution through a 0.22 µm filter. For future preparations, use sterile techniques and containers.
Issue 2: Loss of potency or inconsistent experimental results.
Possible Cause Troubleshooting Steps
Chemical Degradation The lysine or butyrate moiety may have degraded. This can be accelerated by improper storage conditions (e.g., high temperature, exposure to light, inappropriate pH).
1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and at an appropriate pH.
2. Perform Stability Analysis: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of this compound and detect any degradation products like lysine lactam.
3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions for your experiments.
Interaction with Other Components This compound may be reacting with other components in your formulation. Conduct compatibility studies with other excipients or active ingredients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a relevant buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 7 days.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and Lysine Lactam

Objective: To simultaneously quantify lysine and its primary degradation product, lysine lactam, in a this compound solution. This method is adapted from a validated method for lysine hydrochloride.[1]

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mobile phase suitable for separating polar compounds. A potential starting point is a buffer/acetonitrile (B52724) mixture. For example, a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 7.5 with triethylamine) and acetonitrile (92:8 v/v) has been used for sodium butyrate analysis.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and lysine lactam in the mobile phase.

    • Prepare a series of mixed standard solutions containing both compounds at different concentrations to generate a calibration curve.

  • Sample Preparation:

    • Dilute the this compound solution samples with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peaks corresponding to lysine and lysine lactam based on their retention times and the calibration curves.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDuration
Solid Powder Dry, dark, 0 - 4°CShort-term (days to weeks)
Dry, dark, -20°CLong-term (months to years)
Aqueous Solution 2-8°C or -20°C (aliquoted)To be determined by stability studies

Table 2: Potential Degradation Pathways and Products of this compound

ComponentStress ConditionPotential Degradation PathwayPrimary Degradation Product(s)
Lysine Heat, Acidic pHIntramolecular cyclizationLysine Lactam
Butyrate (Hypothetical)Hydrolysis of the saltButyric Acid
This compound OxidationOxidation of the amino groupsVarious oxidative products
This compound LightPhotodegradationPhotolytic products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress Conditions C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress Conditions D Oxidation (3% H2O2, RT) A->D Expose to Stress Conditions E Thermal Stress (60°C) A->E Expose to Stress Conditions F Photostability (ICH Q1B) A->F Expose to Stress Conditions G Neutralize Acid/Base Stressed Samples B->G C->G H HPLC Analysis (Stability-Indicating Method) D->H E->H F->H G->H I Data Interpretation (Identify Degradants, Determine Pathways) H->I

Caption: Workflow for a forced degradation study of this compound solutions.

signaling_pathway cluster_factors Stability Influencing Factors cluster_degradation Degradation Pathways Temp Temperature Degradation Degradation Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation LysineButyrate This compound Solution LysineButyrate->Degradation LysineLactam Lysine Lactam Degradation->LysineLactam ButyricAcid Butyric Acid Degradation->ButyricAcid Other Other Degradation Products Degradation->Other

Caption: Factors influencing the degradation of this compound solutions.

References

Validation & Comparative

Lysine Butyrate vs. Sodium Butyrate: A Comparative Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of butyrate (B1204436) salt for in vitro studies can be pivotal. While sodium butyrate is a well-established histone deacetylase (HDAC) inhibitor with a wealth of supporting literature, lysine (B10760008) butyrate is emerging as a potential alternative. This guide provides an objective comparison based on available experimental data to inform your selection process.

Sodium butyrate has been extensively studied in vitro, demonstrating profound effects on cell viability, HDAC inhibition, and inflammatory signaling pathways. In contrast, in vitro data for lysine butyrate is currently scarce, with most available research focusing on its pharmacokinetic profile in vivo. This guide will present a comprehensive overview of the in vitro data for sodium butyrate and the limited, yet potentially insightful, information on this compound.

Performance Comparison: A Data-Driven Overview

Due to the limited availability of direct comparative in vitro studies, this section primarily details the well-documented effects of sodium butyrate. The available pharmacokinetic data for this compound is presented to offer a complete picture, though it is important to note that these findings do not directly predict in vitro efficacy.

Cell Viability and Cytotoxicity

Sodium butyrate's effect on cell viability is cell-type and concentration-dependent. In many cancer cell lines, it induces cell cycle arrest and apoptosis, while it can promote the proliferation of normal colonocytes at physiological concentrations.

Table 1: Effect of Sodium Butyrate on Cancer Cell Viability

Cell LineAssayConcentration RangeEffect
HT-29 (Colon Cancer)MTT1-4 mMDose-dependent reduction in cell growth; IC50 of 1.6 mM after 3 days.[1]
HCT-116 (Colon Cancer)MTT1-20% (diluted)Anti-cancer effects starting at 5 mM.[2]
Caco-2 (Colon Cancer)MTT, LDH1-10 mMTime and dose-dependent inhibition of cell growth.[3]
SW480 (Colon Cancer)CCK-80-5 mMDecreased cell viability in a dose- and time-dependent manner.[4]
AsPC-1 (Pancreatic Cancer)MTT0-50 µMSignificant cell growth inhibition with an IC50 of approximately 10 µM.[5]

This compound: To date, no peer-reviewed in vitro studies have been identified that specifically assess the cytotoxicity or effects on cell viability of this compound in cultured cell lines.

Histone Deacetylase (HDAC) Inhibition

Sodium butyrate is a well-characterized inhibitor of class I and IIa HDACs.[6][7] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression, underpinning many of its anti-cancer and anti-inflammatory effects.[6][8][9]

Table 2: HDAC Inhibition by Sodium Butyrate

TargetCell Line/SystemMethodObservations
Class I HDACs (HDAC1, 2, 3)AsPC-1, HCT-116Gene ExpressionDown-regulation of HDAC gene expression.[5]
Class II HDACs (HDAC4, 5, 6)AsPC-1, HCT-116Gene ExpressionDown-regulation of HDAC gene expression.[5]
Global Histone AcetylationVarious Cell LinesWestern Blot, Flow CytometryIncreased acetylation of histones H3 and H4.[8]

This compound: There is currently a lack of published in vitro studies investigating the specific HDAC inhibitory activity of this compound. However, as a butyrate salt, it is hypothesized to possess similar HDAC inhibitory properties to sodium butyrate.

Anti-Inflammatory Effects

Sodium butyrate exhibits potent anti-inflammatory properties in various in vitro models, primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.[10]

Table 3: Anti-Inflammatory Effects of Sodium Butyrate in vitro

Cell TypeModelKey Findings
Porcine Alveolar MacrophagesLPS ChallengeReduced production of TNF-α.[4]
RAW264.7 MacrophagesLPS ChallengeDramatically inhibited the expression of TNF-α and IL-6.[11]
THP-1 CellsAGEs-inducedAlleviated oxidative stress and decreased mRNA expression of IL-1β and TNF-α.[12]
Human Gut Lamina Propria CD4 T cells-Decreased proliferation and cytokine production.[12]

This compound: No specific in vitro studies on the anti-inflammatory effects of this compound have been identified.

Pharmacokinetics (In Vivo Data)

A recent human clinical study compared the pharmacokinetics of this compound, sodium butyrate, and tributyrin.[13] While this is not in vitro data, it provides valuable context regarding the bioavailability of these compounds.

Table 4: Pharmacokinetic Parameters of Butyrate Formulations in Humans

ParameterThis compoundSodium ButyrateTributyrin
Cmax (Peak Plasma Concentration)4.53±7.56 µg/mL2.51±4.13 µg/mL0.91±1.65 µg/mL
Tmax (Time to Peak Concentration)20.0±0.0 min22.5±7.91 min51.5±21.7 min
AUC (Area Under the Curve)189±306 µg/mL/min144±214 µg/mL/min108±190 µg/mL/min

These results suggest that this compound and sodium butyrate have greater bioavailability and are more rapidly absorbed than tributyrin.[14] this compound showed a trend for higher peak plasma concentrations compared to sodium butyrate.[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments commonly used to evaluate the effects of butyrate compounds in vitro.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on cell proliferation and viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[2]

  • Treat the cells with various concentrations of the test compound (e.g., sodium butyrate at 1-20 mM) for a specified period (e.g., 24, 48, or 72 hours).[2][3]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][2]

  • Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

HDAC Activity Assay

Objective: To measure the inhibitory effect of a compound on histone deacetylase activity.

Protocol:

  • Nuclear extracts are prepared from cells treated with the test compound.

  • A commercially available HDAC activity assay kit is typically used, which contains a fluorogenic substrate.

  • In a 96-well plate, incubate the nuclear extracts with the HDAC substrate in the presence or absence of the test compound for a specified time at 37°C.

  • Add a developer solution that specifically recognizes the deacetylated substrate.

  • Measure the fluorescence using a fluorometer. The level of fluorescence is directly proportional to the HDAC activity.

  • The inhibitory effect of the compound is calculated relative to the untreated control.

Western Blot for Histone Acetylation

Objective: To qualitatively assess the level of histone acetylation.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and extract total protein or nuclear proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Activation Assay (ELISA-based)

Objective: To quantify the activation of the NF-κB transcription factor.

Protocol:

  • Treat cells with the test compound, with or without an inflammatory stimulus (e.g., LPS).

  • Prepare nuclear extracts from the treated cells.

  • Use a commercial NF-κB p65 transcription factor assay kit.

  • Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Incubate to allow the active NF-κB in the extract to bind to the DNA.

  • Add a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

  • Add a chromogenic substrate and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated NF-κB.

Signaling Pathways and Mechanisms of Action

Butyrate influences a complex network of signaling pathways, primarily stemming from its role as an HDAC inhibitor.

Butyrate's Central Role in HDAC Inhibition and Gene Regulation

Butyrate readily enters the cell nucleus and inhibits the activity of HDACs. This leads to an increase in the acetylation of lysine residues on histone tails, resulting in a more open chromatin structure that facilitates the transcription of various genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis.

Butyrate_HDAC_Inhibition Butyrate Butyrate HDACs HDACs (Class I & IIa) Butyrate->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation AcetylatedHistones->Histones Deacetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21, Apoptotic Genes) Chromatin->GeneExpression

Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Anti-inflammatory Signaling via NF-κB Inhibition

In inflammatory conditions, the transcription factor NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory cytokines. Sodium butyrate can suppress this pathway, at least in part, through HDAC inhibition, which can prevent the degradation of IκBα, an inhibitor of NF-κB.

Butyrate_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Butyrate IKK IKK Butyrate->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB InflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->InflammatoryGenes LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK

Butyrate can suppress the NF-κB inflammatory pathway.
Experimental Workflow for Comparing Butyrate Compounds

For researchers wishing to directly compare this compound and sodium butyrate in vitro, a standardized workflow is essential.

Experimental_Workflow start Select Cell Line(s) (e.g., Cancer, Immune) compounds Prepare Equimolar Concentrations of This compound & Sodium Butyrate start->compounds viability Cell Viability Assay (e.g., MTT, CCK-8) compounds->viability hdac HDAC Inhibition Assay (Activity & Western Blot) compounds->hdac inflammation Anti-inflammatory Assay (e.g., Cytokine ELISA, NF-κB) compounds->inflammation gene_expression Gene Expression Analysis (qPCR, RNA-seq) compounds->gene_expression analysis Data Analysis & Comparison viability->analysis hdac->analysis inflammation->analysis gene_expression->analysis conclusion Conclusion on Relative In Vitro Efficacy analysis->conclusion

A proposed workflow for the in vitro comparison of butyrate compounds.

Conclusion and Future Directions

Sodium butyrate is a robust and well-documented compound for in vitro studies, with a vast body of literature supporting its role as an HDAC inhibitor with potent anti-proliferative and anti-inflammatory effects. The detailed protocols and established signaling pathways make it a reliable choice for researchers investigating the cellular effects of butyrate.

This compound, while showing promise in a single in vivo pharmacokinetic study with potentially higher bioavailability, remains largely uncharacterized in the in vitro setting. There is a clear and significant gap in the literature regarding its effects on cell viability, HDAC inhibition, and inflammatory responses at the cellular level.

For researchers considering this compound, it represents an opportunity for novel research. Direct, head-to-head in vitro comparisons with sodium butyrate are necessary to determine if its potential pharmacokinetic advantages translate to enhanced efficacy at the cellular level. Such studies would be invaluable to the scientific community and could establish this compound as a viable, and perhaps superior, alternative for specific in vitro applications. Until such data is available, sodium butyrate remains the gold standard for in vitro research on the biological effects of butyrate.

References

Validation of lysine butyrate's HDAC inhibitory activity against known inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Lysine (B10760008) Butyrate's Histone Deacetylase (HDAC) inhibitory activity against established inhibitors SAHA (Vorinostat), Trichostatin A (TSA), and Valproic Acid (VPA).

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression. The dysregulation of HDAC activity is implicated in numerous diseases, particularly cancer, making HDAC inhibitors a significant focus for therapeutic development. These inhibitors can induce histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

This guide provides an objective comparison of the HDAC inhibitory activity of lysine butyrate (B1204436) against three well-characterized HDAC inhibitors: the hydroxamic acids SAHA (Vorinostat) and Trichostatin A (TSA), and the short-chain fatty acid Valproic Acid (VPA).

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of HDAC inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for each compound against various HDAC isoforms.

Note: Specific IC50 data for lysine butyrate is limited in publicly available literature. The data presented here is for sodium butyrate, which serves as a proxy, as the butyrate anion is the active HDAC-inhibiting moiety.

InhibitorClassTarget HDACsReported IC50 Values
Sodium Butyrate Short-Chain Fatty AcidClass I & IIa~0.3 mM (HDAC1), 0.4 mM (HDAC2), 0.3 mM (HDAC7)
SAHA (Vorinostat) Hydroxamic AcidPan-HDAC (Classes I, II, IV)~10-20 nM (HDAC1/3), 40.6 nM (HDAC1)[1][2]
Trichostatin A (TSA) Hydroxamic AcidPan-HDAC (Classes I, II)~1.8-20 nM[3][4][5]
Valproic Acid (VPA) Short-Chain Fatty AcidPrimarily Class I & IIa~0.5-2.5 mM[6][7]

From the data, it is evident that the hydroxamic acids, SAHA and TSA, are significantly more potent inhibitors, with activity in the nanomolar range, compared to the short-chain fatty acids, butyrate and valproic acid, which exhibit activity in the millimolar range.

Key Experimental Protocols

Reproducibility in evaluating the efficacy of HDAC inhibitors is contingent upon detailed and standardized methodologies. Below are summaries of key experimental protocols used to determine the data cited in this guide.

In Vitro Fluorometric HDAC Inhibition Assay

This assay is a common method to determine the direct inhibitory effect of a compound on purified HDAC enzyme activity.

  • Reagent Preparation : All reagents, including the test compound (e.g., this compound), a reference inhibitor (e.g., SAHA), recombinant HDAC enzyme, and a fluorogenic HDAC substrate, are prepared in an appropriate assay buffer. Serial dilutions of the test compounds are created.

  • Reaction Setup : In a 96-well black microplate, the assay buffer, test compound at various concentrations, and diluted recombinant HDAC enzyme are added in sequence. A control with solvent (e.g., DMSO) instead of the test compound is included.

  • Enzyme-Inhibitor Pre-incubation : The plate is gently mixed and incubated at 37°C for approximately 15 minutes to allow the inhibitor to bind to the HDAC enzyme.

  • Reaction Initiation : The fluorogenic HDAC substrate is added to all wells to start the enzymatic reaction.

  • Incubation : The plate is mixed again and incubated at 37°C for 30 to 60 minutes.

  • Signal Development : A developer solution, which often contains a protease and a stop solution (like Trichostatin A at a high concentration), is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement : The plate is read using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).

  • Data Analysis : The fluorescence intensity is inversely proportional to HDAC activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the control, and the IC50 value is determined from the resulting dose-response curve.

Cell-Based Histone Acetylation Assay

This assay measures the ability of an inhibitor to induce histone hyperacetylation within living cells, confirming cell permeability and target engagement.

  • Cell Culture and Treatment : Cells (e.g., a cancer cell line like HeLa or Jurkat) are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of the HDAC inhibitor for a specified period (e.g., 12-24 hours).

  • Cell Lysis : After treatment, the cells are harvested and lysed to extract either whole-cell proteins or nuclear extracts.

  • Western Blot Analysis : The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). An antibody against a total histone or a housekeeping protein (e.g., actin) is used as a loading control.

  • Detection and Quantification : The antibody binding is detected using a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal. The intensity of the bands is quantified using densitometry to determine the relative increase in histone acetylation compared to untreated control cells.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_normal Normal Cell State cluster_inhibited Inhibited State HDAC HDAC Active Deacetylation Deacetylation HDAC->Deacetylation Enzyme Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Inhibited Histone Histone Tails (Acetylated Lysines) Histone->Deacetylation Substrate CompactChromatin Condensed Chromatin Deacetylation->CompactChromatin Repression Gene Repression CompactChromatin->Repression Inhibitor HDAC Inhibitor (e.g., this compound) Inhibitor->Block OpenChromatin Relaxed Chromatin Hyperacetylation->OpenChromatin Activation Gene Activation (e.g., p21) OpenChromatin->Activation Downstream Cell Cycle Arrest & Apoptosis Activation->Downstream

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro HDAC Inhibition Assay

HDAC_Assay_Workflow start Start reagents Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) start->reagents setup Reaction Setup in 96-Well Plate (Buffer + Inhibitor + Enzyme) reagents->setup preinc Pre-incubation (15 min @ 37°C) setup->preinc initiate Initiate Reaction (Add Fluorogenic Substrate) preinc->initiate incubate Incubation (30-60 min @ 37°C) initiate->incubate develop Stop & Develop Signal (Add Developer Solution) incubate->develop measure Measure Fluorescence (Plate Reader) develop->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Classification of Featured HDAC Inhibitors

Inhibitor_Classification Root HDAC Inhibitors Class1 Hydroxamic Acids Root->Class1 Class2 Short-Chain Fatty Acids Root->Class2 SAHA SAHA (Vorinostat) Class1->SAHA TSA Trichostatin A (TSA) Class1->TSA VPA Valproic Acid (VPA) Class2->VPA LB This compound Class2->LB

Caption: Logical classification of this compound among other HDAC inhibitors.

References

A Comparative Analysis of Gene Expression Changes Induced by Different Butyrate Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota from dietary fiber fermentation, is a key molecule in maintaining intestinal homeostasis. Its diverse biological activities, including the inhibition of histone deacetylases (HDACs), have made it a focal point in research for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions. However, the direct delivery of butyrate to the colon is challenging due to its rapid absorption in the upper gastrointestinal tract. This has led to the development of various butyrate donors, or prodrugs, designed to ensure targeted delivery and sustained release.

This guide provides a comparative analysis of the gene expression changes induced by two prominent butyrate donors: sodium butyrate and its triglyceride prodrug, tributyrin (B1683025) . By examining data from various in vitro and in vivo studies, we aim to provide a clear overview of their respective impacts on cellular and molecular pathways.

Data Presentation: A Comparative Overview of Gene Expression Changes

While direct head-to-head transcriptomic studies are limited, a comparative summary of key gene expression changes modulated by sodium butyrate and tributyrin can be compiled from multiple studies. The following table summarizes the observed effects on key genes and pathways. It is important to note that the experimental systems and conditions (cell lines, tissues, concentrations, and duration of treatment) may vary between studies.

Gene/Pathway Sodium Butyrate Tributyrin Biological Function References
Cell Cycle Regulation
p21 (CDKN1A)UpregulationImplied Upregulation (via butyrate release)Cell cycle arrest at G1/S phase[1][2]
Cyclins/CDKsDownregulationImplied Downregulation (via butyrate release)Promotes cell cycle progression[1]
Apoptosis
BAXUpregulationImplied Upregulation (via butyrate release)Pro-apoptotic[3]
BCL-2DownregulationImplied Downregulation (via butyrate release)Anti-apoptotic[4]
CaspasesActivationImplied Activation (via butyrate release)Execution of apoptosis[3]
Immune Modulation & Inflammation
NF-κB SignalingInhibitionImplied Inhibition (via butyrate release)Pro-inflammatory signaling[5][6]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-12)DownregulationImplied Downregulation (via butyrate release)Mediate inflammation[6]
Anti-inflammatory Cytokines (e.g., IL-10)UpregulationNot explicitly reportedSuppresses inflammation[6][7]
TLR4Upregulation (in broiler chickens)Upregulation (in broiler chickens)Pathogen recognition and inflammatory response
Growth & Proliferation
mTORUpregulation (in broiler chickens)Upregulation (in broiler chickens)Cell growth, proliferation, and survival
NBNUpregulation (in broiler chickens)Upregulation (in broiler chickens)DNA repair and genomic stability
Epigenetic Regulation
EZH2Not explicitly reportedDownregulation (in satellite cells)Histone methyltransferase, represses gene expression[8]

Experimental Protocols

The following sections detail representative experimental methodologies for assessing gene expression changes induced by butyrate donors.

Cell Culture and Treatment
  • Cell Lines: Human colorectal carcinoma cell lines (e.g., HCT116, HT-29, Caco-2) or other relevant cell types are commonly used.[9]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Treatment:

    • Sodium Butyrate: A stock solution of sodium butyrate is prepared in sterile water or culture medium and added to the cell culture at final concentrations typically ranging from 1 mM to 10 mM.[1]

    • Tributyrin: As tributyrin is an oil, it is often emulsified or dissolved in a suitable solvent (e.g., ethanol) before being added to the culture medium. Due to its hydrolysis to butyrate, the effective concentration is based on the release of butyrate molecules.

  • Incubation Time: The duration of treatment can vary from a few hours to several days (e.g., 24, 48, 72 hours) depending on the experimental endpoint.[9]

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from cultured cells or tissues using methods such as TRIzol reagent or commercially available RNA isolation kits, followed by DNase treatment to remove genomic DNA contamination.[1]

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.[10]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific genes, total RNA is reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Relative gene expression is typically calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[10]

  • Microarray Analysis: For global gene expression profiling, labeled cDNA or cRNA is hybridized to a microarray chip containing thousands of gene-specific probes. The fluorescence intensity of each probe is measured to determine the relative abundance of the corresponding mRNA.[1]

  • RNA Sequencing (RNA-seq): A more comprehensive and quantitative approach for transcriptome analysis. RNA-seq involves the construction of a cDNA library from the extracted RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome to quantify the expression level of each gene.[11]

Mandatory Visualization

Signaling Pathways

The primary mechanism of action for butyrate, released from both sodium butyrate and tributyrin, is the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of numerous genes involved in key cellular processes.

Butyrate_Signaling cluster_donors Butyrate Donors cluster_cell Target Cell cluster_outcomes Cellular Outcomes sodium_butyrate Sodium Butyrate butyrate Butyrate sodium_butyrate->butyrate Direct Dissociation tributyrin Tributyrin tributyrin->butyrate Lipase Hydrolysis hdac HDAC Inhibition butyrate->hdac histone_acetylation Histone Hyperacetylation hdac->histone_acetylation Inhibits Deacetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression cell_cycle_arrest Cell Cycle Arrest (e.g., ↑p21) gene_expression->cell_cycle_arrest apoptosis Apoptosis (e.g., ↑BAX, ↓BCL-2) gene_expression->apoptosis inflammation Reduced Inflammation (e.g., ↓NF-κB) gene_expression->inflammation

Caption: General signaling pathway of butyrate donors leading to altered gene expression.

Butyrate also interacts with G protein-coupled receptors (GPCRs), such as GPR109A, which can mediate some of its anti-inflammatory effects, including the suppression of NF-κB signaling.[4]

Butyrate_NFkB_Pathway butyrate Butyrate gpr109a GPR109A butyrate->gpr109a ikb_degradation IκBα Degradation gpr109a->ikb_degradation Inhibits nf_kb NF-κB (p65/p50) ikb_degradation->nf_kb Prevents Release nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) nf_kb->inflammatory_genes Activates

Caption: Butyrate-mediated inhibition of the NF-κB inflammatory pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative analysis of gene expression changes induced by different butyrate donors.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., HCT116) treatment Treatment Groups cell_culture->treatment control Control (Vehicle) sodium_butyrate Sodium Butyrate tributyrin Tributyrin rna_extraction RNA Extraction control->rna_extraction sodium_butyrate->rna_extraction tributyrin->rna_extraction gene_expression_profiling Gene Expression Profiling (RNA-seq or Microarray) rna_extraction->gene_expression_profiling data_analysis Bioinformatic Analysis (DEG, Pathway Analysis) gene_expression_profiling->data_analysis validation Validation (qRT-PCR) data_analysis->validation comparison Comparative Analysis of Gene Expression Changes validation->comparison

Caption: A standard experimental workflow for comparative gene expression analysis.

Conclusion

Both sodium butyrate and its prodrug tributyrin exert profound effects on gene expression, primarily through the inhibition of HDACs. This leads to widespread changes in cellular processes, including cell cycle arrest, induction of apoptosis, and modulation of inflammatory responses. While sodium butyrate provides a direct source of butyrate in vitro, tributyrin offers a more stable and potentially more efficient delivery mechanism in vivo, which may lead to differences in the magnitude and duration of gene expression changes in a physiological context. The available data suggests that both compounds fundamentally trigger similar downstream pathways once butyrate is released. However, further direct comparative transcriptomic studies under identical experimental conditions are necessary to fully elucidate the nuanced differences in their gene regulatory profiles. This will be crucial for the rational design of butyrate-based therapeutic strategies.

References

A Head-to-Head Comparison of Lysine Butyrate and Sodium Butyrate on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lysine (B10760008) butyrate (B1204436) and sodium butyrate, focusing on their effects on the gut microbiota. The information presented is supported by experimental data from publicly available research, offering insights into their potential as therapeutic agents for modulating the gut microbiome.

Executive Summary

Butyrate, a short-chain fatty acid (SCFA), is a crucial metabolite produced by the gut microbiota and plays a significant role in maintaining intestinal homeostasis. Its salt forms, such as sodium butyrate and the more recently explored lysine butyrate, are under investigation for their therapeutic potential. While both compounds deliver butyrate to the gut, their distinct cationic components—sodium and lysine—may lead to differential effects on the gut microbiota and host physiology. This guide synthesizes available data to compare their performance, with a focus on bioavailability and impact on microbial composition.

Pharmacokinetic Profile: A Comparative Overview

A recent human clinical trial provides a direct comparison of the pharmacokinetic profiles of this compound and sodium butyrate. The study highlights that this compound exhibits certain pharmacokinetic advantages over sodium butyrate.

Pharmacokinetic ParameterThis compound (LysB)Sodium Butyrate (NaB)Tributyrin (TB)Key Findings
Cmax (µg/mL) 4.53 ± 7.562.51 ± 4.130.91 ± 1.65LysB and NaB had a significantly greater Cmax than TB. LysB showed a 180% greater Cmax than NaB.[1]
Tmax (min) 20.0 ± 0.022.5 ± 7.9151.5 ± 21.7LysB and NaB had a significantly lower Tmax than TB, indicating faster absorption.[1]
AUC₀₋₂₁₀ (µg/mL/min) 189 ± 306144 ± 214108 ± 190LysB and NaB had a significantly greater AUC than TB, suggesting higher overall bioavailability.[1]

Table 1: Comparative Pharmacokinetics of Butyrate Formulations. Data is presented as mean ± standard deviation.

Impact on Gut Microbiota Composition

Direct head-to-head studies on the impact of this compound versus sodium butyrate on the gut microbiota are currently limited. However, by examining studies on each compound individually, as well as the influence of lysine supplementation, we can infer their potential comparative effects.

Sodium Butyrate: A Modulator of Gut Microbiota

Studies in various animal models have demonstrated the ability of sodium butyrate to modulate the gut microbiota, generally promoting a healthier microbial composition.

Animal ModelKey Findings on Gut MicrobiotaReference Study
Broilers Altered microbial community structure, though alpha diversity was not significantly affected.[2]Zou et al., 2019
Weaned Piglets Increased abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium.[3]Jiang et al., 2021
Mice (Lupus Model) Increased the abundance of Firmicutes and reduced Bacteroidetes, ameliorating gut dysbiosis.[4]Zhang et al., 2020

Table 2: Effects of Sodium Butyrate on Gut Microbiota in Animal Models.

This compound: Potential for a Dual-Action Effect

While direct evidence is scarce, the effects of this compound on the gut microbiota can be hypothesized based on the known impacts of both lysine and butyrate. Lysine itself can be fermented by gut bacteria to produce butyrate.[5] This suggests that this compound may not only deliver butyrate directly but also serve as a substrate for further butyrate production by the microbiota.

Studies on lysine supplementation have shown it can influence gut microbial composition. For instance, dietary lysine restriction in piglets was found to enhance the abundance of Actinobacteria, Saccharibacteria, and Synergistetes.[6] Conversely, a diet with ε-polylysine in mice led to an increase in Bacteroidetes and a decrease in Firmicutes.[7] These findings suggest that the lysine component of this compound could independently modulate the gut microbiota, potentially leading to a different outcome compared to sodium butyrate.

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the effects of butyrate on the gut microbiota.

Animal Studies and Sample Collection
  • Animal Models: Common models include mice, rats, piglets, and broilers. Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity.

  • Dietary Supplementation: this compound or sodium butyrate is administered as a supplement to the standard diet at specified concentrations. A control group receives the basal diet without supplementation.

  • Fecal Sample Collection: Fecal samples are collected at predetermined time points throughout the study. Samples are immediately frozen and stored at -80°C for subsequent microbiota and metabolite analysis.

16S rRNA Gene Sequencing for Microbiota Analysis

This technique is widely used to profile the taxonomic composition of the gut microbiota.[3][8]

  • DNA Extraction: Total genomic DNA is extracted from fecal samples using commercial kits, often involving a bead-beating step to lyse bacterial cells.

  • PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.

  • Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput platform, such as Illumina MiSeq.

  • Data Analysis: The sequencing reads are processed using bioinformatics pipelines like QIIME or DADA2. This involves quality filtering, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs) or operational taxonomic units (OTUs). Taxonomic assignment is performed by comparing the sequences against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are then conducted to assess within-sample diversity and between-sample community differences, respectively.

Signaling Pathways and Visualizations

Butyrate exerts its biological effects through various signaling pathways. The diagrams below, generated using the DOT language, illustrate a key experimental workflow and two major signaling pathways influenced by butyrate.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis & Outcomes Animal_Model Animal Model (e.g., Mice) Control_Group Control Group (Basal Diet) Lysine_Butyrate_Group This compound Group Sodium_Butyrate_Group Sodium Butyrate Group Dietary_Supplementation Dietary Supplementation Control_Group->Dietary_Supplementation Lysine_Butyrate_Group->Dietary_Supplementation Sodium_Butyrate_Group->Dietary_Supplementation Fecal_Sample_Collection Fecal Sample Collection Dietary_Supplementation->Fecal_Sample_Collection DNA_Extraction DNA Extraction Fecal_Sample_Collection->DNA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics Microbiota_Composition Microbiota Composition Bioinformatics->Microbiota_Composition Diversity_Analysis Alpha & Beta Diversity Bioinformatics->Diversity_Analysis Statistical_Comparison Statistical Comparison Microbiota_Composition->Statistical_Comparison Diversity_Analysis->Statistical_Comparison

Caption: Experimental workflow for comparing the effects of this compound and sodium butyrate on gut microbiota.

HDAC_Inhibition_Pathway Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin->Gene_Expression

Caption: Butyrate's mechanism of action via Histone Deacetylase (HDAC) inhibition.

GPCR_Signaling_Pathway Butyrate Butyrate GPCR G-Protein Coupled Receptors (GPR41, GPR43, GPR109A) Butyrate->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, cAMP) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., anti-inflammatory effects, hormone secretion) Signaling_Cascade->Cellular_Response

Caption: Butyrate's signaling through G-Protein Coupled Receptors (GPCRs).

Conclusion

Current evidence suggests that both this compound and sodium butyrate are effective carriers of butyrate, with this compound demonstrating superior pharmacokinetic properties in terms of peak plasma concentration and rate of absorption. While sodium butyrate has been shown to beneficially modulate the gut microbiota in animal studies, the specific effects of this compound remain an area for further investigation. The potential for lysine to be independently metabolized by the gut microbiota into butyrate presents an intriguing possibility for a dual-action mechanism that could differentiate its effects from those of sodium butyrate.

For researchers and drug development professionals, these findings underscore the need for direct comparative studies investigating the impact of these two butyrate salts on the composition and function of the gut microbiota. Such studies will be crucial in determining the optimal formulation for therapeutic applications aimed at harnessing the benefits of butyrate for gut health.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Lysine Butyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of lysine (B10760008) butyrate (B1204436), a compound of interest in pharmaceutical and biological research, is crucial for understanding its pharmacokinetic profile, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), are two of the most powerful analytical techniques for this purpose. The selection between these methods depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

This guide provides an objective comparison of HPLC and LC-MS/MS for the analysis of lysine butyrate. It outlines typical performance benchmarks, detailed experimental protocols, and a standard workflow for cross-method validation, providing researchers, scientists, and drug development professionals with the data needed to select the appropriate analytical technique.

Quantitative Performance Comparison

The choice between HPLC and LC-MS for analyzing this compound is often dictated by the assay's specific needs. While HPLC can offer a robust and cost-effective solution for routine analyses, LC-MS provides superior sensitivity and specificity, making it the ideal choice for detecting trace levels and for analysis in complex biological matrices.[1] The table below summarizes typical performance parameters for the quantification of lysine and its metabolites by HPLC with fluorescence or UV detection and LC-tandem Mass Spectrometry (LC-MS/MS). The data presented are representative values derived from various validation studies.[1]

Performance ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Linearity (R²) ≥ 0.999[1]> 0.99[1][2]
Accuracy (% Recovery) 92% (± 2%) - 102.0%[1][3][4]80.4% - 104.5%[1][5]
Precision (% RSD) < 2.0%[1]< 15%[1]
Limit of Detection (LOD) < 1.24 µM[3][4]1.6 - 15 nM[1][2]
Limit of Quantitation (LOQ) < 4.14 µM[3][4]6.1 - 25.33 nM[1][2]
Selectivity GoodExcellent[1]
Matrix Effect Low to ModerateCan be significant, requires careful management[1]
Cost LowerHigher[1]
Throughput HighModerate to High[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of lysine-related compounds by HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is based on a validated method for lysine quantification in biological samples, which would be adapted for this compound.[3][6] Derivatization is required as lysine and its derivatives often lack a native chromophore for UV absorbance or fluorescence.

  • Sample Preparation & Derivatization:

    • Prepare samples in an appropriate buffer (e.g., phosphate-buffered saline for biological mimics or Li₂CO₃ buffer).[3]

    • For derivatization, mix the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to yield a fluorescent product.

    • Incubate the mixture for a short, controlled period (e.g., 1-2 minutes) at room temperature before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.[3]

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile (B52724).

    • Mobile Phase B: Sodium acetate (B1210297) buffer with tetrahydrofuran.

    • Gradient Elution: A gradient program designed to separate the derivatized this compound from other sample components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for the OPA-derivatized analyte (e.g., Ex: 340 nm, Em: 455 nm).

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective method suitable for quantifying this compound in complex matrices like plasma.[2]

  • Sample Preparation:

    • Perform a protein precipitation step for plasma samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., isotopically labeled this compound).

    • Vortex and centrifuge the samples at high speed (e.g., 18,000 x g) to pellet the precipitated proteins.[7]

    • Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[8]

  • LC Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

    • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 100% acetonitrile with 0.1% formic acid.[2]

    • Gradient Elution: A typical gradient might start at 2% B, ramp to 60-90% B over several minutes, hold, and then re-equilibrate.[2]

    • Flow Rate: 0.4 - 0.8 mL/min.[2]

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.[2]

  • MS/MS Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ABSciex 5500 Qtrap).[2]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Ion Spray Voltage: 5.5 kV.[2]

    • Source Temperature: 650°C.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would be optimized for both this compound and its internal standard.

Methodology and Workflow Visualization

A cross-validation workflow is critical to ensure that an analytical method is reliable and that its performance is well-understood. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep 1. Sample Handling cluster_hplc 2A. HPLC-UV/FLD Analysis cluster_ms 2B. LC-MS/MS Analysis cluster_validation 3. Cross-Validation Sample Biological Sample Collection (e.g., Plasma, Tissue) Prep Sample Preparation (Homogenization, Protein Precipitation) Sample->Prep IS Internal Standard Spiking Prep->IS Split Sample Aliquoting IS->Split Deriv Derivatization (e.g., OPA) Split->Deriv LC LC Separation (Reversed-Phase C18) Split->LC HPLC HPLC Separation (Reversed-Phase C18) Deriv->HPLC Detect_HPLC UV or Fluorescence Detection HPLC->Detect_HPLC Data_HPLC Data Acquisition & Quantification (HPLC) Detect_HPLC->Data_HPLC Compare Results Comparison (Correlation & Bias Assessment) Data_HPLC->Compare MS Mass Spectrometry (ESI+, MRM Detection) LC->MS Data_MS Data Acquisition & Quantification (LC-MS/MS) MS->Data_MS Data_MS->Compare Report Final Method Validation Report Compare->Report

Cross-validation workflow for HPLC and LC-MS/MS methods.

References

Replicating Published Findings on Butyrate's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the anti-cancer effects of butyrate (B1204436), with a focus on its action as a histone deacetylase (HDAC) inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Data Presentation: Comparative Effects of Sodium Butyrate on Cancer Cells

The anti-proliferative and pro-apoptotic effects of sodium butyrate have been observed in various cancer cell lines, particularly in colorectal cancer. The following tables summarize key quantitative data from published studies.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Sodium Butyrate in Colorectal Cancer Cell Lines

Cell LineTime PointIC50 (mM)Reference
HCT-11624h1.14[2]
48h0.83[2]
72h0.86[2]
HT-2948h2.42[2]
72h2.15[2]
Caco-272h2.15[2]

Table 2: Effects of Sodium Butyrate on Cell Viability, Apoptosis, and Gene Expression in HCT-116 Colorectal Cancer Cells

Treatment Concentration (mM)Effect on Cell ViabilityEffect on ApoptosisKey Gene Expression ChangesReference
5Significant reductionInduction of nuclear condensation and fragmentationIncreased expression of pro-apoptotic genes (BAX, CASP3, PUMA); Decreased expression of anti-apoptotic (BCL-2, MCL-1) and cell division (PCNA, Ki-67) genes[3]
10Dose-dependent reductionIncreased apoptosis detected by flow cytometryModulation of ERK and sphingosine (B13886) kinase 2 pathways[4]
20Further reduction--[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments used to assess the anti-cancer effects of butyrate.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity and viability of cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sodium Butyrate solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of sodium butyrate (e.g., 0, 1, 2, 5, 10, 20 mM) for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of butyrate's anti-cancer action and a typical experimental workflow.

Butyrate_Signaling_Pathway Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histones Histones STAT1 STAT1 Acetylation Butyrate->STAT1 Promotes HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Prevents deacetylation of GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) ↑ GeneExpression->p21 cMyc c-Myc ↓ GeneExpression->cMyc Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S phase) p21->CellCycleArrest Proliferation Inhibition of Proliferation cMyc->Proliferation CellCycleArrest->Proliferation PDL1 PD-L1 Expression ↓ STAT1->PDL1 ImmuneEvasion Decreased Immune Evasion PDL1->ImmuneEvasion ImmuneEvasion->Apoptosis

Caption: Butyrate's anti-cancer mechanism via HDAC inhibition.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HCT-116) start->cell_culture treatment Treatment with Lysine (B10760008) Butyrate / Sodium Butyrate cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (e.g., Western Blot for p21, c-Myc) treatment->protein_analysis data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing anti-cancer effects.

References

A Comparative Guide to the Cellular Metabolomics of Lysine Butyrate and Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of lysine (B10760008) butyrate (B1204436) versus other common short-chain fatty acids (SCFAs) such as sodium butyrate, propionate, and acetate (B1210297). While direct comparative cellular metabolomics data for lysine butyrate is limited in publicly available literature, this document synthesizes pharmacokinetic data and known metabolic pathways to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound is a salt composed of the essential amino acid lysine and the short-chain fatty acid butyrate. Emerging pharmacokinetic data suggests that this formulation may offer advantages in terms of butyrate bioavailability compared to other forms like sodium butyrate and tributyrin (B1683025). The metabolic impact of this compound at a cellular level is hypothesized to be a combination of the effects of both butyrate and lysine, potentially leading to unique metabolic reprogramming compared to other SCFAs. Butyrate is a well-known histone deacetylase (HDAC) inhibitor and a primary energy source for colonocytes, while lysine plays a crucial role in protein synthesis and can be catabolized to enter the tricarboxylic acid (TCA) cycle. The co-delivery of these two molecules could have synergistic effects on cellular energy metabolism and signaling pathways.

Comparative Pharmacokinetics

A recent human clinical study provides the most direct quantitative comparison of different butyrate formulations. The study compared the pharmacokinetic profiles of this compound, sodium butyrate, and tributyrin after oral ingestion.

Table 1: Comparative Pharmacokinetics of Butyrate Formulations [1][2]

Pharmacokinetic ParameterThis compoundSodium ButyrateTributyrin
Peak Plasma Concentration (Cmax) 4.53 µg/mL2.51 µg/mL0.91 µg/mL
Time to Peak Concentration (Tmax) 20.0 min22.5 min51.5 min
Area Under the Curve (AUC) 189 µg/mL/min144 µg/mL/min108 µg/mL/min

Data from a randomized, three-arm, crossover clinical study in ten healthy men.[2]

These findings indicate that this compound results in a significantly higher and faster elevation of butyrate levels in the bloodstream compared to sodium butyrate and tributyrin.[1] This enhanced bioavailability may lead to more pronounced systemic effects.

Cellular Metabolism of Butyrate and Other SCFAs

Butyrate, propionate, and acetate are the most abundant SCFAs produced by gut microbial fermentation of dietary fiber. They play crucial roles in cellular metabolism and signaling.

Table 2: Comparative Metabolic Functions of Common SCFAs

Metabolic FunctionButyratePropionateAcetate
Primary Energy Source Preferred energy source for colonocytes.[3]Primarily utilized by the liver for gluconeogenesis.[4]Enters systemic circulation and is used by peripheral tissues.[4]
HDAC Inhibition Most potent inhibitor among SCFAs.[3]Weaker inhibitor than butyrate.[5]Weaker inhibitor than butyrate.[5]
GPCR Signaling Binds to GPR41 and GPR109A.[3]Binds to GPR41 and GPR43.[3]Preferentially binds to GPR43.[3]
Key Metabolic Pathways Beta-oxidation in mitochondria, histone acetylation.[3]Gluconeogenesis in the liver.[4]Substrate for lipogenesis and cholesterol synthesis.

The Potential Metabolic Contribution of Lysine

The lysine component of this compound is an essential amino acid with its own distinct metabolic and signaling roles. Upon dissociation, lysine can independently influence cellular processes.

Key Metabolic Roles of Lysine:

  • Protein Synthesis: As a fundamental building block of proteins, lysine availability is critical for cell growth and proliferation.

  • TCA Cycle Intermediate: Lysine can be catabolized through several pathways, ultimately yielding acetyl-CoA, which enters the TCA cycle for energy production.[6]

  • Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for beta-oxidation.

  • Signaling Pathways: Lysine has been shown to activate the mTORC1 pathway, a central regulator of cell growth and metabolism.[7]

The co-administration of lysine with butyrate could therefore lead to a unique metabolic phenotype where cells have an enhanced supply of both a primary energy substrate (butyrate) and an anaplerotic substrate for the TCA cycle (from lysine), alongside influences on key growth signaling pathways.

Experimental Protocols

General Protocol for In Vitro SCFA Treatment and Metabolite Extraction
  • Cell Culture:

    • Select an appropriate cell line (e.g., Caco-2 for intestinal epithelium, HepG2 for hepatocytes).

    • Culture cells to 80-90% confluency in standard growth medium.

  • SCFA Treatment:

    • Prepare stock solutions of this compound, sodium butyrate, sodium propionate, and sodium acetate in the appropriate cell culture medium.

    • Treat cells with equimolar concentrations of each SCFA for a defined period (e.g., 24 hours). Include an untreated control.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol for SCFA Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for SCFA analysis.

  • Sample Preparation and Derivatization:

    • To an aliquot of the metabolite extract, add an internal standard solution (e.g., deuterated butyrate).

    • Acidify the sample to protonate the SCFAs.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Derivatize the dried residue to increase volatility and improve chromatographic separation. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for targeted analysis.

Visualizations

Signaling Pathways

SCFA_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus This compound This compound GPR41 GPR41 This compound->GPR41 GPR109A GPR109A This compound->GPR109A mTORC1_receptor Amino Acid Transporters This compound->mTORC1_receptor HDAC HDAC Inhibition This compound->HDAC Butyrate TCA_Cycle TCA Cycle This compound->TCA_Cycle Lysine & Butyrate Sodium Butyrate Sodium Butyrate Sodium Butyrate->GPR41 Sodium Butyrate->GPR109A Sodium Butyrate->HDAC Butyrate Sodium Butyrate->TCA_Cycle Butyrate Propionate Propionate Propionate->GPR41 GPR43 GPR43 Propionate->GPR43 Acetate Acetate Acetate->GPR43 Gene_Expression Altered Gene Expression GPR41->Gene_Expression GPR43->Gene_Expression GPR109A->Gene_Expression mTORC1 mTORC1 Activation mTORC1_receptor->mTORC1 Lysine HDAC->Gene_Expression Energy_Metabolism Energy Metabolism TCA_Cycle->Energy_Metabolism Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Comparative signaling pathways of this compound and other SCFAs.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Metabolomic Analysis Cell_Culture 1. Cell Culture (e.g., Caco-2) SCFA_Treatment 2. SCFA Treatment (this compound, Na-Butyrate, Propionate, Acetate) Cell_Culture->SCFA_Treatment Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) SCFA_Treatment->Metabolite_Extraction Derivatization 4. Derivatization (for GC-MS) Metabolite_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis (Metabolite Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for comparative metabolomics of SCFA-treated cells.

Logical Relationships

Logical_Relationships This compound This compound Butyrate Butyrate This compound->Butyrate Lysine Lysine This compound->Lysine Enhanced_Bioavailability Enhanced Bioavailability This compound->Enhanced_Bioavailability HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Energy_Metabolism Energy Metabolism (TCA Cycle) Butyrate->Energy_Metabolism Signaling_Modulation Signaling Modulation (GPCRs, mTORC1) Butyrate->Signaling_Modulation Lysine->Energy_Metabolism Lysine->Signaling_Modulation Other_SCFAs Other SCFAs (Propionate, Acetate) Other_SCFAs->Energy_Metabolism Other_SCFAs->Signaling_Modulation Cellular_Effects Unique Cellular Effects Enhanced_Bioavailability->Cellular_Effects HDAC_Inhibition->Cellular_Effects Energy_Metabolism->Cellular_Effects Signaling_Modulation->Cellular_Effects

Caption: Logical relationships of this compound's potential metabolic impact.

References

Validating the therapeutic potential of lysine butyrate in different disease models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lysine (B10760008) butyrate's performance against other butyrate (B1204436) formulations and alternative therapies in various disease models. The information is compiled from preclinical and clinical studies to assist in evaluating its therapeutic potential.

Executive Summary

Butyrate, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a key molecule in maintaining intestinal homeostasis and has demonstrated therapeutic promise in a range of diseases. Lysine butyrate, a salt form of butyrate, offers potential advantages in terms of palatability and delivery. This guide delves into the comparative pharmacokinetics and therapeutic efficacy of this compound in inflammatory diseases, cancer, and metabolic disorders, supported by experimental data and protocols.

Pharmacokinetic Profile: this compound vs. Other Butyrate Formulations

A key factor in the therapeutic efficacy of any compound is its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion. A recent human clinical trial directly compared the pharmacokinetic parameters of this compound, sodium butyrate, and tributyrin (B1683025) (a prodrug of butyrate).

Table 1: Pharmacokinetic Comparison of Butyrate Formulations in Healthy Men [1][2][3]

ParameterThis compoundSodium ButyrateTributyrin
Maximum Concentration (Cmax) 4.53 ± 7.56 µg/mL2.51 ± 4.13 µg/mL0.91 ± 1.65 µg/mL
Time to Maximum Concentration (Tmax) 20.0 ± 0.0 min22.5 ± 7.91 min51.5 ± 21.7 min
Area Under the Curve (AUC) 189 ± 306 µg/mL/min144 ± 214 µg/mL/min108 ± 190 µg/mL/min

Data are presented as mean ± standard deviation. Each product delivered 786 mg of butyric acid.

The data clearly indicates that this compound and sodium butyrate exhibit greater bioavailability and more rapid systemic appearance compared to tributyrin.[1][3] this compound demonstrated the highest peak plasma concentration (Cmax) and the fastest time to reach it (Tmax).[1][2][3] One report highlighted that this compound achieved a 500% greater Cmax than tributyrin and a 180% greater Cmax than sodium butyrate.[4] This suggests that for applications requiring rapid and high systemic levels of butyrate, this compound may be a superior choice.

Experimental Protocol: Human Pharmacokinetic Study

Objective: To compare the pharmacokinetic parameters of this compound, sodium butyrate, and tributyrin.

Study Design: A randomized, three-arm, crossover clinical trial was conducted with ten healthy men.

Intervention: Participants ingested a single dose of each butyrate product, delivering a total of 786 mg of butyric acid, on separate visits.[1][2][3]

Data Collection: Serum butyrate concentrations were measured at baseline and at 20, 45, 90, 150, and 210 minutes post-ingestion.

Pharmacokinetic Analysis: The area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated from the serum concentration-time data.[1][2][3]

Pharmacokinetic_Study_Workflow cluster_recruitment Recruitment & Screening cluster_intervention Intervention (Crossover Design) cluster_data_collection Data Collection cluster_analysis Analysis Recruitment Recruit 10 Healthy Men Screening Screening Visit Recruitment->Screening Randomization Randomize to Treatment Order Screening->Randomization Visit1 Visit 1: Ingest Butyrate Product A Randomization->Visit1 Visit2 Visit 2: Ingest Butyrate Product B Randomization->Visit2 Visit3 Visit 3: Ingest Butyrate Product C Randomization->Visit3 BloodSampling Serial Blood Sampling (0, 20, 45, 90, 150, 210 min) Visit1->BloodSampling Visit2->BloodSampling Visit3->BloodSampling ButyrateAnalysis Analyze Serum Butyrate Concentration BloodSampling->ButyrateAnalysis PK_Modeling Pharmacokinetic Modeling (AUC, Cmax, Tmax) ButyrateAnalysis->PK_Modeling

Figure 1: Experimental workflow for the comparative pharmacokinetic study.

Therapeutic Potential in Disease Models

While direct head-to-head efficacy studies of this compound against other treatments are limited, we can infer its potential by examining the effects of other butyrate salts in various disease models.

Inflammatory Bowel Disease (IBD)

Butyrate is a primary energy source for colonocytes and has well-documented anti-inflammatory properties, making it a promising therapeutic agent for IBD.[5]

Table 2: Efficacy of Butyrate in Experimental Colitis Models

TreatmentModelKey Findings
Sodium Butyrate DSS-induced colitis in miceAlleviated gut inflammation, reduced leakiness of colonic epithelium by restoring tight-junction proteins.[6][7]
Sodium Butyrate DSS-induced colitis in miceDecreased Disease Activity Index (DAI), restored colon length.[8]
Butyrate (general) DSS-induced colitis in miceEffectively alleviated UC symptoms including bloody stools, weight loss, and colon shortening.[9]
Sodium Butyrate + 5-ASA Refractory distal ulcerative colitis in humansMarked clinical and endoscopical improvement.[10]

Studies have shown that oral supplementation with sodium butyrate can decrease colitis scores and prevent body weight loss in mouse models of colitis.[5] Furthermore, in a clinical setting, the combination of sodium butyrate with the standard IBD drug mesalamine (5-ASA) has shown synergistic effects in improving symptoms and endoscopic appearance in patients with ulcerative colitis.[11] Given the superior pharmacokinetic profile of this compound, it is plausible that it could offer at least comparable, if not enhanced, therapeutic benefits in IBD.

Objective: To induce colitis in mice to model human ulcerative colitis and evaluate the therapeutic effect of butyrate.

Model: Dextran sulfate (B86663) sodium (DSS) is administered to mice in their drinking water (typically 2.5-5% solution) for a period of 5-7 days to induce acute colitis.[12][13] Chronic colitis can be induced by repeated cycles of DSS administration.[13]

Treatment: Sodium butyrate is often administered in the drinking water (e.g., 0.5% solution) or via oral gavage at varying concentrations (e.g., 300, 600, 1200 mg/kg).[6][9]

Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon length is measured, and histological analysis of the colon is performed to assess inflammation and tissue damage.[6][8][9]

DSS_Colitis_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment DSS_Admin Administer DSS in Drinking Water Butyrate_Admin Administer Butyrate (e.g., in drinking water or gavage) DSS_Admin->Butyrate_Admin Control_Group Control Group (DSS only) DSS_Admin->Control_Group Daily_Monitoring Daily Monitoring: - Weight Loss - Stool Consistency - Rectal Bleeding Butyrate_Admin->Daily_Monitoring Control_Group->Daily_Monitoring Endpoint_Analysis Endpoint Analysis: - Colon Length - Histology Daily_Monitoring->Endpoint_Analysis Daily_Monitoring->Endpoint_Analysis

Figure 2: General experimental workflow for the DSS-induced colitis model.
Cancer

Butyrate has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, particularly colorectal cancer cells.[14] Its primary mechanism of action is through the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that promote cell cycle arrest and cell death.

Table 3: Anti-Cancer Effects of Butyrate in Colorectal Cancer Cell Lines

Cell LineTreatmentKey Findings
HCT116 Sodium ButyrateInhibited cell proliferation and induced apoptosis in a dose-dependent manner.[14]
HCT116, SW480, HCT-8 Sodium Butyrate + Oxaliplatin (B1677828)Synergistic effect in inhibiting cell proliferation, migration, and invasion.[15]
Multiple CRC cell lines ButyrateInhibited glycolysis, a key metabolic pathway in cancer cells.[16]

In vitro studies have demonstrated that sodium butyrate can synergize with conventional chemotherapy drugs like oxaliplatin to enhance their anti-cancer effects in colorectal cancer cells.[15] The superior bioavailability of this compound could potentially translate to a more potent anti-cancer effect in vivo.

Objective: To assess the effect of butyrate on the viability and proliferation of cancer cells.

Method: Cancer cell lines (e.g., HCT116) are cultured in the presence of varying concentrations of butyrate for different time points (e.g., 24, 48, 72 hours).

Assays:

  • MTT or CCK-8 Assay: To measure cell viability and proliferation.

  • Flow Cytometry: To analyze apoptosis by staining with Annexin V and propidium (B1200493) iodide.

  • Western Blotting: To detect changes in the expression of proteins involved in cell cycle regulation and apoptosis (e.g., p21, caspases).

Signaling_Pathway Butyrate Butyrate HDAC HDAC Butyrate->HDAC Histones Histones HDAC->Histones GeneExpression Altered Gene Expression Histones->GeneExpression p21 p21 (CDK inhibitor) GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 3: Simplified signaling pathway of butyrate's anti-cancer effects.
Metabolic Disorders

Butyrate has also been investigated for its role in metabolic health, with studies suggesting it can improve insulin (B600854) sensitivity and glucose homeostasis.

Table 4: Comparative Effects of Sodium Butyrate and Metformin (B114582) in a Type 2 Diabetes Rat Model [17]

ParameterSodium Butyrate (400 mg/kg)Metformin (150 mg/kg)
Plasma Glucose Significantly reducedSignificantly reduced
HbA1c Significantly reducedSignificantly reduced
Insulin Resistance Significantly reducedSignificantly reduced
Dyslipidemia Significantly reducedSignificantly reduced

A comparative study in a rat model of type 2 diabetes found that sodium butyrate treatment significantly reduced plasma glucose, HbA1c, insulin resistance, and dyslipidemia, with effects comparable to the first-line anti-diabetic drug metformin.[17] These findings suggest that butyrate, and potentially this compound due to its favorable pharmacokinetics, could be a valuable therapeutic agent for metabolic disorders. In another study, butyrate was shown to reduce glucose consumption in both normal and malignant cells.[16]

Objective: To measure the effect of a compound on glucose uptake in cells.

Method: Cells (e.g., muscle cells, adipocytes) are treated with the test compound (e.g., butyrate, metformin). Radiolabeled glucose (e.g., ³H-2-deoxy-D-glucose) is then added to the culture medium.

Measurement: After a defined incubation period, the cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This provides a direct measure of glucose uptake.

Conclusion

The available evidence suggests that this compound is a promising therapeutic agent with a superior pharmacokinetic profile compared to other butyrate formulations like sodium butyrate and tributyrin. While direct comparative efficacy data is still emerging, the well-documented therapeutic effects of butyrate in preclinical models of inflammatory diseases, cancer, and metabolic disorders, coupled with the enhanced bioavailability of this compound, strongly support its further investigation and development as a novel therapeutic. Future studies should focus on head-to-head comparisons of this compound with existing therapies in relevant disease models to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Neuroprotective Effects of Lysine Butyrate and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of lysine (B10760008) butyrate (B1204436) against other well-established histone deacetylase (HDAC) inhibitors, namely sodium butyrate, valproic acid (VPA), and trichostatin A (TSA). The information presented is collated from preclinical studies to assist in the evaluation of these compounds for further research and development in the context of neurodegenerative diseases.

Executive Summary

Lysine butyrate, a salt of the short-chain fatty acid butyrate and the amino acid lysine, is emerging as a potential neuroprotective agent. Its primary mechanism of action is believed to be through the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity has been implicated in the pathology of several neurodegenerative disorders. This guide benchmarks the neuroprotective profile of this compound against other known HDAC inhibitors, providing available quantitative data, outlining experimental methodologies, and visualizing key cellular pathways.

Comparative Analysis of Neuroprotective Compounds

The neuroprotective effects of this compound and other HDAC inhibitors are attributed to several shared mechanisms, including the modulation of gene expression, reduction of neuroinflammation, and inhibition of apoptotic pathways.

This compound and Sodium Butyrate: As sources of the active moiety, butyrate, both compounds are pan-HDAC inhibitors. A recent pharmacokinetic study demonstrated that this compound and sodium butyrate exhibit greater bioavailability and more rapid systemic appearance compared to tributyrin, another butyrate prodrug.[1][2] Specifically, this compound showed a significantly higher maximum plasma concentration (Cmax) compared to both sodium butyrate and tributyrin, suggesting it may achieve therapeutic concentrations more effectively.[3]

Valproic Acid (VPA): A well-established anticonvulsant and mood stabilizer, VPA is also a known HDAC inhibitor with demonstrated neuroprotective effects in various models of neuronal injury.[4]

Trichostatin A (TSA): A potent and specific reversible inhibitor of class I and II HDACs, TSA is a valuable research tool for studying the role of histone acetylation in cellular processes, including neuroprotection.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of the pharmacokinetic parameters and neuroprotective efficacy of these compounds.

Table 1: Pharmacokinetic Comparison of Butyrate Formulations

CompoundCmax (µg/mL)Tmax (min)AUC0-210 (µg/mL/min)Bioavailability ComparisonReference
This compound 4.53 ± 7.5620.0 ± 0.0189 ± 306Significantly greater than Tributyrin[1][2]
Sodium Butyrate 2.51 ± 4.1322.5 ± 7.91144 ± 214Significantly greater than Tributyrin[1][2]
Tributyrin 0.91 ± 1.6551.5 ± 21.7108 ± 190Lower than this compound and Sodium Butyrate[1][2]

Data from a randomized, three-arm, crossover clinical trial in ten male participants. Each product delivered 786 mg of butyric acid.[1][2]

Table 2: Comparative Neuroprotective Efficacy of HDAC Inhibitors

CompoundModel SystemNeuroprotective EffectKey FindingsReference
Sodium Butyrate Purified rat retinal ganglion cellsIncreased cell survival to 188% of control at 0.1 mMDelayed spontaneous cell death[5]
Valproic Acid Purified rat retinal ganglion cellsIncreased cell survival to 163% of control at 0.1 mMDelayed spontaneous cell death[5]
Trichostatin A Purified rat retinal ganglion cellsNo significant effect on cell survival at 0.5-1.0 nM; toxic at ≥5 nMNot neuroprotective in this model[5]
Sodium Butyrate SH-SY5Y cells (TNF-α induced)Attenuated cell death, inhibited NO production, and decreased iNOS and COX-2 expressionSuppressed neuroinflammation and apoptosis[6]
Valproic Acid Middle-aged female rats (ischemic stroke)Reduced infarct volume and improved sensory-motor functionPotent anti-inflammatory effects[7]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these HDAC inhibitors are mediated through complex signaling cascades. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing neuroprotection.

G cluster_extracellular Extracellular cluster_intracellular Intracellular HDAC_Inhibitors This compound Valproic Acid Trichostatin A HDAC HDAC HDAC_Inhibitors->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression BDNF_CREB ↑ BDNF, p-CREB Gene_Expression->BDNF_CREB NF_kB ↓ NF-κB Activation Gene_Expression->NF_kB Apoptosis_Modulation ↑ Bcl-2 / ↓ Bax, Caspase-3 Gene_Expression->Apoptosis_Modulation Neuroprotection Neuroprotection (↑ Neuronal Survival) BDNF_CREB->Neuroprotection NF_kB->Neuroprotection Reduces Inflammation Apoptosis_Modulation->Neuroprotection Inhibits Apoptosis

Signaling pathway of HDAC inhibitors in neuroprotection.

G cluster_assays 5. Assessment of Neuroprotection Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment 2. Pre-treatment with HDAC Inhibitor Cell_Culture->Compound_Treatment Neurotoxin_Exposure 3. Induction of Neurotoxicity (e.g., H₂O₂, MPP+) Compound_Treatment->Neurotoxin_Exposure Incubation 4. Incubation (24-48h) Neurotoxin_Exposure->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot qRT_PCR Gene Expression (qRT-PCR) Incubation->qRT_PCR Data_Analysis 6. Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Experimental workflow for in vitro neuroprotection assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a general procedure for assessing the neuroprotective effects of HDAC inhibitors against a neurotoxin in the SH-SY5Y human neuroblastoma cell line.[8][9]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, valproic acid, trichostatin A) for 2 hours.

  • Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or 1-methyl-4-phenylpyridinium (MPP+) to the culture medium.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

Western Blot Analysis for Apoptotic Proteins

This protocol describes the detection of key apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3 by Western blotting.[10][11][12]

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for BDNF Gene Expression

This protocol details the measurement of Brain-Derived Neurotrophic Factor (BDNF) mRNA levels.[13][14]

  • RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a thermal cycler with specific primers for BDNF and a housekeeping gene (e.g., GAPDH). A typical reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative expression of the BDNF gene using the 2^-ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

This compound demonstrates favorable pharmacokinetic properties compared to other butyrate formulations, suggesting it may be an efficient delivery form of the neuroprotective agent butyrate. All the discussed HDAC inhibitors, with the exception of TSA in the specific retinal ganglion cell model, exhibit neuroprotective effects through common mechanisms involving the epigenetic regulation of genes associated with inflammation, apoptosis, and neuronal survival. The choice of a specific HDAC inhibitor for therapeutic development will likely depend on the specific neuropathological context, desired pharmacokinetic profile, and long-term safety considerations. Further direct comparative studies are warranted to definitively establish the relative neuroprotective efficacy of this compound against other HDAC inhibitors in various models of neurodegenerative diseases.

References

Independent Verification of Lysine Butyrate's Pharmacokinetic Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profile of lysine (B10760008) butyrate (B1204436) against other butyrate delivery systems, supported by experimental data. The following sections detail the comparative pharmacokinetics, the experimental protocols used in key studies, and the primary signaling pathways through which butyrate exerts its biological effects.

Comparative Pharmacokinetic Data

The systemic absorption and availability of butyrate are critical for its therapeutic efficacy. The following table summarizes the key pharmacokinetic parameters of lysine butyrate compared to sodium butyrate and tributyrin (B1683025), as determined in a randomized, crossover clinical trial. All products delivered an equivalent of 786 mg of butyric acid.[1][2]

ProdrugCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)
This compound (LysB) 4.53 ± 7.5620.0 ± 0.0189 ± 306
Sodium Butyrate (NaB) 2.51 ± 4.1322.5 ± 7.91144 ± 214
Tributyrin (TB) 0.91 ± 1.6551.5 ± 21.7108 ± 190

Data presented as Mean ± SD.[1]

Key Observations:

  • Higher Bioavailability with Butyrate Salts : this compound and sodium butyrate demonstrated significantly greater bioavailability compared to tributyrin, as indicated by their higher maximum concentration (Cmax) and area under the curve (AUC) values.[1][2]

  • Faster Absorption of Butyrate Salts : this compound and sodium butyrate reached peak plasma concentrations (Tmax) more rapidly than tributyrin.[1][2]

  • This compound Profile : this compound exhibited the highest peak concentration and area under the curve, suggesting it may be the most efficient of the three for systemic butyrate delivery.[1][3]

Alternative Butyrate Delivery Systems

While direct comparative pharmacokinetic data against this compound is limited, other prodrugs and delivery systems have been developed to enhance butyrate's therapeutic potential.

  • 4-Phenylbutyrate (B1260699) : This compound is a pro-drug that is metabolized to phenylacetate.[4] Under fasting conditions, a single 5g oral dose results in a Cmax of 195-218 mcg/mL within 1 hour.[3] Its half-life is approximately 0.77 hours.[3] Pre-breakfast administration has been shown to significantly increase plasma levels of 4-phenylbutyrate.[5]

  • Butyrylated Starch : This delivery system is designed for targeted release of butyrate in the colon.[6][7] Studies in humans have shown that butyrylated starch effectively delivers butyrate to the large bowel, with approximately 57.2% of the ingested esterified butyrate being released in the colon.[8][9] This method focuses on local rather than systemic butyrate delivery.

Experimental Protocols

The data presented for this compound, sodium butyrate, and tributyrin was obtained from a randomized, single-blinded, three-arm, crossover clinical trial.

Study Design:

  • Participants : Ten healthy men (mean age 29.1 ± 10.4 years).

  • Intervention : Participants completed three testing visits, receiving a single dose of either this compound, sodium butyrate, or tributyrin at each visit. Each product delivered a total of 786 mg of butyric acid.

  • Pharmacokinetic Analysis : Blood samples were collected at baseline (pre-ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion. Serum butyrate concentrations were measured to determine pharmacokinetic parameters.

  • Parameters Calculated :

    • Cmax : Maximum observed serum concentration.

    • Tmax : Time to reach Cmax.

    • AUC (Area Under the Curve) : Total drug exposure over the 210-minute period.[2][8]

Mandatory Visualizations

Butyrate Signaling Pathways

Butyrate exerts its biological effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Butyrate_HDAC_Inhibition_Pathway cluster_0 Butyrate Butyrate HDAC HDACs (Histone Deacetylases) Butyrate->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation Chromatin Altered Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Modulated Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Butyrate's HDAC Inhibition Pathway.

Butyrate_GPCR_Signaling_Pathway cluster_receptors G-Protein Coupled Receptors Butyrate Butyrate GPR41 GPR41 Butyrate->GPR41 GPR43 GPR43 Butyrate->GPR43 GPR109a GPR109a Butyrate->GPR109a Downstream_Signaling Downstream Signaling Cascades (e.g., ↓cAMP, ↑p38 MAPK) GPR41->Downstream_Signaling GPR43->Downstream_Signaling GPR109a->Downstream_Signaling Cellular_Responses Cellular Responses: - Immune modulation - Anti-inflammatory effects - Apoptosis Downstream_Signaling->Cellular_Responses

Butyrate's GPCR Signaling Pathway.
Experimental Workflow

The following diagram illustrates the workflow of the comparative pharmacokinetic study.

PK_Study_Workflow cluster_visits Testing Visits (3) Screening Participant Screening (n=10 healthy males) Randomization Randomized Crossover Assignment Screening->Randomization Visit1 Visit 1: Administer LysB, NaB, or TB Randomization->Visit1 Visit2 Visit 2: Administer remaining two Blood_Sampling Serial Blood Sampling (0, 20, 45, 90, 150, 210 min) Visit1->Blood_Sampling Visit3 Visit 3: Administer final product Visit2->Blood_Sampling Visit3->Blood_Sampling Analysis Serum Butyrate Analysis Blood_Sampling->Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters

Workflow of the comparative pharmacokinetic study.

References

The Differential Impact of Lysine Butyrate on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysine (B10760008) butyrate (B1204436), a salt of the short-chain fatty acid butyrate, has emerged as a promising anti-cancer agent due to its primary mechanism as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, lysine butyrate alters chromatin structure and gene expression, leading to cell cycle arrest, induction of apoptosis, and suppression of proliferation in various cancer cells.[1][2][3] This guide provides a comparative analysis of the effects of this compound on different cancer cell lines, supported by experimental data and detailed methodologies to aid in research and drug development.

Quantitative Comparison of this compound's Effects

The sensitivity of cancer cell lines to this compound varies, as demonstrated by differences in their half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction. The following tables summarize the quantitative data from various studies.

Table 1: IC50 Values of Butyrate in Various Cancer Cell Lines

Cell LineCancer TypeTime Point (hours)IC50 (mM)Reference
HCT-116Colon Cancer241.14[4]
480.83[4]
720.86[4]
HT-29Colon Cancer482.42[4]
722.15[4]
Caco-2Colon Cancer722.15[4]
AsPC-1Pancreatic Cancer24~0.01[5][6]
PA-TU-8902Pancreatic Cancer24Not specified, but apoptosis was maximal at this line[7]
CFPAC-1Pancreatic Cancer24Not specified[7]
CAPAN-1Pancreatic Cancer2410.56 µM (lowest IC50 among tested pancreatic lines)[7]
MCF-7Breast Cancer72<2.5 (85-90% inhibition at 2.5 mM)[8]
T47DBreast Cancer72<2.5 (85-90% inhibition at 2.5 mM)[8]
MDA-MB-231Breast Cancer72<2.5 (85-90% inhibition at 2.5 mM)[8]
BT20Breast Cancer72<2.5 (85-90% inhibition at 2.5 mM)[8]
DU-145Prostate Cancer24Not specified, but viability decreased to 53% at 1 mg/ml[9]
LNCaPProstate CancerNot specifiedNot specified, but proliferation was reduced[10]

Table 2: Apoptosis Induction by Butyrate in Different Cancer Cell Lines

Cell LineCancer TypeButyrate Concentration (mM)Time Point (hours)Apoptosis Induction (Fold Change or Percentage)Reference
HCT-116Colon Cancer4241.9-fold increase[4]
4483.1-fold increase[4]
HT-29Colon Cancer4240.5-fold increase[4]
4481.7-fold increase[4]
Caco-2Colon Cancer4240.5-fold increase[4]
4480.5-fold increase[4]
AsPC-1Pancreatic Cancer0.0148Significant increase[6]
PA-TU-8902Pancreatic CancerIC50 concentration2494.87%[7]
DU-145Prostate Cancer1 mg/ml2483% (8% early, 75% late)[9]
MCF-7Breast Cancer5Not specified35.5% (25.4% early, 10.1% late)[11]
10Not specified60.7% (42.1% early, 18.6% late)[11]
AGSGastric CancerNot specified487.2%[12]
MKN45Gastric CancerNot specified485.83%[12]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways downstream of HDAC inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K ERK ERK Receptors->ERK STAT3 STAT3 Receptors->STAT3 This compound This compound HDAC HDAC This compound->HDAC inhibition This compound->PI3K inhibition This compound->ERK inhibition This compound->STAT3 inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation deacetylation Akt Akt PI3K->Akt Proliferation Inhibition Proliferation Inhibition Akt->Proliferation Inhibition inhibition ERK->Proliferation Inhibition inhibition STAT3->Proliferation Inhibition inhibition Gene Expression Gene Expression Histone Acetylation->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Gene Expression->Proliferation Inhibition

Caption: Key signaling pathways affected by this compound in cancer cells.

Studies have shown that butyrate can inhibit the PI3K/Akt, ERK/MAPK, and JAK2/STAT3 signaling pathways in various cancer cells.[13][14][15] For instance, in colon cancer cells, butyrate has been observed to decrease the phosphorylation of ERK1/2.[4] In prostate cancer cells, butyrate treatment leads to the inhibition of the JAK2/Stat3 pathway.[10][16] The inhibition of these pro-survival pathways contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Experimental_Workflow_Cell_Viability A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired time points (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H

Caption: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[6]

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.[4][18]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[18]

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the changes in the expression and phosphorylation of key signaling proteins.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK, STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2][19]

  • Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to a loading control like β-actin or GAPDH.[2]

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the inhibitory effect of this compound on HDAC activity.

  • Nuclear Extract Preparation: Isolate nuclear extracts from treated and untreated cancer cells.[1]

  • Assay Reaction: In a 96-well plate, combine the nuclear extract with an HDAC assay buffer and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[1][20]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add a developer solution containing trypsin to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent product.[20]

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~355/460 nm. The HDAC activity is inversely proportional to the fluorescence signal in the presence of an inhibitor like this compound.[1][20]

References

Lysine Butyrate: A Promising Candidate for Enhancing Intestinal Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integrity of the intestinal barrier is paramount to human health, preventing the translocation of harmful luminal contents into the bloodstream. Its dysfunction is implicated in a range of pathologies, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders. Butyrate (B1204436), a short-chain fatty acid produced by microbial fermentation of dietary fiber, is a key molecule in maintaining intestinal homeostasis and enhancing barrier function. Various forms of butyrate are available for therapeutic and research applications, with lysine (B10760008) butyrate emerging as a noteworthy candidate due to its potential pharmacokinetic advantages. This guide provides an objective comparison of lysine butyrate with other common butyrate alternatives, supported by experimental data, to aid researchers in their validation studies.

Performance Comparison: this compound vs. Alternatives

While direct comparative studies on the functional effects of this compound on intestinal barrier integrity are still emerging, its pharmacokinetic profile suggests potential benefits over other butyrate salts like sodium butyrate and tributyrin. A recent pharmacokinetic study demonstrated that this compound exhibited a 180% greater maximum plasma concentration (Cmax) than sodium butyrate and a 500% greater Cmax than tributyrin, indicating superior absorption.[1]

The following tables summarize the available data on the effects of different butyrate forms on key intestinal barrier function parameters. It is important to note that the data for sodium butyrate is extensive, while specific functional data for this compound in these assays is not yet widely published. The presented data for sodium butyrate can serve as a benchmark for future validation studies of this compound.

Table 1: Comparison of Butyrate Forms on Transepithelial Electrical Resistance (TEER)

CompoundCell LineConcentrationIncubation TimeChange in TEERCitation(s)
Sodium Butyrate Caco-22 mM24-72 hoursSignificant Increase[2][3][4]
Caco-28 mM48-72 hoursSignificant Decrease[2][5]
Tributyrin Caco-21 mM24 hoursIncrease[6]
This compound ---Data Not Available-

Table 2: Comparison of Butyrate Forms on Paracellular Permeability

CompoundCell LinePermeability MarkerConcentrationIncubation TimeChange in PermeabilityCitation(s)
Sodium Butyrate Caco-2Inulin, Mannitol2 mM72 hoursSignificant Decrease[2][5]
Caco-2Inulin8 mM72 hoursSignificant Increase[2][5]
Tributyrin ----Data Not Available-
This compound ----Data Not Available-

Experimental Protocols

To facilitate the validation of this compound's effects, detailed methodologies for key in vitro experiments are provided below. These protocols are based on established studies using sodium butyrate and can be adapted for testing this compound.

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of the intestinal epithelial monolayer by measuring its electrical resistance. An increase in TEER indicates a tightening of the paracellular junctions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size, 12 mm diameter)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Phosphate-buffered saline (PBS)

  • Test compounds: this compound, Sodium butyrate (positive control)

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with stable TEER readings. Change the medium every 2-3 days.

  • On the day of the experiment, replace the medium in both the apical and basolateral chambers with a fresh medium containing the desired concentrations of the test compounds (e.g., 2 mM this compound, 2 mM sodium butyrate) or vehicle control.

  • Measure the TEER at baseline (0 hours) and at subsequent time points (e.g., 24, 48, and 72 hours).

  • To measure TEER, first, equilibrate the EVOM electrodes in the cell culture medium.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.

  • Record the resistance reading in ohms (Ω).

  • Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell-seeded inserts.

  • Multiply the corrected resistance by the surface area of the insert (in cm²) to obtain the TEER value in Ω·cm².

Paracellular Permeability Assay

Objective: To measure the flux of a non-metabolizable, fluorescently labeled molecule across the intestinal epithelial monolayer, which is inversely correlated with the tightness of the paracellular pathway.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compounds: this compound, Sodium butyrate

  • Fluorescence plate reader

Procedure:

  • Treat the differentiated Caco-2 monolayers with the test compounds for the desired duration (e.g., 72 hours).

  • Wash the monolayers gently with pre-warmed HBSS.

  • Add HBSS containing 1 mg/mL FITC-dextran to the apical chamber.

  • Add fresh HBSS to the basolateral chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • At specified time points (e.g., 1, 2, 4 hours), collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).

  • Create a standard curve with known concentrations of FITC-dextran to determine the amount of FITC-dextran that has crossed the monolayer.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (µg/s)

    • A is the surface area of the insert (cm²)

    • C0 is the initial concentration in the apical chamber (µg/mL)

Signaling Pathways and Mechanisms of Action

Butyrate is known to influence several signaling pathways that are crucial for the maintenance of the intestinal barrier. The primary mechanism involves the regulation of tight junction proteins, which form the physical barrier between intestinal epithelial cells.

Butyrate-Mediated Tight Junction Regulation

Butyrate enhances the intestinal barrier by promoting the assembly and expression of tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1). This is primarily achieved through the activation of AMP-activated protein kinase (AMPK).

Butyrate_Signaling Butyrate Butyrate AMPK AMPK Activation Butyrate->AMPK TJ_Assembly Tight Junction Assembly AMPK->TJ_Assembly Promotes Barrier_Function Enhanced Intestinal Barrier Function TJ_Assembly->Barrier_Function Leads to

Caption: Butyrate activates AMPK, promoting tight junction assembly and enhancing intestinal barrier function.

Experimental Workflow for In Vitro Validation

The following workflow outlines the key steps for validating the effect of this compound on intestinal barrier function using an in vitro Caco-2 cell model.

Experimental_Workflow cluster_setup Cell Culture and Differentiation cluster_treatment Treatment cluster_assays Barrier Function Assessment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Seeding on Transwell Inserts Differentiation 21-Day Differentiation Caco2_Culture->Differentiation Treatment Incubation with This compound / Controls Differentiation->Treatment TEER TEER Measurement Treatment->TEER Permeability Paracellular Permeability (FITC-dextran) Treatment->Permeability Data_Analysis Data Collection and Statistical Analysis TEER->Data_Analysis Permeability->Data_Analysis

Caption: In vitro workflow for validating this compound's effect on intestinal barrier function.

Conclusion

This compound presents a promising avenue for therapeutic intervention in conditions associated with intestinal barrier dysfunction. Its superior pharmacokinetic profile suggests that it may offer advantages over existing butyrate formulations. However, rigorous experimental validation of its functional effects on intestinal barrier integrity is crucial. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in designing and executing studies to thoroughly evaluate the potential of this compound. Future research should focus on direct, head-to-head comparisons of this compound with other butyrate salts in both in vitro and in vivo models to establish its efficacy and therapeutic potential.

References

A Comparative Guide to Lysine Butyrate Synthesis: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of lysine (B10760008) butyrate (B1204436), a salt combining the essential amino acid L-lysine and the short-chain fatty acid butyrate, presents a compelling avenue for therapeutic exploration. This guide provides an objective comparison of the primary methods for lysine butyrate synthesis, focusing on reproducibility, performance, and the underlying experimental data.

Comparison of this compound Synthesis Methods

The synthesis of this compound can be broadly categorized into two approaches: microbial fermentation and chemical synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, scalability, and reproducibility.

Parameter Microbial Fermentation Chemical Synthesis
Principle Utilizes microorganisms to convert L-lysine into butyrate.Involves the chemical reaction of L-lysine with a butyrate precursor.
Typical Yield Variable, dependent on microbial strain and fermentation conditions. A reported yield is approximately 85% molar conversion of lysine to butyrate.[1]Generally high and more predictable than fermentation.
Purity Requires extensive downstream processing to separate from fermentation broth components.High purity can be achieved through standard purification techniques like chromatography and recrystallization.
Reproducibility Can be challenging due to the inherent variability of biological systems.High reproducibility under controlled reaction conditions.
Scalability Scalable, but requires optimization of large-scale fermentation processes.Readily scalable for industrial production.
Key Considerations Requires expertise in microbiology and fermentation technology. Potential for byproduct formation.Requires knowledge of organic synthesis. May involve the use of hazardous reagents and solvents.

Experimental Protocols and Performance Data

Microbial Fermentation of Lysine to Butyrate

A key method for the microbial production of this compound involves the fermentation of L-lysine by the human gut bacterium Intestinimonas sp. AF211.

Experimental Protocol:

  • Cultivation of Intestinimonas sp. AF211: The bacterium is cultured in a bicarbonate-buffered medium with L-lysine as the sole carbon and energy source.

  • Fermentation: The culture is incubated under anaerobic conditions at 37°C.

  • Monitoring: The conversion of lysine to butyrate is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: The final products, including butyrate, acetate, and ammonia, are quantified. The pathway can be elucidated using 13C-labeled lysine and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Data from Intestinimonas sp. AF211 Fermentation:

Substrate Initial Concentration Product Final Concentration Molar Conversion Reference
L-lysine16.8 ± 0.4 mMButyrate14.2 ± 0.6 mM~85%[Bui et al., 2015[1]]
L-lysine16.8 ± 0.4 mMAcetate15.6 ± 0.7 mM-[Bui et al., 2015[1]]
Chemical Synthesis

While specific, detailed, and publicly available protocols for the chemical synthesis of this compound are scarce, it is commercially available through custom synthesis.[2] The general principle involves the reaction of L-lysine with a butyric acid derivative.

Hypothetical Experimental Workflow for Chemical Synthesis:

G Lysine L-Lysine Reaction Reaction in suitable solvent (e.g., with a base) Lysine->Reaction ButyricAnhydride Butyric Anhydride (or other activated butyrate) ButyricAnhydride->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification LysineButyrate This compound Purification->LysineButyrate

A generalized workflow for the chemical synthesis of this compound.

Pharmacokinetic Comparison

A recent pharmacokinetic study compared this compound with sodium butyrate and tributyrin (B1683025) in human subjects. The results indicated that this compound has significantly higher peak plasma concentrations (Cmax) than both sodium butyrate and tributyrin, suggesting enhanced bioavailability.[3][4]

Butyrate Form Peak Plasma Concentration (Cmax) Relative Cmax vs. Tributyrin Relative Cmax vs. Sodium Butyrate Reference
This compound4.53 ± 7.56 µg/mL~500% greater~180% greater[NutraShure, 2025[3][4]]
Sodium Butyrate2.51 ± 4.13 µg/mL--[NutraShure, 2025[4]]
Tributyrin0.91 ± 1.65 µg/mL--[NutraShure, 2025[4]]

Signaling Pathways of Butyrate

This compound is thought to exert its biological effects primarily through the action of butyrate following its dissociation. Butyrate is a well-established signaling molecule with two major mechanisms of action: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate is a potent inhibitor of HDACs, enzymes that remove acetyl groups from lysine residues on histone proteins.[5][6][7] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[8][9] This epigenetic modification is central to many of butyrate's anti-inflammatory and anti-cancer effects.[10]

G Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC inhibition Histones Histones HDAC->Histones deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation Chromatin Chromatin Structure Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin->GeneExpression

Butyrate's mechanism as a histone deacetylase inhibitor.

Butyrate as a G-Protein Coupled Receptor (GPCR) Agonist

Butyrate can also act as a signaling molecule by binding to and activating specific GPCRs on the surface of various cells, including GPR41, GPR43, and GPR109a.[11][12][13] This interaction triggers intracellular signaling cascades that can modulate immune responses and other cellular functions.[14]

G Butyrate Butyrate GPCR G-Protein Coupled Receptors (GPR41, GPR43, GPR109a) Butyrate->GPCR agonist binding G_Protein G-Protein Activation GPCR->G_Protein Second_Messengers Intracellular Second Messengers (e.g., cAMP, Ca2+) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Second_Messengers->Cellular_Response

Butyrate's signaling through G-protein coupled receptors.

Conclusion

The synthesis of this compound offers promising opportunities for therapeutic development, with its enhanced bioavailability representing a significant advantage over other butyrate formulations. While microbial fermentation provides a biologically relevant route of synthesis, its reproducibility can be a concern for pharmaceutical applications. Chemical synthesis, although less detailed in the public domain, offers a more controlled and reproducible alternative. The choice of synthesis method will ultimately depend on the specific requirements of the research or drug development program, balancing factors such as yield, purity, cost, and scalability. Further research into optimizing both microbial and chemical synthesis methods will be crucial for unlocking the full therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Lysine Butyrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Ensure that the disposal activities are carried out in a well-ventilated area.

Step-by-Step Disposal Plan

In the absence of a specific institutional protocol for lysine (B10760008) butyrate (B1204436), the following step-by-step plan should be followed. This plan assumes that the lysine butyrate waste is not mixed with any hazardous materials. If the waste is contaminated with a hazardous substance, it must be treated as hazardous waste.

Step 1: Waste Characterization

  • Solid vs. Liquid Waste: Determine if the this compound waste is in a solid or liquid (aqueous solution) form.

  • Contamination Check: Verify that the waste is not contaminated with any hazardous chemicals, biological agents, or radioactive materials. If contamination is present, the entire mixture must be disposed of as hazardous waste according to institutional and regulatory guidelines.[1]

Step 2: Disposal of Solid this compound Waste

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should clearly identify the contents as "this compound Waste (Non-Hazardous)" and include the date of accumulation.[1]

  • Institutional Guidance: Consult your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of non-hazardous solid chemical waste. Some institutions may permit disposal in the regular trash, while others may require it to be collected by a chemical waste contractor.[1][2]

Step 3: Disposal of Liquid this compound Waste (Aqueous Solutions)

  • Neutralization (if necessary): Check the pH of the solution. While this compound solutions are not expected to be highly acidic or basic, it is good practice to neutralize them to a pH between 6.0 and 8.0 before drain disposal.

  • Dilution: For small quantities of non-hazardous, water-soluble substances, drain disposal may be permissible.[3][4] If approved by your institution's EHS department, dilute the this compound solution with a large amount of running water (at least 20 times the volume of the waste) before slowly pouring it down the drain.[4]

  • Prohibited Disposal: Never dispose of undiluted or concentrated solutions down the drain. Liquid waste should never be placed in regular trash or dumpsters.[2]

Step 4: Disposal of Empty Containers

  • Rinsing: Triple rinse the empty container that held this compound with a suitable solvent (e.g., water).

  • Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be eligible for drain disposal with copious amounts of water, pending institutional approval.

  • Container Disposal: Once the container is "RCRA Empty" (no free-flowing liquid remains), deface the original label and dispose of it in the appropriate recycling or solid waste stream as directed by your facility's procedures.[1][5]

Data Presentation

ParameterGuidelineCitation
pH for Drain Disposal Neutral (typically between 6.0 and 8.0)
Dilution Ratio At least a 1:20 ratio of chemical waste to running water for approved drain disposal.[4]
Container Status Must be "RCRA Empty" (no free-flowing liquid) before disposal in regular waste or recycling streams.[1]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would require detailed methodologies.

Mandatory Visualization

G start Start: this compound Waste is_mixed Is the waste mixed with hazardous material? start->is_mixed treat_hazardous Dispose of as Hazardous Waste is_mixed->treat_hazardous Yes solid_or_liquid Solid or Liquid Waste? is_mixed->solid_or_liquid No solid_waste Solid Waste solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste solid_or_liquid->liquid_waste Liquid containerize_solid Containerize and Label solid_waste->containerize_solid check_ph Check pH (Neutralize if needed) liquid_waste->check_ph consult_ehs_solid Consult Institutional EHS for Disposal containerize_solid->consult_ehs_solid consult_ehs_liquid Consult Institutional EHS for Drain Disposal Approval check_ph->consult_ehs_liquid drain_disposal Dilute with copious water and pour down drain consult_ehs_liquid->drain_disposal Approved collect_liquid Collect for Chemical Waste Pickup consult_ehs_liquid->collect_liquid Not Approved

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Lysine Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Lysine butyrate (B1204436), including detailed operational and disposal plans, and personal protective equipment (PPE) requirements.

Personal Protective Equipment (PPE)

When handling Lysine butyrate, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE.

PPE CategorySpecific Requirements
Eye and Face Protection Wear chemical safety goggles or a face shield.[1]
Hand Protection Wear protective gloves.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] In case of dust generation, consider additional protection.
Respiratory Protection If dusts are generated, respiratory protection is required.[1]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid generating dust when handling the solid form of this compound.[1]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

    • Wash hands thoroughly with soap and water after handling the compound.[1]

  • In Case of Exposure :

    • If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

    • If on Skin : Wash with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound in a designated, labeled, and tightly closed container.

    • Do not mix with other waste materials.[1]

  • Container Disposal :

    • Handle uncleaned, empty containers in the same manner as the product itself.

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Avoid releasing the substance into the environment.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

prep Preparation handling Handling prep->handling exposure Exposure Event handling->exposure If occurs disposal Disposal handling->disposal first_aid First Aid exposure->first_aid waste_collection Waste Collection disposal->waste_collection final_disposal Final Disposal waste_collection->final_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.